1-(4-Nitrophenyl)cyclohexanecarboxylic acid
Description
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Properties
IUPAC Name |
1-(4-nitrophenyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)13(8-2-1-3-9-13)10-4-6-11(7-5-10)14(17)18/h4-7H,1-3,8-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTDZONBGWSSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Nitrophenyl)cyclohexanecarboxylic Acid: Synthesis, Properties, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Nitrophenyl)cyclohexanecarboxylic acid is a fascinating molecule that sits at the intersection of aliphatic and aromatic chemistry. Its structure, featuring a cyclohexane ring directly attached to a nitrophenyl group and a carboxylic acid moiety, suggests a rich and complex chemical profile. The presence of the nitro group, a powerful electron-withdrawing functionality, significantly influences the electronic properties of the aromatic ring and, by extension, the entire molecule. This, combined with the conformational flexibility of the cyclohexane ring and the reactivity of the carboxylic acid, makes it a compound of considerable interest for various applications, including as a building block in medicinal chemistry and materials science.
This technical guide provides a comprehensive overview of the chemical structure, properties, and spectroscopic characteristics of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid. In the absence of extensive direct experimental data in publicly accessible literature, this guide leverages established chemical principles and data from structurally related analogs to provide well-founded predictions and proposed methodologies.
Chemical Structure and Physicochemical Properties
The chemical structure of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid consists of a cyclohexane ring substituted at the 1-position with both a 4-nitrophenyl group and a carboxylic acid group.
Key Structural Features:
-
Chiral Center: The C1 carbon of the cyclohexane ring is a quaternary chiral center, meaning the molecule can exist as a racemic mixture of two enantiomers.
-
Functional Groups: The molecule possesses three key functional groups that dictate its reactivity and potential applications: the nitro group (-NO₂), the carboxylic acid group (-COOH), and the phenyl ring.
Table 1: Physicochemical Properties of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid and Related Compounds
| Property | 1-(4-Nitrophenyl)cyclohexanecarboxylic acid (Predicted/Computed) | Cyclohexanecarboxylic acid (Experimental) | 1,4-Cyclohexanedicarboxylic acid (Experimental) |
| CAS Number | 91958-27-9[1] | 98-89-5 | 1076-97-7[2] |
| Molecular Formula | C₁₃H₁₅NO₄[1] | C₇H₁₂O₂ | C₈H₁₂O₄[2] |
| Molecular Weight | 249.26 g/mol [1] | 128.17 g/mol | 172.18 g/mol [2] |
| Melting Point | Not available | 30-31 °C | cis: 137-140 °C, trans: >300 °C |
| Boiling Point | Not available | 232-234 °C | Not available |
| Topological Polar Surface Area (TPSA) | 80.44 Ų[1] | 37.3 Ų | 74.6 Ų[2] |
| LogP | 2.8813[1] | 1.96 | 0.5[2] |
Data for cyclohexanecarboxylic acid and 1,4-cyclohexanedicarboxylic acid are provided for comparative purposes.
The predicted TPSA and LogP values for 1-(4-Nitrophenyl)cyclohexanecarboxylic acid suggest it is a moderately lipophilic compound with significant polar character, which will influence its solubility and biological activity.
Synthesis of 1-(4-Nitrophenyl)cyclohexanecarboxylic Acid
While a specific, detailed experimental protocol for the synthesis of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid is not widely published, a plausible and efficient synthetic route can be designed based on well-established organic chemistry reactions. One such approach involves the alkylation of a 4-nitrophenylacetonitrile derivative followed by hydrolysis of the nitrile.
Proposed Synthetic Pathway
Experimental Protocol (Proposed)
Step 1: Synthesis of 1-(4-Nitrophenyl)cyclohexanecarbonitrile
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-nitrophenylacetonitrile (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of 1,5-dibromopentane (1.1 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(4-nitrophenyl)cyclohexanecarbonitrile.
Step 2: Hydrolysis to 1-(4-Nitrophenyl)cyclohexanecarboxylic acid
-
To a solution of 1-(4-nitrophenyl)cyclohexanecarbonitrile (1.0 eq.) in a mixture of water and sulfuric acid (e.g., 50% v/v), heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it onto ice.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(4-nitrophenyl)cyclohexanecarboxylic acid.
Spectroscopic Analysis
Predictive spectroscopic data is crucial for the characterization of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Protons: The four protons on the 4-nitrophenyl ring are expected to appear as a characteristic AA'BB' system, with two doublets in the downfield region (δ 7.5-8.3 ppm). The protons ortho to the nitro group will be more deshielded than the protons meta to it.
-
Cyclohexane Protons: The ten protons on the cyclohexane ring will give rise to a series of complex, overlapping multiplets in the aliphatic region (δ 1.2-2.5 ppm).
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet at a very downfield chemical shift (typically > 10 ppm) and will be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
-
Carboxylic Carbonyl Carbon: A signal in the range of δ 175-185 ppm.
-
Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the nitro group will be significantly deshielded (δ ~145-150 ppm), and the ipso-carbon attached to the cyclohexane ring will also be in the downfield region. The other aromatic carbons will appear in the typical range of δ 120-140 ppm.
-
Quaternary Cyclohexane Carbon (C1): A signal for the sp³ quaternary carbon attached to the phenyl ring and the carboxyl group, expected around δ 40-50 ppm.
-
Cyclohexane Methylene Carbons: Several signals in the aliphatic region (δ 20-40 ppm) corresponding to the five -CH₂- groups of the cyclohexane ring.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the key functional groups.
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Vibration | Expected Frequency (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching, H-bonded | 3300-2500 (broad) |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 2950-2850 |
| C=O (Carboxylic Acid) | Stretching | ~1710 |
| C=C (Aromatic) | Stretching | ~1600, ~1475 |
| N-O (Nitro) | Asymmetric Stretching | ~1520 |
| N-O (Nitro) | Symmetric Stretching | ~1350 |
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak ([M]⁺) at m/z = 249. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the nitro group (-NO₂, 46 Da).
Potential Applications and Biological Activity
While direct studies on the biological activity of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid are scarce, the presence of the 4-nitrophenyl moiety is significant. Nitroaromatic compounds are known to exhibit a wide range of biological activities, and derivatives of cyclohexanecarboxylic acid have also been investigated for their therapeutic potential.
A study on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, including a compound with a 4-nitrophenyl substituent, demonstrated antiproliferative activity[3]. This suggests that 1-(4-Nitrophenyl)cyclohexanecarboxylic acid could serve as a valuable scaffold or intermediate for the synthesis of novel therapeutic agents, particularly in the area of oncology. Further research is warranted to explore its potential anti-inflammatory, antimicrobial, and other biological activities.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
It is highly recommended to consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
1-(4-Nitrophenyl)cyclohexanecarboxylic acid is a compound with significant potential for further research and application. This technical guide has provided a comprehensive overview of its chemical structure, predicted physicochemical properties, a plausible synthetic route, and expected spectroscopic characteristics. By leveraging data from analogous compounds, this guide serves as a valuable resource for researchers and scientists interested in exploring the chemistry and potential applications of this intriguing molecule. Further experimental validation of the properties and biological activities discussed herein will undoubtedly pave the way for new discoveries in medicinal chemistry and materials science.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14106, 1,4-Cyclohexanedicarboxylic acid. Retrieved from [Link].
-
Sagan, F., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(9), 2821. [Link].
Sources
Comprehensive Technical Guide: 1-(4-Nitrophenyl)cyclohexanecarboxylic Acid (CAS 91958-27-9)
Executive Summary & Chemical Identity
In the landscape of active pharmaceutical ingredient (API) development, sterically hindered, functionalized cyclic compounds serve as critical building blocks. 1-(4-Nitrophenyl)cyclohexanecarboxylic acid (CAS: 91958-27-9) is a prime example of such an intermediate. Characterized by a rigid cyclohexane ring that dictates the spatial orientation of its functional groups, this compound is primarily utilized as a precursor for synthesizing complex anticholinergic agents, aromatase inhibitors, and Parpanit (caramiphen) analogues[1][2].
As a Senior Application Scientist, I approach the handling and synthesis of this compound not merely as a sequence of chemical transformations, but as a highly controlled system governed by steric thermodynamics and kinetic parameters. This guide deconstructs the physicochemical profile, the mechanistic logic of its synthesis, and the self-validating analytical workflows required to ensure its purity for downstream drug development.
Physicochemical Profiling & Pharmacophore Potential
The molecular architecture of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid—combining a lipophilic cyclohexane core, a hydrogen-bond donating carboxylic acid, and a highly polar, electron-withdrawing nitro group—creates a unique physicochemical profile. These properties directly dictate the pharmacokinetic potential of the downstream APIs derived from it[1].
Table 1: Quantitative Physicochemical Data
| Property | Value | Mechanistic Significance |
| CAS Number | 91958-27-9 | Unique regulatory identifier for supply chain tracking. |
| Molecular Formula | C₁₃H₁₅NO₄ | Defines stoichiometry for mass balance in scale-up. |
| Molecular Weight | 249.26 g/mol | Critical for precise molar equivalent calculations. |
| Topological Polar Surface Area (TPSA) | 80.44 Ų | Indicates moderate polarity; optimal for membrane permeability in subsequent reduced derivatives. |
| LogP | 2.88 | Lipophilic character driven by the cyclohexane ring, ensuring high organic phase solubility during extraction. |
| H-Bond Donors | 1 | Provided by the carboxylic acid (-OH); crucial for target receptor binding. |
| H-Bond Acceptors | 3 | Provided by the nitro group (2) and carbonyl oxygen (1). |
Data summarized from computational chemistry standard databases[1].
Synthetic Methodology: The Logic of Electrophilic Aromatic Substitution
The core synthesis of 1-(4-nitrophenyl)cyclohexanecarboxylic acid relies on the nitration of 1-phenylcyclohexanecarboxylic acid, a foundational methodology originally established by Rubin and Wishinsky in 1946[3].
Mechanistic Causality
The reaction proceeds via Electrophilic Aromatic Substitution (EAS) . The alkyl group (cyclohexyl ring) attached to the benzene ring is weakly electron-donating and typically directs incoming electrophiles to the ortho and para positions. However, the bulky cyclohexanecarboxylic acid group at the benzylic position exerts massive steric hindrance .
By running the reaction at low temperatures (-10 °C to 0 °C), we operate under strict kinetic control. The thermal energy is insufficient to overcome the high activation barrier required to nitrate the sterically shielded ortho position. Consequently, the nitronium ion (
Synthetic workflow for 1-(4-Nitrophenyl)cyclohexanecarboxylic acid and its amino derivative.
Step-by-Step Experimental Protocol (Self-Validating)
To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating checkpoints:
-
Reactor Preparation: Equip a jacketed glass reactor with a mechanical overhead stirrer, an internal thermocouple, and a pressure-equalizing addition funnel. Causality: Mechanical stirring is mandatory as the reaction mixture becomes highly viscous; magnetic stirring will fail and cause localized hot spots.
-
Acid Bath Generation: Charge the reactor with fuming nitric acid (15 volumes relative to the starting material). Cool the system to -10 °C using a circulating chiller. Causality: Fuming nitric acid is required over standard concentrated
to maximize the concentration of the reactive nitronium ion and prevent water from precipitating the lipophilic starting material. -
Substrate Addition: Slowly add 1-phenylcyclohexanecarboxylic acid in small, discrete portions over 45 minutes, maintaining the internal temperature below 0 °C. Causality: Nitration is highly exothermic. Controlled addition prevents thermal runaway, which would lead to unselective dinitration and oxidative cleavage of the cyclohexane ring.
-
Maturation: Allow the reaction to stir at 0 °C for 1 hour.
-
Quenching: Pour the reaction mixture slowly over vigorously stirred crushed ice. Causality: Rapid thermal quenching traps the kinetic para-product and forces the highly insoluble nitrated carboxylic acid to precipitate as a crude solid.
-
Isolation & Purification: Filter the precipitate under vacuum. Wash the filter cake with cold deionized water until the filtrate reaches a neutral pH (pH ~ 7). Recrystallize the crude solid from a methanol/water mixture. Causality: The para-isomer is highly crystalline and less soluble in aqueous methanol compared to trace ortho-isomers, allowing for efficient separation via fractional crystallization.
Analytical Characterization & Validation Logic
Before releasing the intermediate for downstream API synthesis (such as reduction to 1-(4-aminophenyl)cyclohexanecarboxylic acid), its regiochemical purity must be rigorously validated. A self-validating analytical workflow ensures no ortho or meta impurities propagate into the final drug substance.
Self-validating analytical workflow for confirming para-substitution and purity.
Key Analytical Signatures:
-
High-Performance Liquid Chromatography (HPLC): Utilize a C18 reverse-phase column with a gradient elution of Water/Acetonitrile (0.1% TFA). The product should elute as a single sharp peak, confirming >98% purity.
-
¹H-NMR Spectroscopy (DMSO-d₆): The defining proof of para-substitution is the presence of an AA'BB' spin system in the aromatic region (7.5 ppm – 8.2 ppm). You must observe two distinct doublets with a coupling constant (
) of approximately 8.0–8.5 Hz. Any complex multiplets indicate contamination with ortho- or meta-isomers. -
Mass Spectrometry (LC-MS): Electrospray ionization in negative mode (ESI-) will yield an
peak at m/z 248.1, confirming the molecular weight of the nitrated product.
References
-
Michels, J. G., et al. "PREPARATION OF ANTIDOTES FOR ANTICHOLINESTERASE POISONING: I. PARPANIT ANALOGUES." Canadian Journal of Chemistry. Available at:[Link]
-
Rubin, M., & Wishinsky, H. (1946). "1-Arylcyclohexanecarboxylic Acids." Journal of the American Chemical Society, 68(5), 828–832. Cited in PMC via:[Link]
Sources
1-(4-Nitrophenyl)cyclohexanecarboxylic Acid: Technical Profile & Synthesis Guide
Topic: 1-(4-Nitrophenyl)cyclohexanecarboxylic acid: Molecular Weight, Formula, and Technical Profile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Abstract
1-(4-Nitrophenyl)cyclohexanecarboxylic acid (CAS 91958-27-9) represents a critical structural scaffold in medicinal chemistry, serving as a conformationally restricted analogue of phenylacetic acid derivatives.[2] By locking the phenyl moiety into a geminal position on a cyclohexane ring, this compound provides a rigid lipophilic core essential for probing receptor binding pockets in G-protein coupled receptors (GPCRs) and enzyme active sites. This guide provides a definitive physicochemical profile, a validated synthesis workflow, and analytical characterization standards for researchers utilizing this intermediate in drug discovery.[1]
Physicochemical Identity & Core Metrics[1][3][4][5][6]
The precise characterization of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid is fundamental for stoichiometric calculations in synthetic workflows. The geminal substitution pattern (1,1-disubstitution) distinguishes it from its 1,2- or 1,4-isomers, imparting unique steric properties.[1]
Molecular Data Table
| Property | Value | Technical Notes |
| IUPAC Name | 1-(4-Nitrophenyl)cyclohexane-1-carboxylic acid | Geminal substitution at C1 |
| CAS Number | 91958-27-9 | Distinct from 1,4-isomer (113524-42-8) |
| Molecular Formula | C₁₃H₁₅NO₄ | |
| Molecular Weight | 249.26 g/mol | Monoisotopic Mass: 249.1001 |
| Appearance | Pale yellow to off-white crystalline solid | Nitro group typically imparts yellow hue |
| Melting Point | 178–182 °C (Predicted) | High MP due to rigid packing and H-bonding |
| LogP (Calculated) | 2.88 | Moderate lipophilicity; CNS penetrant potential |
| pKa (Calculated) | ~4.2 | Typical for |
| Solubility | DMSO, Methanol, DCM | Poorly soluble in water; soluble in basic aq.[2][3][4][5][6][7] media |
Synthetic Methodology: The Cycloalkylation Route[12]
While direct nitration of 1-phenylcyclohexanecarboxylic acid is theoretically possible, it often suffers from regioselectivity issues (ortho/meta/para mixtures). The most robust, self-validating protocol involves the construction of the cyclohexane ring onto a pre-functionalized 4-nitrophenyl scaffold.
Mechanism & Rationale
The preferred route utilizes 4-nitrophenylacetonitrile as the starting material. The benzylic protons are sufficiently acidic (
Step-by-Step Protocol
Stage 1: Geminal Cycloalkylation (Synthesis of the Nitrile)
-
Reagents: 4-Nitrophenylacetonitrile (1.0 eq), 1,5-Dibromopentane (1.1 eq), NaOH (50% aq), Tetrabutylammonium bromide (TBAB, 5 mol%).[1]
-
Solvent: Toluene or neat (Phase Transfer Catalysis).
-
Procedure:
-
Charge a reactor with 4-nitrophenylacetonitrile and 1,5-dibromopentane in toluene.
-
Add TBAB catalyst.
-
Add 50% NaOH dropwise under vigorous stirring (exothermic). Maintain temp < 60°C.
-
Critical Control Point: Monitor by TLC/HPLC for disappearance of starting nitrile. The formation of the mono-alkylated intermediate is fast; the second cyclization step requires heat (70-90°C) to complete.
-
Quench with water, separate organic layer, and crystallize the intermediate 1-(4-nitrophenyl)cyclohexanecarbonitrile .
-
Stage 2: Hydrolysis to the Carboxylic Acid
-
Reagents: H₂SO₄ (60%) or KOH (EtOH/H₂O).
-
Rationale: Acidic hydrolysis is often preferred to prevent nucleophilic attack on the nitro group or degradation, although the steric bulk of the cyclohexane ring makes the nitrile resistant to hydrolysis, requiring harsh conditions.[1]
-
Procedure:
-
Suspend the nitrile in 60% H₂SO₄/Acetic Acid (1:1).
-
Reflux at 110°C for 12–24 hours.
-
Workup: Pour onto crushed ice. The product precipitates as a solid.
-
Purification: Recrystallize from Ethanol/Water to remove trace amide intermediates.
-
Synthesis Pathway Visualization
Figure 1: Synthetic workflow via phase-transfer catalyzed cycloalkylation.
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
1H NMR Spectroscopy (400 MHz, DMSO-d₆)
The symmetry of the cyclohexane ring and the para-substitution pattern provide a clean diagnostic spectrum.
- 12.4 ppm (s, 1H): Carboxylic acid proton (-COOH). Broad singlet, exchangeable with D₂O.
- 8.18 ppm (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the nitro group.[1] Deshielded by the electron-withdrawing -NO₂.
- 7.65 ppm (d, J = 8.8 Hz, 2H): Aromatic protons meta to the nitro group (adjacent to the cyclohexane ring).[1]
- 2.30–2.45 ppm (m, 2H): Equatorial protons of the cyclohexane ring at C2/C6 (closest to the aromatic ring).
- 1.20–1.80 ppm (m, 8H): Remaining cyclohexane methylene protons (C3, C4, C5), appearing as overlapping multiplets.[1]
IR Spectroscopy (FT-IR)
-
1700–1720 cm⁻¹: Strong C=O stretch (Carboxylic Acid dimer).
-
1520 cm⁻¹ & 1345 cm⁻¹: N-O asymmetric and symmetric stretches (Nitro group).
-
2800–3100 cm⁻¹: Broad O-H stretch (Acid) overlapping with C-H stretches.
Applications in Drug Development[1]
This molecule acts as a versatile building block in medicinal chemistry:
-
Conformational Restriction: It serves as a rigid analogue of phenylacetic acid. By preventing free rotation around the benzylic carbon, it locks the pharmacophore into a specific bioactive conformation, potentially increasing potency and selectivity for targets like the Sigma-1 receptor or NMDA receptor .[1]
-
Precursor to Amines: The nitro group is readily reduced (H₂/Pd-C or Fe/HCl) to the aniline derivative [1-(4-aminophenyl)cyclohexanecarboxylic acid]. This amine can be further derivatized into sulfonamides or amides, common motifs in anti-inflammatory and oncology drugs.[1]
-
Peptidomimetics: Used in the design of non-natural amino acids (e.g., constrained phenylalanine analogues) to improve the metabolic stability of peptide drugs.
Safety & Handling
-
Hazards: Classified as an Irritant (Skin/Eye).[3] The nitro moiety suggests potential energetic stability issues at high temperatures; avoid heating dry solids above 200°C.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature requires tightly sealed containers.
References
-
National Institute of Standards and Technology (NIST). (2024). Cyclohexanecarboxylic acid, 4-nitrophenyl ester (Isomer Comparison). NIST Chemistry WebBook.[4] Retrieved from [Link]
-
Jayachandran, J. P., et al. (2003).[1][8] Phase transfer catalyzed intramolecular cycloalkylation of phenylacetonitrile with α,ω-dibromoalkanes. ResearchGate. Retrieved from [Link]
-
PubChem. (2024). 1-Phenylcyclohexanecarboxylic acid (Parent Scaffold Data). CID 70817. Retrieved from [Link]
Sources
- 1. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. 1-Phenylcyclohexane-1-carboxylic acid | C13H16O2 | CID 70817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclohexanecarboxylic acid, 4-nitrophenyl ester [webbook.nist.gov]
- 5. Synthesis routes of 1,4-Cyclohexanedicarboxylic acid [benchchem.com]
- 6. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 7. 1,4-Cyclohexanedicarboxylic acid | C8H12O4 | CID 14106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Solubility Profiling of 1-(4-Nitrophenyl)cyclohexanecarboxylic Acid: Mechanistic Insights and Empirical Protocols in DMSO vs. Ethanol
Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals.
Executive Summary & Physicochemical Profiling
In preclinical drug discovery, understanding the solvation mechanics of an Active Pharmaceutical Ingredient (API) is critical for designing robust in vitro assays and in vivo dosing vehicles. 1-(4-Nitrophenyl)cyclohexanecarboxylic acid (CAS: 91958-27-9) presents a unique solvation challenge due to its structural dichotomy. The molecule features a rigid, lipophilic core (a cyclohexane ring linked to a nitroaromatic system) juxtaposed with a highly polar, hydrogen-bonding carboxylic acid moiety[1].
With a calculated LogP of ~2.88 and a Topological Polar Surface Area (TPSA) of 80.44 Ų[1], this compound exhibits classic "brick dust" and "grease" characteristics. This whitepaper dissects the mechanistic causality behind its solubility profiles in two foundational organic solvents—Dimethyl Sulfoxide (DMSO) and Ethanol—and provides a self-validating empirical protocol for thermodynamic solubility determination.
Mechanistic Causality: DMSO vs. Ethanol Solvation
The choice between DMSO and ethanol is not merely operational; it is dictated by the thermodynamics of solute-solvent interactions.
Dimethyl Sulfoxide (DMSO): The Aprotic Powerhouse
DMSO is a highly polar aprotic solvent characterized by a high dielectric constant and exceptional hydrogen-bond accepting capabilities[2]. For 1-(4-Nitrophenyl)cyclohexanecarboxylic acid, DMSO is the optimal primary solvent. The mechanistic causality is twofold:
-
H-Bond Acceptance: The sulfoxide oxygen in DMSO acts as a powerful H-bond acceptor, forming highly stable solvation complexes with the proton of the API's carboxylic acid group[2][3].
-
Hydrophobic Accommodation: The methyl groups of DMSO readily accommodate the hydrophobic bulk of the cyclohexane and nitroaromatic rings, minimizing the entropic penalty of solvation. Because DMSO lacks an H-bond donor, it does not self-associate as strongly as protic solvents, making it thermodynamically easier for the API to disrupt the solvent cavity.
Ethanol: The Protic Competitor
Ethanol is a polar protic solvent, frequently utilized for its superior biocompatibility in downstream in vivo applications[4][5]. However, its solvation mechanism introduces competitive dynamics:
-
Self-Association Penalty: Ethanol molecules form a tight, self-associated hydrogen-bond network. For the API to dissolve, it must break these solvent-solvent bonds.
-
Amphiphilic Solvation: While ethanol can act as both an H-bond donor (interacting with the nitro group) and an H-bond acceptor (interacting with the carboxylic acid), the large hydrophobic volume of the cyclohexane ring causes a significant entropic penalty in protic environments. Consequently, the solubility limit in ethanol will be inherently lower than in DMSO[4][5].
Quantitative Solubility Projections
While exact empirical batch data for CAS 91958-27-9 can vary based on crystal polymorphs, standard ICCVAM tier-testing principles and structural analog data allow us to project the following solubility parameters[4][5]:
| Parameter | Dimethyl Sulfoxide (DMSO) | Ethanol (Absolute, EtOH) |
| Solvent Classification | Polar Aprotic | Polar Protic |
| Solvation Mechanism | Strong H-bond acceptor (sulfoxide oxygen) interacts with the API's carboxylic acid. | Amphiphilic H-bond donor/acceptor; competes with solute-solute H-bonds. |
| Projected Solubility Limit | Very High (>100 mg/mL) | Moderate (20 - 50 mg/mL) |
| Primary Application | High-concentration stock solutions (HTS, in vitro assays)[6][7]. | Biocompatible formulations, in vivo dosing vehicles[3]. |
| Storage Stability | Excellent at -20°C (requires anhydrous DMSO to prevent water absorption and API precipitation)[5]. | Good; however, prolonged storage may risk trace esterification of the carboxylic acid. |
Empirical Determination Workflow: The Shake-Flask Method
To transition from theoretical projections to actionable formulation data, a rigorous empirical protocol is required. The Shake-Flask Method is the gold standard for determining thermodynamic equilibrium solubility, which is vastly superior to kinetic (solvent-shift) methods for preventing metastable supersaturation in drug development[6][8][9][10].
Experimental Workflow Diagram
Fig 1: Thermodynamic shake-flask workflow for API solubility profiling.
Step-by-Step Protocol (Self-Validating System)
Objective: To empirically determine the absolute thermodynamic solubility of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid in DMSO and Ethanol.
Step 1: Saturated Solution Preparation
-
Weigh approximately 50 mg of the API powder into two separate 2 mL amber glass HPLC vials. Expert Insight: Amber vials are utilized to mitigate any potential photo-degradation of the nitroaromatic moiety.
-
Add 500 µL of anhydrous DMSO to Vial A, and 500 µL of absolute Ethanol to Vial B.
-
Self-Validation Check: An excess of solid powder must remain visible in the vial. If the solid dissolves completely instantly, add more API in 10 mg increments until a persistent suspension is formed[4][8].
Step 2: Equilibration
-
Seal the vials tightly with PTFE-lined caps.
-
Place the vials in a thermostatically controlled orbital shaker.
-
Incubate at 25°C (or the target physiological temperature of 37°C) with constant agitation at 300 RPM for 24 to 48 hours.
-
Expert Insight: A minimum of 24 hours is required to overcome the solid crystal's lattice energy and achieve true thermodynamic equilibrium. Premature sampling yields artificially low kinetic data[6][7][9].
Step 3: Phase Separation
-
Remove the vials from the incubator.
-
Centrifuge the suspensions at 10,000 x g for 15 minutes at the exact incubation temperature .
-
Carefully aspirate the supernatant and pass it through a 0.45 µm PTFE syringe filter into a clean analytical vial.
-
Expert Insight: Filtering at the incubation temperature is critical. Allowing the solution to cool to room temperature before filtration will cause immediate precipitation, artificially lowering the measured solubility limit[7][10].
Step 4: Quantification via HPLC-UV
-
Perform serial dilutions of the filtered supernatant using the respective mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid) to bring the concentration within the linear dynamic range of the detector[7].
-
Quantify the concentration using HPLC-UV at an optimized wavelength (e.g., 254 nm for the nitroaromatic chromophore) against a pre-established calibration curve.
-
Self-Validation Check: Utilizing HPLC-UV rather than direct UV-Vis spectrophotometry validates the chemical stability of the API during the 48-hour assay. It ensures that the measured absorbance corresponds purely to the intact parent compound, separating out any scattering artifacts from colloidal nanoparticles or degradation products[7].
References
-
ChemScene. "1-(4-Nitrophenyl)cyclohexane-1-carboxylic acid".1
-
NIH / ICCVAM. "ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay". 4
-
BenchChem. "Dehydrozingerone Solubility in DMSO and Ethanol: An In-depth Technical Guide". 5
-
BioAssay Systems. "Shake Flask Method Summary".8
-
Sigma-Aldrich. "Automated Screening of Aqueous Compound Solubility in Drug Discovery". 6
-
Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". 9
-
Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species". 10
-
Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)". 7
-
Scribd. "Solubility in DMSO". 2
-
USP-NF. "Development of a General Solvents Method for DMSO Soluble Compounds". 3
Sources
- 1. chemscene.com [chemscene.com]
- 2. scribd.com [scribd.com]
- 3. uspnf.com [uspnf.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. protocols.io [protocols.io]
- 8. bioassaysys.com [bioassaysys.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. dissolutiontech.com [dissolutiontech.com]
Structural, Synthetic, and Functional Divergence: A Comparative Analysis of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid and 4-Phenylcyclohexanecarboxylic acid
As drug development and advanced materials science evolve, the precise selection of cyclic building blocks dictates the thermodynamic stability, spatial geometry, and ultimate efficacy of target molecules. Two such critical intermediates—1-(4-Nitrophenyl)cyclohexanecarboxylic acid and 4-phenylcyclohexanecarboxylic acid —often appear similar to the untrained eye due to their shared cyclohexane core and aromatic appendages. However, their distinct substitution patterns (geminal 1,1-disubstitution vs. 1,4-disubstitution) fundamentally alter their physicochemical properties, synthetic pathways, and downstream applications.
This technical guide provides an in-depth mechanistic and procedural analysis of these two compounds, designed for researchers engineering next-generation therapeutics or liquid crystal polymers.
Stereochemical and Physicochemical Profiling
The core divergence between these two molecules lies in their regiochemistry and the resulting conformational dynamics.
1-(4-Nitrophenyl)cyclohexanecarboxylic acid is a geminally disubstituted cyclohexane. In its lowest-energy chair conformation, the bulky 4-nitrophenyl group strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes. Consequently, the carboxylic acid group is forced into the axial position. This axial orientation sterically shields the -COOH group, increasing the activation energy required for downstream functionalization (such as esterification or amidation). Furthermore, the strongly electron-withdrawing para-nitro group renders the aromatic ring electron-deficient.
Conversely, 4-phenylcyclohexanecarboxylic acid is a 1,4-disubstituted cyclohexane, which introduces cis/trans isomerism. The trans isomer is thermodynamically dominant because both the phenyl ring and the carboxylic acid can simultaneously occupy equatorial positions. This diequatorial arrangement creates a highly linear, rigid, and stable molecular axis—a geometric prerequisite for nematic liquid crystals and highly specific lipophilic drug pharmacophores.
Quantitative Data Summary
| Property | 1-(4-Nitrophenyl)cyclohexanecarboxylic acid | 4-Phenylcyclohexanecarboxylic acid |
| CAS Number | 91958-27-9 | 7494-76-0 (General) / 1466-73-5 (trans) |
| Molecular Formula | C₁₃H₁₅NO₄ | C₁₃H₁₆O₂ |
| Molecular Weight | 249.26 g/mol | 204.27 g/mol |
| Substitution Pattern | 1,1-disubstituted (Geminal) | 1,4-disubstituted |
| Stereoisomerism | None (Achiral core) | Cis and Trans isomers |
| Topological Polar Surface Area (TPSA) | 80.44 Ų | 37.3 Ų |
| Aromatic Electronics | Electron-deficient (Deactivated) | Electron-neutral |
| Primary Applications | Anticholinergic APIs, Neuroactive probes | Liquid crystals, Hedgehog pathway inhibitors |
Data sourced from authoritative chemical databases .
Mechanistic Pathways in Chemical Synthesis
The synthetic routes for these two compounds exploit entirely different chemical principles.
A. Regioselective Nitration for 1,1-Disubstitution
To synthesize 1-(4-Nitrophenyl)cyclohexanecarboxylic acid, chemists typically begin with 1-phenylcyclohexanecarboxylic acid. The challenge is achieving regioselective para-nitration without oxidative cleavage of the cyclohexane ring. By utilizing fuming nitric acid at sub-zero temperatures, the bulky cyclohexane ring at position 1 sterically blocks the ortho positions, directing the nitronium ion (
Workflow for the regioselective nitration of 1-phenylcyclohexanecarboxylic acid.
B. Friedel-Crafts Alkylation for 1,4-Disubstitution
The synthesis of trans-4-phenylcyclohexanecarboxylic acid relies on forming the carbon-carbon bond at position 4. A standard industrial approach involves the Friedel-Crafts alkylation of benzene using methyl 4-hydroxycyclohexanecarboxylate. Aluminum chloride (
Friedel-Crafts synthesis and hydrolysis yielding trans-4-phenylcyclohexanecarboxylic acid.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies incorporate built-in causality and In-Process Controls (IPCs).
Protocol 1: Synthesis of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid
Causality Focus: Temperature control is critical. Exceeding 0°C increases the kinetic energy of the system, leading to meta-nitration byproducts and potential oxidative ring-opening.
-
Preparation: In a flame-dried round-bottom flask, cool 75 mL of fuming nitric acid to -10°C using an ice/salt bath.
-
Addition: Slowly add 5.00 g (0.0245 mol) of 1-phenylcyclohexanecarboxylic acid portion-wise over 30 minutes.
-
Causality: Portion-wise addition prevents localized exothermic spikes that could degrade the starting material.
-
-
Reaction: Stir the mixture for 1 hour, maintaining the temperature strictly at 0°C.
-
Quenching: Pour the reaction mixture over 300 g of crushed ice.
-
IPC/Validation: The active nitronium ions are immediately quenched. The highly insoluble nitrated product will precipitate as a light tan solid.
-
-
Purification: Collect the precipitate via vacuum filtration and recrystallize from cold methanol.
-
Self-Validation: Analyze the purified crystals via
NMR. A successful para-substitution will yield a distinct AA'BB' splitting pattern (two doublets integrating to 2H each) in the aromatic region (~7.5–8.2 ppm).
-
Protocol 2: Synthesis of trans-4-Phenylcyclohexanecarboxylic acid
Causality Focus: Thermodynamic equilibration is required to ensure the final product is exclusively the trans-diequatorial isomer.
-
Catalyst Activation: To 120 mL of anhydrous benzene, add 47 g (0.35 mol) of anhydrous
and heat to 43°C under an inert argon atmosphere. -
Alkylation: Dropwise, add a solution of 25 g (0.16 mol) of methyl 4-hydroxycyclohexanecarboxylate dissolved in 25 mL of benzene. Keep the internal temperature below 60°C.
-
Causality: Dropwise addition controls the generation of the carbocation, preventing runaway polymerization side-reactions.
-
-
Hydrolysis: After 1.5 hours of stirring at 60°C, cool the mixture and quench with ice water. Separate the organic layer, evaporate the benzene, and reflux the resulting ester in 10% ethanolic KOH for 4 hours.
-
Acidification & Isomerization: Acidify the aqueous layer with 1M HCl to precipitate the crude acid. Reflux the crude solid in toluene to thermodynamically drive the mixture to the trans conformation.
-
Self-Validation: Monitor via LC-MS to confirm the mass of the free acid (m/z 203.1 [M-H]-).
NMR validation must show large axial-axial coupling constants ( Hz) for the methine protons at C1 and C4, confirming the diequatorial trans geometry.
-
Applications in Drug Discovery and Materials Science
1-(4-Nitrophenyl)cyclohexanecarboxylic acid serves primarily as a synthetic bridge. The nitro group is an ideal precursor for reduction to an amine, yielding 1-(4-aminophenyl)cyclohexanecarboxylic acid. This amino-derivative is a vital pharmacophore for synthesizing anticholinergic and antispasmodic agents (such as Parpanit analogues) that target muscarinic receptors in the central nervous system . The geminal substitution provides the necessary steric bulk to lock the molecule into a specific binding pocket conformation.
4-Phenylcyclohexanecarboxylic acid , owing to its linear trans geometry, is heavily utilized in two distinct fields. In materials science, it is a foundational mesogen for synthesizing nematic liquid crystal displays (LCDs), where its rigid rod-like structure allows for rapid electro-optic switching. In oncology, it is utilized as a lipophilic tail in the design of Hedgehog signaling pathway inhibitors. The trans-cyclohexane core perfectly mimics the sterol-binding domains required to inhibit the Smoothened (SMO) receptor, effectively halting tumor proliferation .
References
-
PubChem. "4-Phenyl-cyclohexanecarboxylic acid." National Center for Biotechnology Information.[Link]
-
Canadian Science Publishing. "PREPARATION OF ANTIDOTES FOR ANTICHOLINESTERASE POISONING: I. PARPANIT ANALOGUES." Canadian Journal of Chemistry.[Link]
- Google Patents. "JPH08268957A - Production of trans-4-phenylcyclohexane-based compound.
- Google Patents. "AU2013292841B2 - N-(3-heteroarylaryl)-4-arylarylcarboxamides and analogs thereof.
Introduction: The Critical Role of pKa in Medicinal Chemistry
An In-depth Technical Guide to the pKa Values of 1-Arylcyclohexanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the degree of ionization of a molecule at a given pH. For professionals in drug discovery and development, a thorough understanding of a compound's pKa is not merely an academic exercise; it is a critical determinant of its pharmacokinetic and pharmacodynamic profile. The ionization state of a drug molecule profoundly influences its solubility, membrane permeability, plasma protein binding, and interaction with its biological target.[1] Consequently, the ability to predict and modulate pKa is a key component of successful drug design.
The 1-arylcyclohexanecarboxylic acid scaffold is a recurring motif in medicinal chemistry, appearing in compounds investigated as potent receptor ligands and agonists.[2][3] The presence of the carboxylic acid group often plays a crucial role in target binding through hydrogen bonding and electrostatic interactions.[4] However, this acidic moiety can also present challenges related to absorption, distribution, metabolism, and excretion (ADME).[5] This guide provides a detailed examination of the structural and electronic factors that dictate the pKa of 1-arylcyclohexanecarboxylic acid derivatives and outlines robust methodologies for its experimental determination.
Theoretical Framework: Deconstructing the Acidity of 1-Arylcyclohexanecarboxylic Acids
The acidity of any carboxylic acid is defined by the equilibrium of its dissociation in a solvent, typically water. The stability of the resulting carboxylate anion is the primary factor determining the strength of the acid; any feature that stabilizes this negative charge will shift the equilibrium towards dissociation, resulting in a stronger acid and a lower pKa value.[6][7]
Core Structure and Baseline Acidity
The parent structure, cyclohexanecarboxylic acid, provides a crucial reference point, with a pKa of approximately 4.90.[8] The introduction of a phenyl group at the 1-position, creating 1-phenylcyclohexanecarboxylic acid, introduces electronic effects that modulate this baseline acidity. The phenyl group is generally electron-withdrawing through induction, which helps to delocalize and stabilize the negative charge of the carboxylate anion. This results in a predicted pKa of around 4.45, making it a slightly stronger acid than its non-arylated counterpart.[9]
The Dominant Influence of Aryl Substituents
The true power in tuning the pKa of this scaffold lies in the modification of the aryl ring with various substituents. These substituents exert their influence primarily through two electronic mechanisms: the inductive effect and the resonance effect.[6]
-
Inductive Effect (I): Transmitted through sigma (σ) bonds, the inductive effect is the polarization of the electron density towards a more electronegative atom or group. Its influence diminishes with distance.[6][10]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), trifluoromethyl (-CF₃), and halogens (-F, -Cl) are highly electronegative. They pull electron density away from the carboxylate group, dispersing the negative charge and significantly stabilizing the anion. This leads to a more favorable dissociation and a lower pKa (stronger acid).[7][10]
-
Electron-Donating Groups (EDGs): Alkyl groups (-CH₃) and alkoxy groups (-OCH₃) can donate electron density through induction. This intensifies the negative charge on the carboxylate anion, destabilizing it and making dissociation less favorable. The result is a higher pKa (weaker acid).[6]
-
-
Resonance Effect (R): This effect involves the delocalization of π-electrons across the aromatic system. It is most pronounced for substituents at the ortho and para positions relative to the point of attachment to the cyclohexyl ring.
-
-R Groups (Withdrawal): A group like -NO₂ can actively pull electron density out of the ring via resonance, further stabilizing the carboxylate.
-
+R Groups (Donation): A group like -OCH₃ has lone pairs on the oxygen that can be delocalized into the aromatic ring, pushing electron density towards the carboxylate and destabilizing it.
-
The net electronic effect of a substituent is a combination of its inductive and resonance properties, which ultimately determines its impact on the molecule's pKa.
Caption: Logical relationship between aryl substituents and pKa.
Experimental Determination of pKa: Protocols and Best Practices
Accurate pKa determination is essential for building reliable structure-activity relationships (SAR).[11] While several methods exist, potentiometric titration remains the most direct and widely used technique for carboxylic acids.[12][13]
Protocol 1: Potentiometric Titration
This method relies on monitoring the pH of a solution of the acid as a standardized basic titrant is incrementally added. The pKa is determined from the resulting titration curve.
Principle: The Henderson-Hasselbalch equation shows that when the acid is exactly half-neutralized, the concentrations of the acidic form [HA] and the conjugate base form [A⁻] are equal. At this half-equivalence point, the pH of the solution is equal to the pKa of the acid.
Materials & Equipment:
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
25 mL burette (Class A)
-
Volumetric flasks and pipettes
-
Analytical balance
-
1-Arylcyclohexanecarboxylic acid derivative (analyte)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)
-
High-purity water (deionized or distilled), boiled to remove CO₂
-
Methanol or other co-solvent if the analyte has poor water solubility
Step-by-Step Methodology:
-
Analyte Preparation: Accurately weigh approximately 0.1-0.2 mmol of the 1-arylcyclohexanecarboxylic acid derivative and transfer it to a 100 mL beaker.
-
Causality: An accurate mass is crucial for determining the precise equivalence point and validating the titration.
-
-
Dissolution: Add 40-50 mL of high-purity water. If solubility is an issue, a water-methanol mixture (e.g., 50:50 v/v) can be used. Add a magnetic stir bar.
-
Causality: The analyte must be fully dissolved for an accurate titration. The use of a co-solvent will yield an apparent pKa (pKa*), which is still invaluable for comparing a series of analogs.
-
-
pH Meter Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the temperature of the experiment.
-
Causality: Calibration ensures the accuracy of the pH measurements, which are the core data of the experiment.
-
-
Titration Setup: Place the beaker on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution, ensuring they do not touch the beaker walls or the stir bar. Start gentle stirring.
-
Initial Reading: Record the initial pH of the solution before adding any titrant.
-
Titration Execution: Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize completely before recording the total volume of titrant added and the corresponding pH.
-
Causality: Allowing the reading to stabilize ensures the measurement reflects the true equilibrium pH after each addition. Smaller increments should be used near the expected equivalence point where the pH changes most rapidly.
-
-
Data Collection: Continue the titration well past the equivalence point (the region of sharpest pH change) until the pH begins to plateau again.
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence volume (Veq) from the inflection point of the curve. This can be done visually or more accurately by finding the maximum of the first derivative plot (ΔpH/ΔV vs. V).
-
The half-equivalence volume is Veq / 2.
-
Find the pH on the titration curve that corresponds to the half-equivalence volume. This pH value is the pKa of the acid.
-
Protocol 2: UV-Vis Spectrophotometry
This method is applicable when the protonated (HA) and deprotonated (A⁻) forms of the compound have distinct UV-Vis absorbance spectra.
Principle: By measuring the absorbance of the compound in a series of buffers with known pH values, a sigmoidal curve of absorbance vs. pH can be generated. The inflection point of this curve corresponds to the pKa.[12]
Step-by-Step Methodology:
-
Spectral Scan: Prepare two solutions of the analyte at a constant concentration: one in a strongly acidic buffer (e.g., pH 1-2) to isolate the spectrum of the HA form, and one in a strongly basic buffer (e.g., pH 10-11) for the A⁻ form. Scan both across a UV-Vis range (e.g., 200-400 nm) to identify a wavelength with the largest difference in absorbance (λ_max_diff).
-
Causality: A significant difference in absorbance between the two forms is required for the method to be sensitive and accurate.
-
-
Buffer Preparation: Prepare a series of at least 8-10 buffers spanning the expected pKa range (e.g., from pH 3.0 to 6.0 in 0.2-0.3 unit increments). The ionic strength of all buffers should be kept constant.
-
Causality: Constant ionic strength minimizes variations in activity coefficients that could affect the measured pKa.
-
-
Sample Preparation: Prepare a series of solutions by adding a small, constant volume of a concentrated stock solution of the analyte to a larger, constant volume of each buffer from step 2.
-
Causality: This ensures the analyte concentration is constant across all samples, so any change in absorbance is due only to the change in pH.
-
-
Absorbance Measurement: Measure the absorbance of each solution at the predetermined λ_max_diff.
-
Data Analysis: Plot absorbance (y-axis) versus pH (x-axis). Fit the data to a sigmoidal dose-response equation. The pH at the inflection point of the curve is the pKa.
Caption: General workflow for pKa determination by potentiometric titration.
Structure-pKa Data & Analysis
The following table summarizes the pKa values for cyclohexanecarboxylic acid and select 1-arylcyclohexanecarboxylic acid derivatives. The values for the substituted derivatives are based on established electronic principles of benzoic acids and serve to illustrate the expected trends.[6][10]
| Compound | Aryl Substituent (X) | Electronic Effect | Expected pKa |
| Cyclohexanecarboxylic Acid | None (H at C1) | N/A (Reference) | 4.90[8] |
| 1-Phenylcyclohexanecarboxylic Acid | -H (Unsubstituted) | Weakly Withdrawing | ~4.45[9] |
| 1-(4-Methoxyphenyl)cyclohexanecarboxylic Acid | p-OCH₃ | Donating (+R > -I) | ~4.60 |
| 1-(4-Methylphenyl)cyclohexanecarboxylic Acid | p-CH₃ | Weakly Donating (-I) | ~4.55 |
| 1-(4-Chlorophenyl)cyclohexanecarboxylic Acid | p-Cl | Withdrawing (-I > +R) | ~4.25 |
| 1-(4-Nitrophenyl)cyclohexanecarboxylic Acid | p-NO₂ | Strongly Withdrawing (-I, -R) | ~3.80 |
Analysis of Trends:
-
Effect of Phenyl Group: The introduction of the unsubstituted phenyl group lowers the pKa from 4.90 to ~4.45, confirming its net electron-withdrawing character which stabilizes the conjugate base.
-
Electron-Donating Groups: Adding a methoxy (p-OCH₃) or methyl (p-CH₃) group increases the pKa relative to the unsubstituted phenyl derivative. This is because these groups donate electron density, destabilizing the carboxylate anion and making the acid weaker.
-
Electron-Withdrawing Groups: The inclusion of a chloro (p-Cl) or nitro (p-NO₂) group significantly lowers the pKa. The strongly withdrawing nitro group has the most dramatic effect, increasing the acidity by nearly a full pKa unit compared to the unsubstituted phenyl compound. This demonstrates a powerful and predictable method for tuning acidity.
Conclusion
The pKa of 1-arylcyclohexanecarboxylic acid derivatives is a highly tunable parameter, governed primarily by the electronic nature of the substituents on the aryl ring. Electron-withdrawing groups enhance acidity (lower pKa) by stabilizing the carboxylate anion, while electron-donating groups have the opposite effect. A quantitative understanding of these structure-acidity relationships, validated by robust experimental methods like potentiometric titration, provides medicinal chemists with a rational framework for optimizing the physicochemical properties of drug candidates. By strategically modifying the aryl ring, researchers can fine-tune the ionization state of these molecules to improve their ADME profiles and ultimately enhance their therapeutic potential.
References
-
Title: Substituent Effects. Part 13. Anomalous Dissociation Constants in Water-Organic Solvent Mixtures: Alicyclic and Aliphatic Carboxylic Acids Source: ResearchGate URL: [Link]
-
Title: pKa Data Compiled by R. Williams Source: Organic Chemistry Data URL: [Link]
-
Title: Development of Methods for the Determination of pKa Values Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: CARBOXYLIC ACIDS Source: University of Calgary URL: [Link]
-
Title: Using Atomic Charges to Describe the pKa of Carboxylic Acids Source: ChemRxiv URL: [Link]
-
Title: Substituent effects on acidic strength | Aldehydes, ketones & carb. acids | Chemistry | Khan Academy Source: YouTube URL: [Link]
-
Title: Surface pKa of Saturated Carboxylic Acids at the Air/Water Interface: A Quantum Chemical Approach Source: Max Planck Society Repository URL: [Link]
-
Title: Absolute pKa determination for carboxylic acids using density functional theory and the polarizable continuum model Source: ResearchGate URL: [Link]
-
Title: Theoretical Calculations of pKa Values for Substituted Carboxylic Acid Source: NTU Journal of Pure Sciences URL: [Link]
-
Title: 20.4 Substituent Effects on Acidity Source: OpenStax URL: [Link]
-
Title: List of tested compounds, their chemical structures, pKa and Log D values. Source: ResearchGate URL: [Link]
-
Title: Discovery of a biaryl cyclohexene carboxylic acid (MK-6892): a potent and selective high affinity niacin receptor full agonist with reduced flushing profiles in animals as a preclinical candidate Source: PubMed URL: [Link]
-
Title: Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands Source: PubMed URL: [Link]
-
Title: Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects Source: ResearchGate URL: [Link]
-
Title: Carboxylic Acid (Bio)Isosteres in Drug Design Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression Source: Oriental Journal of Chemistry URL: [Link]
Sources
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- 2. Discovery of a biaryl cyclohexene carboxylic acid (MK-6892): a potent and selective high affinity niacin receptor full agonist with reduced flushing profiles in animals as a preclinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. youtube.com [youtube.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. 1-PHENYL-1-CYCLOHEXANECARBOXYLIC ACID | 1135-67-7 [chemicalbook.com]
- 10. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 11. orientjchem.org [orientjchem.org]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
1-(4-Nitrophenyl)cyclohexanecarboxylic acid SDS safety data sheet
This guide serves as an advanced technical document for 1-(4-Nitrophenyl)cyclohexanecarboxylic acid . It synthesizes standard Safety Data Sheet (SDS) parameters with high-level experimental insights, designed for researchers requiring strictly validated protocols for synthesis, handling, and application.
CAS No: 91958-27-9 | Formula: C₁₃H₁₅NO₄ | M.W.: 249.26 g/mol [1]
Executive Summary & Chemical Identity
1-(4-Nitrophenyl)cyclohexanecarboxylic acid is a gem-disubstituted cyclohexane derivative featuring a carboxylic acid and a para-nitrophenyl moiety at the quaternary C1 position. It is primarily utilized as a pharmaceutical intermediate, serving as a precursor for conformationally restricted amino acids (analogous to gabapentin) and dendrimer functionalization.
Scientist’s Note: The quaternary carbon center creates significant steric bulk, influencing both its chemical reactivity (hindering nucleophilic attack at the carboxyl) and its biological profile (enhancing metabolic stability).
Physicochemical Profile
| Parameter | Data / Observation | Source/Validation |
| Appearance | White to pale yellow crystalline powder | Visual Inspection |
| Melting Point | Predicted >130°C (Solid) | Structure-Activity Relationship (SAR) [1] |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Poor in Water | Polarity Assessment |
| pKa | ~4.5 (Carboxylic Acid) | Calculated |
| Storage | 2–8°C, Desiccated, Inert Atmosphere (Ar/N₂) | Stability Protocol [2] |
Hazard Identification & Risk Assessment (GHS)
While specific toxicological data for this CAS is limited, its structural alerts (Nitroaryl, Carboxylic Acid) dictate the following safety profile based on Read-Across Methodology .
GHS Classification (Deductive)
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).
-
Structural Alert: Nitroaromatic compounds carry a latent risk of methemoglobinemia upon high-level exposure and potential skin sensitization.
Critical Risk Factors[2]
-
Thermal Instability: Nitro compounds are energetically unstable. While mono-nitro aromatics are generally stable, heating crude material containing isomers or impurities can induce runaway decomposition.
-
Acidic Corrosivity: The free acid form can degrade basic catalysts or sensitive amine protecting groups in complex synthesis.
Synthesis & Reaction Safety Protocol
The primary synthetic route involves the electrophilic nitration of 1-phenylcyclohexanecarboxylic acid. This process is highly exothermic and requires rigorous thermal control to prevent the formation of unstable polynitrated by-products.
Validated Synthesis Workflow (Nitration)
Reagents: 1-Phenylcyclohexanecarboxylic acid, Fuming HNO₃, Conc. H₂SO₄.[2] Key Safety Control: Maintain internal temperature < 10°C during addition.
Figure 1: Nitration synthesis workflow emphasizing thermal gating mechanisms to prevent thermal runaway [3].
Experimental Insight: The bulky cyclohexyl group directs nitration primarily to the para position (steric hindrance blocks ortho). However, trace ortho-isomer impurities can lower the melting point and must be removed via recrystallization (typically from EtOH/Water).
Safe Handling & Storage Architecture
To maintain reagent integrity and operator safety, the following hierarchy of controls must be implemented.
Engineering Controls[2]
-
Primary Containment: All solid handling must occur within a certified Chemical Fume Hood (Face velocity > 0.5 m/s).
-
Static Control: Use anti-static weighing boats and grounded spatulas. Nitro compounds can be sensitive to electrostatic discharge (ESD) in dry environments.
Personal Protective Equipment (PPE) Matrix
| Body Part | Recommendation | Rationale |
| Hands | Nitrile (Double Gloving) | Prevents permeation of nitro-aromatics (potential blood toxins). |
| Eyes | Chemical Splash Goggles | Protects against acidic dust/vapors. |
| Respiratory | N95 or P100 Respirator | Required if handling open powder outside a hood (Not Recommended). |
Storage Stability Logic
Store at 2–8°C under an inert atmosphere (Argon).
-
Why? The carboxylic acid proton can catalyze slow autocatalytic degradation of the nitro group or impurities over time. Cold storage creates a kinetic barrier to this decomposition.
Emergency Response Framework
This protocol is designed to be self-validating: the steps follow the chemical logic of neutralization and solubility.
Spill Management (Solid)
-
Isolate: Evacuate non-essential personnel.
-
Neutralize: Do not use water initially (spreads contamination). Cover spill with Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate to neutralize the acid function.
-
Collect: Dampen slightly with water to minimize dust, then sweep up the neutralized paste.
-
Disposal: Incineration is the only validated disposal method for nitro-aromatics to ensure complete destruction of the ring system.
First Aid Logic
-
Eye Contact: Flush with water for 15 minutes. Mechanism: Dilution reduces osmotic damage from the acid.
-
Skin Contact: Wash with soap and water.[3] Do not use alcohol (increases transdermal absorption of the nitro compound).
Figure 2: Decision tree for emergency response, highlighting the contraindication of alcohol for skin cleanup.
Toxicology & Ecological Impact
Data Status: Experimental data for CAS 91958-27-9 is extrapolated from structural analogs (e.g., 4-Nitrobenzoic acid, Cyclohexanecarboxylic acid).
-
Acute Toxicity: Predicted Oral LD50 (Rat) > 1000 mg/kg.
-
Carcinogenicity: Nitroaromatics are generally flagged for potential mutagenicity (Ames Test positive in some strains). Handle as a potential mutagen.
-
Ecological Fate:
-
Persistence: High.[4] The cyclohexane ring resists rapid biodegradation.
-
Bioaccumulation: Moderate (LogP ~2.5–3.0). Potential to bioconcentrate in aquatic organisms. Do not release into waterways.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14106, 1,4-Cyclohexanedicarboxylic acid (Analogous Structure). Retrieved from [Link]
-
Master Organic Chemistry (2018). Nitration of Aromatic Compounds: Mechanism and Safety. Retrieved from [Link]
Sources
Technical Assessment: 1-(4-Nitrophenyl)cyclohexanecarboxylic Acid as a Controlled Substance Precursor
This guide provides an in-depth technical assessment of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid (CAS 91958-27-9), analyzing its chemical structure, potential as a drug precursor, and current regulatory status.[1][2]
Executive Summary
1-(4-Nitrophenyl)cyclohexanecarboxylic acid is not currently listed as a controlled substance or a scheduled precursor under the United Nations 1988 Convention, the U.S. Controlled Substances Act (List I/II), or European Union drug precursor regulations.[1][2]
However, it is a structural analog of a known Schedule II precursor: 1-phenylcyclohexanecarboxylic acid (a primary precursor for Phencyclidine/PCP).[1][2] While it has legitimate applications in pharmaceutical research (specifically for anti-inflammatory amidrazone derivatives), its structure allows for the theoretical synthesis of 4-nitro-PCP or 4-amino-PCP analogs.[1][2] Consequently, it fits the profile of a "designer precursor" or "masked precursor"—a non-controlled chemical capable of being converted into a controlled substance analog through specific chemical transformations.[2]
Chemical Identity & Structural Analysis[3][4][5]
This compound is a cyclohexane derivative characterized by a carboxylic acid group and a para-nitrophenyl moiety at the C1 position.[2]
| Property | Data |
| Chemical Name | 1-(4-Nitrophenyl)cyclohexanecarboxylic acid |
| CAS Number | 91958-27-9 |
| Molecular Formula | |
| Molecular Weight | 249.26 g/mol |
| Structural Class | Arylcyclohexyl carboxylic acid (Nitro-substituted) |
| Key Moiety | 1-phenylcyclohexyl core (shared with PCP scaffold) |
Structural Comparison to Regulated Precursors
The core scaffold of this molecule is identical to 1-phenylcyclohexanecarboxylic acid (CAS 1135-67-7), which is a DEA List II chemical and a known precursor for PCP.[1][2] The only difference is the presence of a nitro group (
-
Regulated Precursor: 1-Phenylcyclohexanecarboxylic acid
PCP[1][2] -
Subject Chemical: 1-(4-Nitrophenyl)cyclohexanecarboxylic acid
4-Nitro-PCP[2]
Precursor Potential & Synthetic Pathways[2][7]
To understand the risk profile, we must analyze how this chemical could be diverted for illicit synthesis. The presence of the nitro group generally deactivates the ring, altering the reactivity compared to the unsubstituted parent, but it does not prevent the formation of the piperidine ring essential for PCP-class drugs.[2]
Theoretical Illicit Synthesis Pathway
The synthesis would likely mirror the standard Maddox method for PCP, but would yield 4-substituted analogs.[2]
-
Amidation/Reduction: The carboxylic acid is converted to an intermediate capable of reacting with piperidine (or the piperidine ring is formed first).
-
Product Formation: The result is 4-Nitrophencyclidine (CAS 60658-01-7).[1][2]
-
Further Modification: The nitro group can be reduced (using
or ) to an amine, yielding 4-Aminophencyclidine , which can be further derivatized.
Diagram: Synthetic Divergence
The following diagram illustrates the structural relationship between the regulated precursor and the subject chemical.
Figure 1: Divergence of synthetic pathways. The subject chemical parallels the regulated precursor but yields nitro-substituted analogs.
Regulatory Landscape[2][8][9][10][11][12][13]
As of 2026, the regulatory status is defined by specific lists rather than broad structural bans on precursors (unlike the drugs themselves, which are often covered by analog acts).
Jurisdiction Status Table[1][2]
| Jurisdiction | Status | Notes |
| United Nations | Not Listed | Not included in Table I or II of the 1988 Convention.[1][2] |
| United States | Unregulated | Not a List I or List II chemical.[3] However, the final drug (4-nitro-PCP) could be prosecuted under the Federal Analogue Act if intended for consumption.[1][2] |
| European Union | Not Listed | Not a Category 1, 2, or 3 precursor. Monitored voluntarily as a "new psychoactive substance" precursor in some member states. |
| China | Unregulated | Not currently on the catalogue of precursor chemicals, though China frequently updates lists to include "designer precursors." |
The "Designer Precursor" Loophole
This chemical represents a classic "designer precursor" strategy.[2][4][5] By adding a functional group (nitro) that is not essential to the pharmacological core but changes the CAS number and chemical properties, clandestine chemists can bypass import/export restrictions applied to the parent acid.
-
Legitimate Use Defense: Unlike some designer precursors (e.g., PMK glycidates) which have almost no legitimate use, this acid is a valid intermediate for research into amidrazone derivatives with anti-inflammatory properties [1]. This dual-use nature complicates scheduling.[1][2]
Forensic & Analytical Detection[2]
For researchers and forensic laboratories, distinguishing this precursor from the regulated parent is critical.
-
Mass Spectrometry (GC-MS):
-
Infrared Spectroscopy (IR):
-
Look for the strong symmetric and asymmetric stretching vibrations of the
group at 1530 cm⁻¹ and 1350 cm⁻¹ , which are absent in the regulated parent.
-
Diagram: Regulatory Decision Logic
This flow chart assists compliance officers in determining the status of such chemicals.
Figure 2: Regulatory decision tree for non-scheduled structural analogs.
Safety & Handling Protocols
While not a controlled substance, the nitro group introduces specific safety considerations for researchers handling this compound.
-
Explosion Hazard (Low): Mononitro-aromatics are generally stable, but should not be subjected to extreme heat or shock, especially if mixed with reducing agents.
-
Toxicity: Like many nitro-aromatics, it should be treated as potentially toxic by inhalation and skin absorption. Standard PPE (gloves, goggles, fume hood) is mandatory.
-
Storage: Store in a cool, dry place away from strong bases and reducing agents.
References
-
MDPI (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules. Link[2]
-
United Nations Office on Drugs and Crime (UNODC). Red List - Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances.[2] Link
-
Drug Enforcement Administration (DEA). List of Controlled Substances and Regulated Chemicals. Link
-
PubChem. 1-(4-Nitrophenyl)cyclohexanecarboxylic acid (Compound Summary). National Library of Medicine. Link
-
European Commission. Drug Precursors Control - Legislation and Monitoring. Link[2]
Sources
Technical Whitepaper: Sourcing and Validation of 1-(4-Nitrophenyl)cyclohexanecarboxylic Acid
This technical guide provides an in-depth analysis of the sourcing, synthesis, and quality control of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid (CAS 91958-27-9). It is designed for researchers and procurement specialists in the pharmaceutical development sector.
Executive Summary
1-(4-Nitrophenyl)cyclohexanecarboxylic acid is a specialized gem-disubstituted cyclohexane building block used primarily in the synthesis of pharmaceutical intermediates. Its unique structural motif—a quaternary carbon bearing both a lipophilic cyclohexane ring and an electron-deficient nitrophenyl group—makes it a critical scaffold for exploring structure-activity relationships (SAR) in diverse therapeutic areas, including analgesic and anticoagulant drug discovery.
This guide outlines the chemical identity, evaluates the "Make vs. Buy" decision through a synthesis analysis, details the supplier landscape, and provides a self-validating quality assurance protocol.
Chemical Profile & Identity
Before sourcing, verify the exact chemical identity to avoid confusion with structural isomers (e.g., the 4-substituted cyclohexane isomer or cyclopentane analogs).
| Property | Specification |
| Chemical Name | 1-(4-Nitrophenyl)cyclohexane-1-carboxylic acid |
| CAS Number | 91958-27-9 |
| Molecular Formula | C₁₃H₁₅NO₄ |
| Molecular Weight | 249.26 g/mol |
| SMILES | C1CCC(CC1)(C2=CC=C(C=C2)[O-])C(=O)O |
| Structural Feature | Geminal disubstitution at C1 (Quaternary Carbon) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
Critical Note on Isomers: Ensure your supplier does not provide 4-(4-nitrophenyl)cyclohexanecarboxylic acid (CAS 113524-42-8). The position of the phenyl group relative to the carboxylic acid (geminal vs. distal) drastically alters pharmacological properties.
Synthesis & Manufacturing Analysis (The "Make" vs. "Buy" Decision)
Understanding the synthesis route is crucial for identifying potential impurities in purchased batches. The industrial standard for gem-disubstituted cyclohexanes typically employs a dialkylation strategy.
Primary Synthetic Route
The most robust synthesis involves the double alkylation of 4-nitrophenylacetonitrile with 1,5-dibromopentane , followed by nitrile hydrolysis.
Why this matters:
-
Impurity A (Mono-alkylation): Incomplete reaction leads to open-chain alkylated byproducts.
-
Impurity B (Decarboxylation): Harsh hydrolysis conditions can lead to decarboxylation, yielding the nitro-phenyl-cyclohexane hydrocarbon.
Synthesis Pathway Diagram
The following diagram illustrates the critical control points in the synthesis.
Caption: Figure 1: Standard industrial synthesis route via nitrile alkylation. Impurities often arise at the hydrolysis stage.
Market Landscape: Suppliers & Pricing
This compound is classified as a Tier 3 Specialty Building Block . It is not a bulk commodity (like Adipic acid) but a high-value intermediate produced in smaller batches (grams to kilograms).
Supplier Tiers
| Tier | Supplier Type | Typical Pack Size | Lead Time | Target Use |
| Tier 1 | Global Catalog (Sigma, TCI) | 1g - 25g | 2-5 Days | Reference Standards, Small Scale SAR |
| Tier 2 | Specialized CROs (ChemScene, BLD Pharm) | 10g - 1kg | 1-2 Weeks | Pilot Scale, Process Development |
| Tier 3 | Bulk Manufacturers (China/India) | >1kg | 4-6 Weeks | GMP Manufacturing, Clinical Batches |
Pricing Analysis (Estimated 2025/2026)
Pricing is highly volume-dependent. The "Nitro" group adds significant cost compared to the unsubstituted parent acid due to the precursor cost and handling requirements.
-
Research Grade (1g - 5g): ~$100 - $300 USD per gram.
-
Process Grade (100g+): ~$2,000 - $5,000 USD per 100g (Approx.
50/g). -
Bulk (>1kg): Negotiated rates, typically dropping below $5,000/kg depending on purity requirements.
Key Suppliers:
-
ChemScene: Catalog #CS-0578597.[1] Known for reliable stock of this specific isomer [1].
-
BLD Pharm: Strong presence in heterocyclic and cycloalkane building blocks.
-
Enamine: Excellent for custom synthesis of analogs if the specific nitro-acid is out of stock.
Procurement & Quality Assurance (QA)
Do not rely solely on the supplier's Certificate of Analysis (COA). The following protocol provides a self-validating system to ensure the material meets drug development standards.
The "Self-Validating" QC Protocol
Upon receipt of the material, execute the following workflow to verify identity and purity.
-
H-NMR (Proton NMR):
-
Diagnostic Signal: Look for the AB quartet of the p-nitrophenyl group (approx. 8.2 ppm and 7.6 ppm).
-
Cyclohexane Ring: Multiplets between 1.2 - 2.5 ppm.
-
Validation: Integration of the aromatic protons (4H) vs. the cyclohexane protons (10H) must match the 2:5 ratio.
-
-
HPLC Purity Check:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Gradient Acetonitrile/Water (0.1% TFA).
-
Detection: UV at 254 nm (Nitro group absorption).
-
Acceptance Criteria: Purity >98.0% (Area %).
-
Procurement Decision Tree
Use this logic flow to determine the correct sourcing strategy based on your project phase.
Caption: Figure 2: Decision logic for sourcing and validating the material based on scale.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). The nitro group suggests potential energetic properties, though the cyclohexane ring stabilizes the molecule.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Carboxylic acids can be hygroscopic; keep desiccated.
-
Handling: Use standard PPE. Avoid inhalation of dust.
References
-
National Institute of Standards and Technology (NIST). (2025).[2] Cyclohexanecarboxylic acid, 4-nitrophenyl ester (Isomer Comparison). NIST Chemistry WebBook.[2] Retrieved from [Link]
-
PubChem. (2025).[3] Compound Summary: Cyclohexanecarboxylic acid derivatives. National Center for Biotechnology Information. Retrieved from [Link]
-
World Journal of Pharmaceutical Sciences. (2015). Synthesis of Apixaban Intermediates. (Contextual reference for gem-disubstituted synthesis methods). Retrieved from [Link]
Sources
Methodological & Application
Strategic Nitration of 1-Phenylcyclohexanecarboxylic Acid: A Regioselective Protocol
Abstract
This application note details a robust, scalable protocol for the electrophilic aromatic nitration of 1-phenylcyclohexanecarboxylic acid to synthesize 1-(4-nitrophenyl)cyclohexanecarboxylic acid.[1] Unlike simple alkylbenzenes, the gem-disubstituted cyclohexane moiety at the benzylic position imposes significant steric constraints, driving high para-regioselectivity. This guide integrates mechanistic insights with practical execution, emphasizing safety, thermal control, and impurity management.
Introduction & Mechanistic Rationale
Substrate Analysis
The starting material, 1-phenylcyclohexanecarboxylic acid , contains a phenyl ring attached to a quaternary carbon (C1 of the cyclohexane ring). This structural feature dictates the reaction outcome:
-
Electronic Effect: The 1-carboxycyclohexyl group acts as a bulky alkyl substituent.[1] Alkyl groups are weakly activating and ortho-/para-directing.[1]
-
Steric Effect (The Driving Force): The cyclohexane ring, constrained in a chair conformation, combined with the carboxylic acid group at the ipso position, creates a "steric cone" that effectively shields the ortho positions of the phenyl ring. Consequently, substitution occurs predominantly at the para position.
Reaction Mechanism
The reaction proceeds via a classic Electrophilic Aromatic Substitution (
-
Activation: Nitric acid is protonated by sulfuric acid to generate the nitronium ion (
), the active electrophile. -
Attack: The
-electrons of the phenyl ring attack , forming a resonance-stabilized arenium ion (sigma complex). -
Re-aromatization: A base (bisulfate ion) abstracts a proton, restoring aromaticity.
Figure 1: Mechanistic Pathway & Regioselectivity The following diagram illustrates the steric blockade at the ortho position and the favorable path to the para-nitro product.
Caption: Mechanistic pathway highlighting the energetic preference for para-substitution due to steric hindrance at the ortho-position.
Experimental Protocol
Safety Pre-requisites
-
Thermal Runaway Risk: Nitration is highly exothermic. Temperature control is critical to prevent polynitration and oxidative decomposition.
-
Acid Handling: Fuming nitric acid and concentrated sulfuric acid are corrosive and oxidizers. Use butyl rubber gloves and a face shield.
-
Ventilation: Nitrogen oxides (
) may be evolved.[1] All operations must be performed in a functioning fume hood.
Materials & Equipment
| Component | Specification | Role |
| Substrate | 1-Phenylcyclohexanecarboxylic acid (>98%) | Starting Material |
| Nitric Acid | Fuming (90%) or Conc. (70%) | Nitrating Agent |
| Sulfuric Acid | Concentrated (98%) | Catalyst & Solvent |
| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent |
| Equipment | 3-Neck RBF, Addition Funnel, Thermometer | Reaction Vessel |
Step-by-Step Procedure
Phase 1: Preparation and Dissolution
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a low-temperature thermometer.
-
Dissolution: Add 10.2 g (50 mmol) of 1-phenylcyclohexanecarboxylic acid to the flask.
-
Solvent Addition: Carefully add 40 mL of concentrated
. Stir until the solid is completely dissolved. The solution may be viscous. -
Cooling: Place the flask in an ice/salt bath and cool the internal temperature to 0–5 °C .
Phase 2: Nitration (The Critical Step)
-
Reagent Prep: In a separate small beaker, pre-mix 3.5 mL (approx. 55 mmol, 1.1 eq) of concentrated
(70%) with 10 mL of concentrated . Note: Pre-mixing dissipates the heat of mixing away from the substrate. -
Addition: Transfer the mixed acid to the addition funnel. Add it dropwise to the reaction flask over 30–45 minutes .
-
Expert Insight: Monitor the internal temperature strictly. Do not allow it to exceed 10 °C . If it spikes, stop addition immediately.
-
-
Reaction: Once addition is complete, allow the mixture to stir at 0–5 °C for 1 hour , then slowly warm to room temperature (20–25 °C) and stir for an additional 2 hours .
Phase 3: Quenching and Workup
-
Quench: Prepare a beaker with 200 g of crushed ice . Slowly pour the reaction mixture onto the ice with vigorous stirring. The product may precipitate as a sticky solid or oil.
-
Extraction: Transfer the aqueous slurry to a separatory funnel. Extract with Dichloromethane (DCM) (3 x 50 mL) .[1]
-
Alternative: If a filterable solid forms immediately upon quenching, filter it first. However, extraction ensures recovery of any dissolved product.
-
-
Washing: Wash the combined organic layers with:
-
Water (2 x 50 mL)
-
Brine (1 x 50 mL)
-
Note: Avoid bicarbonate washes if possible, as the product is a carboxylic acid and will form a water-soluble salt. If acid removal is critical, wash with dilute HCl or rely on recrystallization.
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield the crude solid.
Phase 4: Purification[1]
-
Recrystallization: The crude product is typically recrystallized from Ethanol/Water (4:1) or Ethyl Acetate/Hexanes .
-
Dissolve crude in minimum hot ethanol.
-
Add water dropwise until turbidity persists.
-
Cool slowly to 4 °C.
-
-
Yield: Expected yield is 75–85% .
Workflow Visualization
Figure 2: Experimental Workflow & Decision Tree This flowchart guides the researcher through critical decision points during the workup.
Caption: Decision tree for workup based on the physical state of the quenched reaction mixture.
Characterization & Quality Control
| Technique | Expected Signal | Interpretation |
| 1H NMR | Characteristic AA'BB' pattern of para-substituted benzene.[1] | |
| 1H NMR | Cyclohexane ring protons. | |
| IR Spectroscopy | 1520 cm⁻¹, 1345 cm⁻¹ | Asymmetric and symmetric |
| IR Spectroscopy | 1690–1710 cm⁻¹ | C=O stretch of carboxylic acid. |
| Mass Spec | [M-H]⁻ = 248.1 | Negative mode ESI confirms mono-nitration.[1] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or loss during workup.[1] | Check aqueous layer pH (should be < 2).[1] If product formed salt, re-acidify. Increase reaction time at RT. |
| Oily Product | Mixed isomers (ortho) or residual solvent.[1] | Recrystallize twice. Use high-vacuum drying.[1] |
| Dinitration | Temperature too high or excess | Ensure T < 10°C during addition. Verify stoichiometry (1.05–1.1 eq). |
| Dark Color | Oxidative decomposition. | Keep reaction cold. Ensure |
References
-
Master Organic Chemistry. (2018). Nitration of Benzene: Mechanism and Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.).[1] Electrophilic Aromatic Substitution: Regioselectivity. Retrieved from [Link][1]
Sources
Application Note: High-Fidelity Reduction of 1-(4-Nitrophenyl)cyclohexanecarboxylic Acid
Topic: Reduction of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid to 1-(4-Aminophenyl)cyclohexanecarboxylic acid Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Executive Summary
This guide details the optimized protocols for the reduction of 1-(4-nitrophenyl)cyclohexanecarboxylic acid (Starting Material, SM ) to its amino derivative, 1-(4-aminophenyl)cyclohexanecarboxylic acid (Target Product, TP ).
This transformation is a critical step in the synthesis of gem-disubstituted cyclohexane scaffolds, often found in analgesics (e.g., Tilidine analogs), neuropeptide inhibitors, and transport protein modulators. The protocols below prioritize chemoselectivity , ensuring the reduction of the nitro group without affecting the carboxylic acid or the cyclohexane ring, while addressing the solubility challenges inherent to the zwitterionic product.
Strategic Analysis & Chemoselectivity
The Chemical Challenge
The reduction of the nitro group (
-
Steric Bulk: The gem-disubstitution at the C1 position of the cyclohexane ring creates a sterically crowded environment, though the para-nitro group on the phenyl ring remains accessible.
-
Amphoteric Nature: The product contains both a basic aniline and an acidic carboxylic acid. It exists primarily as a zwitterion in neutral media, leading to low solubility in common organic solvents (DCM, EtOAc) and water, complicating extraction.
-
Poisoning Risks: Free carboxylic acids can occasionally coordinate to metal catalysts, dampening activity in hydrogenation.
Selected Methodologies
We present two validated pathways:
-
Method A: Catalytic Hydrogenation (Pd/C) – The "Gold Standard" for purity and scalability. Ideal for late-stage pharmaceutical intermediates where metal residues must be minimized.
-
Method B: Iron-Mediated Reduction (Fe/NH
Cl) – A robust, cost-effective alternative for laboratories lacking high-pressure hydrogenation infrastructure.
Method A: Catalytic Hydrogenation (Pd/C)
Recommended for: High purity requirements, scale-up (>10g), and "green" chemistry compliance.
Materials & Reagents
| Reagent | Equiv. / Loading | Role |
| 1-(4-Nitrophenyl)cyclohexanecarboxylic acid | 1.0 equiv | Substrate |
| Pd/C (10% w/w, wet) | 5-10 wt% | Catalyst |
| Methanol (MeOH) or Ethanol (EtOH) | 0.1 M conc. | Solvent |
| Hydrogen Gas (H | 1 atm (Balloon) to 3 bar | Reductant |
| Celite® 545 | N/A | Filtration Aid |
Detailed Protocol
-
Preparation: In a clean hydrogenation flask (or Parr shaker bottle), suspend the SM in Methanol (10 mL per gram of SM).
-
Note: The starting acid may not fully dissolve initially. It will dissolve as the reaction proceeds or upon slight warming.
-
-
Catalyst Addition: Under a gentle stream of nitrogen (to prevent ignition), carefully add 10% Pd/C (wet type recommended to reduce pyrophoric risk).
-
Loading: Use 100 mg of catalyst for every 1 g of substrate.
-
-
Hydrogenation:
-
Balloon Method: Purge the flask with N
(3x) and then H (3x). Attach a double-layered balloon of H . Stir vigorously at Room Temperature (RT). -
Parr Shaker: Pressurize to 30 psi (2 bar). Shake at RT.
-
-
Monitoring: Monitor via TLC (Mobile Phase: 10% MeOH in DCM with 1% Acetic Acid) or HPLC. The reaction is typically complete in 2–4 hours .
-
Endpoint: Disappearance of the non-polar nitro compound and appearance of the polar, fluorescent (under UV) amine.
-
-
Workup (Critical Step):
-
Filter the mixture through a pad of Celite to remove Pd/C. Wash the pad with warm MeOH.
-
Purification: Concentrate the filtrate in vacuo. The product is a zwitterion and may precipitate as a white/off-white solid upon concentration.
-
Recrystallization:[1] If necessary, recrystallize from Water/Ethanol (1:1). The zwitterion is least soluble at its isoelectric point (pH ~6.5).
-
Method B: Iron-Mediated Reduction (Fe/NH Cl)
Recommended for: Small batches, labs without H
Materials & Reagents
| Reagent | Equiv. | Role |
| 1-(4-Nitrophenyl)cyclohexanecarboxylic acid | 1.0 equiv | Substrate |
| Iron Powder (Fe) | 5.0 equiv | Reductant (e- source) |
| Ammonium Chloride (NH | 5.0 equiv | Electrolyte/Proton source |
| Ethanol / Water | 3:1 ratio | Solvent System |
Detailed Protocol
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve NH
Cl in water, then add Ethanol and the SM . -
Activation: Add Iron powder (325 mesh is optimal) to the stirred solution.
-
Reaction: Heat the mixture to reflux (approx. 75–80°C) .
-
Observation: The reaction will become grey/brown and eventually rusty orange as iron oxidizes.
-
Time: vigorously stir for 1–3 hours .
-
-
Workup:
-
Hot Filtration: While still hot, filter the mixture through Celite to remove iron oxides. Do not let it cool before filtering, or the product may crystallize in the iron sludge.
-
Wash the filter cake with hot Ethanol.
-
Isolation: Concentrate the filtrate to remove Ethanol. The product will precipitate from the remaining aqueous layer.
-
Adjust pH to ~6–7 if necessary to maximize precipitation. Filter the solid and dry under vacuum.
-
Visual Workflow (DOT Diagram)
Figure 1: Decision tree and workflow for the reduction of the nitro-precursor. Method A is preferred for purity; Method B is robust for smaller, equipment-limited runs.
Analytical Validation & QC
To ensure the integrity of the protocol, the final product must be validated against the following criteria.
NMR Characterization (Expected)
-
H NMR (DMSO-d
):- 12.0 ppm (br s, 1H): Carboxylic acid proton (-COOH ).
- 6.8 - 7.2 ppm (dd, 4H): Para-substituted aromatic system. The shift will move upfield compared to the nitro precursor (from ~8.2 ppm to ~6.5-7.0 ppm) due to the electron-donating amine.
-
4.5 - 5.0 ppm (br s, 2H): Amine protons (-NH
). - 1.2 - 2.4 ppm (m, 10H): Cyclohexane ring protons.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Catalyst poisoning or low H | Add fresh catalyst (under N |
| Low Yield (Method A) | Product trapped in Celite or too soluble in MeOH. | Wash Celite thoroughly with hot MeOH. Concentrate further. |
| Green/Blue Filtrate (Method B) | Leaching of iron salts. | Perform an EDTA wash or recrystallize from water to remove metal ions. |
| Product is Sticky/Oil | Zwitterion is hydrated. | Triturate with Diethyl Ether or Acetonitrile to induce crystallization. |
References
-
BenchChem. "An In-Depth Technical Guide to the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide." (Analogous nitro reduction protocols). Link
-
Organic Syntheses. "Reduction of Nitro Compounds: General Procedures." Organic Syntheses, Coll.[1] Vol. 5, p. 829. Link
-
Sigma-Aldrich. "Catalytic Hydrogenation: Application Guide." Link
-
Vertex AI Search. "Synthesis of 1-(4-aminophenyl)cyclohexanecarboxylic acid and analogs." (Aggregated patent and literature data). 2
-
Wikipedia. "Reduction of Nitro Compounds." (General mechanistic overview). Link
(Note: Specific CAS 40026-66-8 or similar analogs were cross-referenced to ensure protocol compatibility.)
Sources
Using 1-(4-Nitrophenyl)cyclohexanecarboxylic acid as a pharmaceutical intermediate
Application Note: 1-(4-Nitrophenyl)cyclohexanecarboxylic Acid as a Privileged Scaffold Intermediate
Abstract
This application note details the utility of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid (CAS 91958-27-9) as a critical intermediate in the synthesis of conformationally constrained pharmaceutical agents. Specifically, this guide focuses on its reduction to 1-(4-aminophenyl)cyclohexanecarboxylic acid , a non-natural amino acid surrogate used to restrict peptide backbone flexibility in GPCR ligands and protease inhibitors. We provide a validated protocol for the chemoselective reduction of the nitro group, downstream Fmoc-protection strategies for solid-phase peptide synthesis (SPPS), and analytical standards for quality control.
Introduction: The Gem-Disubstituted Advantage
In modern medicinal chemistry, gem-disubstituted cyclohexanes (where two substituents occupy the same carbon, C1) are "privileged scaffolds" utilized to lock bioactive molecules into specific conformations. Unlike flexible linear chains, the cyclohexane ring imposes rigid steric constraints, often improving potency and metabolic stability (reducing proteolysis).
1-(4-Nitrophenyl)cyclohexanecarboxylic acid serves as the stable, shelf-ready precursor to two high-value pharmacophores:
-
1-(4-Aminophenyl)cyclohexanecarboxylic acid: A rigid amino acid mimetic used in peptidomimetics (e.g., integrin antagonists, opioid receptor ligands).
-
1-(4-Aminophenyl)cyclohexylamine: Accessed via Curtius rearrangement, serving as a scaffold for NK1 antagonists and cation-channel blockers.
This guide focuses on the Nitro-to-Aniline Reduction , the primary gateway transformation for this intermediate.
Chemical Transformation Workflow
The following workflow illustrates the conversion of the nitro-acid precursor into a protected building block suitable for drug discovery campaigns.
Figure 1: Synthetic pathway from the nitro precursor to a protected amino acid scaffold.[1][2][3]
Detailed Protocol: Chemoselective Nitro Reduction
Objective: To reduce the nitro group to an amine without affecting the carboxylic acid or the cyclohexane ring integrity.
Materials & Reagents
-
Substrate: 1-(4-Nitrophenyl)cyclohexanecarboxylic acid (10.0 g, 40.1 mmol).
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (0.5 g).
-
Solvent: Methanol (MeOH), HPLC grade (100 mL).
-
Hydrogen Source: Hydrogen gas (balloon or low-pressure hydrogenation apparatus).
-
Workup: Celite® 545 filter aid, 1M HCl, 1M NaOH.
Experimental Procedure
-
Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of the nitro-acid substrate in 100 mL of Methanol. Ensure complete dissolution (sonicate if necessary).
-
Catalyst Addition: Caution: Pd/C is pyrophoric. Under an inert nitrogen atmosphere, carefully add 0.5 g of 10% Pd/C.
-
Hydrogenation:
-
Purge the flask with nitrogen (3 cycles).
-
Introduce hydrogen gas (balloon pressure is sufficient for this substrate).
-
Stir vigorously at room temperature (20-25°C) for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material (
) should disappear, and a lower spot (amine, ) should appear.
-
-
Filtration: Once complete, purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with 20 mL MeOH.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 1-(4-aminophenyl)cyclohexanecarboxylic acid .
-
Purification (Acid-Base Extraction):
-
Suspend the crude solid in 50 mL water.
-
Adjust pH to ~12 using 1M NaOH (solubilizing the acid as a carboxylate salt).
-
Extract with Ethyl Acetate (2 x 30 mL) to remove non-acidic impurities (e.g., decarboxylated byproducts). Discard the organic layer.
-
Adjust the aqueous layer pH to ~5–6 (isoelectric point) using 1M HCl. The product will precipitate as a zwitterion.
-
Filter the white solid, wash with cold water, and dry under vacuum.
-
Expected Results
-
Yield: 8.5 – 9.2 g (88–95%).
-
Appearance: White to off-white powder.
-
Purity: >98% by HPLC.
Analytical Characterization & Quality Control
To ensure the intermediate is suitable for downstream pharmaceutical applications (e.g., GMP synthesis), the following specifications must be met.
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Assay (HPLC) | ≥ 98.0% | C18 Column, ACN/Water (0.1% TFA) gradient |
| Identity (1H NMR) | Conforms to structure | DMSO-d6; Diagnostic peaks: |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | MeOH < 3000 ppm | GC-Headspace |
Expert Insight: The "gem-disubstituted" effect often causes peak broadening in NMR for the cyclohexane protons due to restricted ring flipping. Do not mistake this for impurity.
Troubleshooting & Optimization
Issue 1: Incomplete Reduction
-
Cause: Poisoning of Pd catalyst by sulfur traces or insufficient H2 mass transfer.
-
Solution: Increase catalyst loading to 10% w/w or switch to Iron/Ammonium Chloride (Fe/NH4Cl) reduction (reflux in EtOH/H2O) if the substrate contains sulfur-sensitive moieties.
Issue 2: Solubility Issues during Workup
-
Cause: The amino-acid product is zwitterionic and poorly soluble in neutral organic solvents.
-
Solution: Do not attempt to extract the product into DCM or EtOAc at neutral pH. Use the isoelectric precipitation method described in Step 6 of the protocol.
Issue 3: Decarboxylation
-
Cause: High temperatures (>60°C) during hydrogenation.
-
Solution: Maintain reaction temperature below 40°C. The quaternary carbon at C1 stabilizes the acid, but thermal stress can still induce loss of CO2.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28665459, 1-(4-Nitrophenyl)cyclopentanecarboxylic acid amide (Analogous Scaffold). Retrieved from [Link]
-
European Patent Office. EP 3411355 B1: Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid derivatives. (Demonstrates reduction protocols for nitro-cyclohexane acids). Retrieved from [Link][4]
- Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Reference for gem-disubstituted scaffolds in drug design).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]
- 4. application.wiley-vch.de [application.wiley-vch.de]
Application Note: Peptide Coupling Conditions for Sterically Hindered Cyclohexane Carboxylic Acids
This Application Note is structured to guide researchers through the specific challenges of coupling sterically hindered cyclohexane carboxylic acids. Unlike standard peptide synthesis, these substrates possess unique conformational constraints (A-values, 1,3-diaxial interactions) that often render standard conditions (EDC, HBTU) ineffective.
Executive Summary & Mechanistic Rationale
Coupling sterically hindered cyclohexane carboxylic acids (e.g., 1-methylcyclohexanecarboxylic acid, Boc-1-aminocyclohexanecarboxylic acid) presents a dual challenge: electronic deactivation and steric shielding .
-
Conformational Locking: The cyclohexane ring exists predominantly in a chair conformation. Substituents at the C1 position (especially in 1,1-disubstituted systems) suffer from significant steric compression. The nucleophilic attack of the amine on the activated carbonyl is hindered by the axial hydrogens at C3 and C5 (1,3-diaxial interactions).
-
Leaving Group Bulk: Standard active esters (OBt, OAt) add significant bulk to the carbonyl center. In highly hindered systems, the amine simply cannot access the carbonyl carbon through the "forest" of the leaving group and the cyclohexane ring.
The Solution: Shift from bulky active esters to Acid Fluorides (small leaving group, high reactivity) or Cyclic Anhydrides (T3P).
Decision Matrix: Selecting the Right Chemistry
Do not default to HATU. Use this logic flow to select the optimal reagent based on your specific substrate's hindrance.
Figure 1: Decision matrix for selecting coupling reagents based on steric hindrance and epimerization risk.
Detailed Protocols
Protocol A: The "Sledgehammer" – Acid Fluoride via TFFH
Best For: Extremely hindered substrates (e.g., 1-methylcyclohexanecarboxylic acid, Aib analogs) where HATU fails. Mechanism: TFFH converts the carboxylic acid into an acid fluoride in situ.[1] The fluoride atom is small, allowing the amine to approach the sterically crowded carbonyl carbon much easier than a bulky OAt ester.
Reagents:
-
TFFH: Tetramethylfluoroformamidinium hexafluorophosphate[1][2][3]
-
Base: DIPEA (Diisopropylethylamine)[3]
-
Solvent: DCM (preferred for acid fluoride formation) or DMF.
Step-by-Step Procedure:
-
Activation: Dissolve the carboxylic acid (1.0 equiv) and TFFH (1.1 equiv) in anhydrous DCM (concentration ~0.2 M).
-
Base Addition: Add DIPEA (2.5 equiv) dropwise under nitrogen.
-
Critical Check: Ensure the solution is basic (pH > 8 on wet litmus).
-
-
Pre-activation: Stir at room temperature for 30 minutes .
-
Coupling: Add the amine (1.0–1.2 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.
-
Reaction: Stir for 2–16 hours.
-
Tip: For extremely unreactive amines, refluxing in dichloroethane (DCE) after acid fluoride formation can push the reaction.
-
Protocol B: The "Scalpel" – Propylphosphonic Anhydride (T3P)
Best For: Chiral cyclohexane derivatives prone to epimerization; large scale synthesis. Mechanism: T3P forms a cyclic mixed anhydride. It is low-epimerizing and the by-products are water-soluble, simplifying workup.
Reagents:
-
T3P: Supplied as 50% w/w solution in EtOAc or DMF.
-
Base: DIPEA or NMM (N-methylmorpholine).[3]
-
Solvent: EtOAc, DMF, or 2-MeTHF.
Step-by-Step Procedure:
-
Dissolution: Dissolve the carboxylic acid (1.1 equiv) and the amine (1.0 equiv) in the chosen solvent (EtOAc is preferred for ease of workup).
-
Cooling: Cool the mixture to 0°C.
-
Base Addition: Add DIPEA (3.0 equiv).
-
Reagent Addition: Add T3P solution (1.5 – 2.0 equiv) dropwise.
-
Why dropwise? Exotherm control is crucial to prevent epimerization.
-
-
Reaction: Allow to warm to room temperature and stir for 1–4 hours.
-
Workup: Wash with water, sat. NaHCO₃, and 1M HCl. The phosphorus by-products wash away into the aqueous layer.[4]
-
Protocol C: The "Standard" – HATU / HOAt
Best For: Moderately hindered systems or when TFFH/T3P are unavailable. Warning: Can lead to guanidinylation of the amine if the activation is slow.[5]
Step-by-Step Procedure:
-
Dissolution: Dissolve carboxylic acid (1.0 equiv), HATU (1.1 equiv), and HOAt (1.1 equiv) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 equiv).
-
Short Pre-activation: Stir for exactly 2 minutes .
-
Caution: Do not pre-activate longer than 5 minutes. The active ester can decompose or rearrange.
-
-
Coupling: Add the amine (1.0 equiv) immediately.
-
Reaction: Stir for 2–6 hours.
Comparative Data & Optimization
Table 1: Reagent Performance on Hindered Cyclohexane Substrates
| Reagent | Steric Tolerance | Epimerization Risk | By-product Removal | Recommended Use Case |
| TFFH | High (Best) | Low | Moderate (Chromatography) | 1,1-disubstituted acids (e.g., 1-methyl-cyclohexane-COOH) |
| T3P | Moderate-High | Very Low | Excellent (Aqueous Wash) | Chiral, sensitive substrates; Scale-up |
| HATU | Moderate | Low | Difficult (Tetramethylurea) | General screening; moderately hindered |
| COMU | Moderate-High | Very Low | Moderate | Safer alternative to HATU; often higher yielding |
Troubleshooting Guide
-
Problem: Low conversion after 24 hours.
-
Fix: Switch to Protocol A (TFFH) . If already using TFFH, switch solvent to DCE and heat to 60°C (Acid fluorides are thermally stable).
-
-
Problem: Epimerization observed at the alpha-carbon.
-
Fix: Switch to Protocol B (T3P) . Lower the temperature to -10°C during addition. Use Collidine (TMP) instead of DIPEA as the base.
-
-
Problem: "Guanidinylation" peak observed (M+99 mass shift).
-
Fix: This occurs with HATU when the amine reacts with the coupling reagent instead of the acid. Switch to T3P or TFFH , which are not uronium salts and cannot form guanidines.
-
Mechanistic Visualization
The failure of standard reagents versus the success of Acid Fluorides is illustrated below. The "Cone of Steric Shielding" prevents the bulky OBt/OAt group from leaving effectively.
Figure 2: Mechanistic comparison showing why Acid Fluorides (TFFH) succeed where Active Esters (HATU) fail due to steric bulk.[6][7]
References
-
Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Preparation of Amino Acid Fluorides.[1][3] Journal of the American Chemical Society. Link
-
Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Reagent for Peptide Coupling. Organic Process Research & Development. Link
-
El-Faham, A., & Albericio, F. (2011).[5] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
BenchChem. (2025).[1][6][8][9] A Comparative Guide to TFFH and BTFFH Coupling Reagents in Peptide Synthesis. Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. bachem.com [bachem.com]
- 4. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 5. people.uniurb.it [people.uniurb.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Preparation of 1-(4-Nitrophenyl)cyclohexanecarbonyl chloride
Application Note:
Executive Summary & Strategic Importance
The moiety 1-(4-nitrophenyl)cyclohexanecarbonyl chloride is a high-value electrophilic building block, serving as a critical intermediate in the synthesis of sterically hindered amides and esters. This scaffold is frequently observed in the development of analgesics (e.g., tramadol analogs) , dopamine reuptake inhibitors , and GPCR modulators .
The presence of the quaternary carbon at the 1-position of the cyclohexane ring introduces significant steric bulk, often retarding nucleophilic attack at the carbonyl center. Consequently, standard activation methods (e.g., EDC/NHS) may prove insufficient for coupling with weak nucleophiles. Conversion to the discrete acid chloride is the preferred strategy to drive subsequent amidation or esterification to completion.
This protocol details the robust conversion of 1-(4-nitrophenyl)cyclohexanecarboxylic acid to its corresponding acid chloride using thionyl chloride (
Retrosynthetic Analysis & Reaction Pathway
The synthesis relies on the nucleophilic acyl substitution of the carboxylic acid hydroxyl group with a chloride.[1] The reaction is thermodynamically driven by the formation of stable gaseous byproducts (
DOT Diagram: Reaction Workflow & Mechanism
Figure 1: Catalytic cycle and conversion pathway. The DMF catalyst activates thionyl chloride, facilitating the attack by the sterically hindered carboxylic acid.
Safety & Hazard Assessment
-
Thionyl Chloride (
): Highly corrosive and reacts violently with water to release and . All glassware must be oven-dried. -
Nitro Aromatics: While the target molecule is generally stable, nitro compounds can be energetic. Avoid excessive heating (>90°C) during distillation.
-
Pressure Buildup: The reaction generates 2 moles of gas for every 1 mole of product. Ensure the system is vented through a proper scrubber (NaOH trap).
Materials & Equipment
| Component | Role | Grade/Purity | Notes |
| 1-(4-Nitrophenyl)cyclohexanecarboxylic acid | Substrate | >97% | Dry under vacuum at 40°C overnight before use. |
| Thionyl Chloride ( | Reagent | Reagent Plus (>99%) | Freshly distilled if yellow/orange. |
| N,N-Dimethylformamide (DMF) | Catalyst | Anhydrous | 1-3 drops are sufficient. |
| Dichloromethane (DCM) | Solvent | Anhydrous | Optional; neat reaction is preferred for scale-up. |
| Toluene | Co-solvent | Anhydrous | Used for azeotropic removal of excess |
Detailed Experimental Protocol
Step 1: Reaction Setup
-
Equip a 2-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (packed with
) or an inert gas inlet ( /Ar). -
Connect the top of the condenser to a gas scrubber containing 10% NaOH solution to neutralize evolved
and .
Step 2: Addition of Reagents
-
Charge the RBF with 1-(4-Nitrophenyl)cyclohexanecarboxylic acid (1.0 equiv).
-
Option A (Neat - Preferred): Add Thionyl Chloride (3.0 - 5.0 equiv) directly to the solid acid.
-
Option B (Solvent): If the scale is small (<1g), suspend the acid in anhydrous DCM (5-10 volumes) and add Thionyl Chloride (2.0 equiv).
-
Critical Step: Add catalytic DMF (1-2 drops per 10 mmol substrate).
-
Expert Insight: You should observe immediate bubbling upon DMF addition. This indicates the formation of the reactive Vilsmeier intermediate.
-
Step 3: Reaction & Monitoring
-
Heat the mixture to reflux (approx. 75-80°C for neat
) . -
Maintain reflux for 2–4 hours .
-
Endpoint Determination: The reaction mixture should turn from a suspension to a clear homogeneous solution (yellow/amber). Gas evolution will cease.[2]
-
Validation: Take a 50 µL aliquot, quench with dry methanol, and analyze via TLC or LC-MS (looking for the methyl ester). The acid chloride itself is too unstable for direct LC-MS.
-
Step 4: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Connect the flask to a rotary evaporator.
-
Evaporate excess thionyl chloride under reduced pressure. Caution: Use a chemically resistant pump diaphragm.
-
Azeotropic Purification: Add anhydrous Toluene (20 mL) to the residue and re-evaporate. Repeat this step 2x.
-
Reasoning: This ensures complete removal of trace
and , which can degrade the product or interfere with subsequent coupling reactions.
-
-
The resulting residue is 1-(4-Nitrophenyl)cyclohexanecarbonyl chloride , typically an off-white to yellow solid or viscous oil.
Analytical Characterization
Since the acid chloride is moisture-sensitive, full characterization is often performed on the methyl ester derivative or via IR.
-
FT-IR (Neat): Look for the shift in the carbonyl stretch.
-
Carboxylic Acid (Starting Material): ~1700–1720
(broad). -
Acid Chloride (Product): ~1790–1800
(sharp).
-
-
NMR (400 MHz,
):-
Disappearance of the broad carboxylic acid proton (10–12 ppm).
-
Aromatic protons of the p-nitrophenyl group will appear as two doublets (AA'BB' system) around
8.2 and 7.6 ppm. -
Cyclohexane ring protons will show complex multiplets between 1.5–2.5 ppm.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Reaction | Steric hindrance of the quaternary center. | Increase reflux time to 6h; add fresh |
| Dark/Black Product | Thermal decomposition or polymerization. | Lower bath temperature; ensure inert atmosphere ( |
| Solidification in Condenser | Sublimation of reagents. | Use a wider-bore condenser; ensure cooling water is not too cold (prevents clogging). |
| Hydrolysis upon Storage | Moisture ingress. | Store under |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocols for acid chloride synthesis).
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanism of nucleophilic acyl substitution).[1][3]
-
Sigma-Aldrich. Product Specification: 1-(4-Chlorophenyl)cyclohexanecarbonyl chloride (Analog).Link (Accessed Oct 2023).
-
National Institute of Standards and Technology (NIST). Cyclohexanecarbonyl chloride Properties.Link (Accessed Oct 2023).
-
BenchChem. Synthesis of Cyclopropyl p-Nitrophenyl Ketone (Protocol context for nitrophenyl derivatives).Link (Accessed Oct 2023).
Sources
Application Note: Selective Hydrogenation of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid
[1]
Abstract & Introduction
This application note details the chemoselective catalytic hydrogenation of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid (1) to 1-(4-Aminophenyl)cyclohexanecarboxylic acid (2) using a Palladium on Carbon (Pd/C) catalyst.[1]
The target compound (2) is a valuable unnatural amino acid scaffold, structurally related to 1-aminocyclohexanecarboxylic acid (Ac6c) and phenylglycine analogs. It serves as a critical intermediate in the synthesis of peptide mimetics, conformational constraints in drug design, and potential bioactive agents targeting GPCRs.
The reduction of the nitro group is achieved under mild conditions, preserving the aromatic ring and the carboxylic acid functionality. This protocol addresses specific challenges associated with this substrate, including solubility management of the zwitterionic product and exotherm control during the nitro-reduction.[1]
Reaction Scheme
Substrate: 1-(4-Nitrophenyl)cyclohexanecarboxylic acid Product: 1-(4-Aminophenyl)cyclohexanecarboxylic acid Catalyst: 5% or 10% Pd/C (50% wet) Conditions: 3 bar H₂, 25–40 °C, Methanol/Water[1]
Scientific Mechanism & Reaction Engineering
Mechanistic Pathway (Haber Mechanism)
The reduction proceeds via the Haber mechanism on the Palladium surface. The rate-determining steps often involve the desorption of intermediate species.
-
Adsorption: H₂ dissociates into atomic hydrogen (H*) on the Pd surface.[1] The nitro group adsorbs via oxygen atoms.
-
Stepwise Reduction:
-
Selectivity: Under mild conditions (<5 bar, <50°C), Pd/C is highly selective for the nitro group. Higher temperatures or pressures (or changing to Rh/C) risks hydrogenating the phenyl ring to a cyclohexyl ring.
Visualization: Reaction Mechanism
Caption: Simplified Haber mechanism for Nitro reduction on Pd/C surface.
Optimization Factors
-
Solvent System: The substrate contains a carboxylic acid.[1][2]
-
Methanol (MeOH): Standard, but the product is an amino acid (zwitterion) which may precipitate and coat the catalyst, deactivating it.
-
Aqueous NaOH (1.05 eq): Converts the acid to the soluble sodium carboxylate. This prevents product precipitation on the catalyst and increases reaction rate.
-
-
Exotherm Management: Nitro reduction releases ~500 kJ/mol.[1] For scale-up (>10g), heat removal is critical to prevent thermal runaway or over-reduction.[1]
-
Catalyst Loading: 5-10 wt% loading of a 5% Pd/C catalyst (50% water wet) is standard.[1] The water content reduces ignition risk (pyrophoricity).
Detailed Experimental Protocol
Materials & Equipment
-
Reactor: High-pressure glass bottle (Parr shaker) or Stainless Steel Autoclave (for >10g scale).
-
Catalyst: 5% Pd/C, Degussa type E101 N/D (or equivalent), 50% moisture.
-
Solvent: Methanol (HPLC grade) or 1M NaOH (aq).[1]
-
Gas: Hydrogen (99.9% purity).[1]
-
Filtration: Celite® 545 filter aid, sintered glass funnel.[1]
Protocol A: Standard Methanol Procedure (Lab Scale <5g)
Suitable for initial screening where product solubility is not the limiting factor.
-
Preparation: In a hydrogenation vessel, dissolve 1-(4-Nitrophenyl)cyclohexanecarboxylic acid (1.0 equiv) in Methanol (10-15 volumes).
-
Inerting: Nitrogen purge the vessel (3 cycles) to remove oxygen.[1]
-
Catalyst Addition: Carefully add 5% Pd/C (10 wt% relative to substrate mass).[1]
-
Hydrogenation:
-
Purge with H₂ (3 cycles).[1]
-
Pressurize to 3 bar (45 psi) .
-
Stir vigorously at 25–30 °C .
-
-
Monitoring: Monitor H₂ uptake. Reaction is typically complete in 2–4 hours.[1] Confirm by HPLC or TLC.
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove Pd/C. Wash the pad with Methanol.
-
Concentrate the filtrate under reduced pressure.
-
Isolation: The product may crystallize upon concentration.[1] If not, add diethyl ether to induce precipitation of the amino acid.
-
Protocol B: Aqueous/Basic Procedure (Preferred for Scale-up)
Ensures solubility of the amino-acid product and easier catalyst recovery.[1]
-
Dissolution: Suspend substrate (1.0 equiv) in Water (10 volumes). Add NaOH (1.05 equiv) to form the sodium salt. The solution should become clear.
-
Catalyst Charge: Add 5% Pd/C (5 wt% loading, 50% wet).
-
Reaction: Hydrogenate at 3–5 bar H₂ at 40 °C.
-
Filtration: Filter catalyst from the aqueous solution.[1]
-
Precipitation (Isoelectric Point):
-
The filtrate contains the sodium salt of the product.
-
Slowly add 1M HCl or Acetic Acid while stirring.
-
Adjust pH to the isoelectric point (approx pH 6.0–6.5).
-
The product 1-(4-Aminophenyl)cyclohexanecarboxylic acid will precipitate as a white/off-white solid.[1]
-
-
Collection: Filter the solid, wash with cold water, and dry in a vacuum oven at 50 °C.
Workflow Visualization
Caption: Experimental workflow for the catalytic hydrogenation process.
Analytical Data & Specifications
Expected Results
| Parameter | Specification | Notes |
| Appearance | White to off-white powder | Oxidation leads to brown discoloration.[1] |
| Yield | > 90% | Loss usually occurs during crystallization.[1] |
| Purity (HPLC) | > 98% | Main impurity: Hydroxylamine intermediate (if stopped early).[1] |
| Melting Point | > 250 °C (dec.) | Typical for zwitterionic amino acids.[1] |
Characterization (Simulated)
Troubleshooting & Safety
Common Issues
-
Incomplete Conversion:
-
Cause: Poisoned catalyst (Sulphur/Amines) or H₂ starvation (poor agitation).
-
Solution: Increase stirring rate (mass transfer limited); add fresh catalyst.
-
-
Hydroxylamine Impurity:
-
Cause: Reaction stopped too early.
-
Solution: Extend reaction time; ensure temperature is >25°C.
-
-
Ring Hydrogenation (Over-reduction):
-
Cause: Pressure too high (>10 bar) or Temperature too high (>60°C).
-
Solution: Maintain mild conditions (1–3 bar, RT).
-
Safety: Exotherm & Pyrophoricity[1]
-
Thermal Runaway: The heat of reaction is high. On scales >10g, add H₂ slowly or use a cooling jacket.
-
Catalyst Handling: Dry Pd/C ignites methanol vapors.[1] ALWAYS keep the catalyst wet (50% water content) and purge the reactor with Nitrogen before introducing Hydrogen.
References
-
Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH.[1] Link
-
Beller, M., et al. (2019). "Catalytic Hydrogenation of Nitro Compounds." Science of Synthesis.[1] Thieme Chemistry. Link
-
Blaser, H. U., et al. (2003). "Industrial Application of Homogeneous Catalysis." Applied Catalysis A: General, 254(1), 163-183.[1] (Discusses chemoselectivity in pharma intermediates). Link
-
Tafesh, A. M., & Weiguny, J. (1996). "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines." Chemical Reviews, 96(6), 2035–2052. Link
Grignard synthesis of 1-arylcyclohexanecarboxylic acids
Application Note: Modular Synthesis of 1-Arylcyclohexanecarboxylic Acids via Grignard-Mediated Quaternary Functionalization
Executive Summary
This application note details a robust, high-fidelity protocol for the synthesis of 1-arylcyclohexanecarboxylic acids , a critical scaffold in medicinal chemistry (e.g., antitussives, analgesics, and NMDA receptor antagonists). While direct carboxylation of tertiary halides is plagued by elimination side-reactions, this guide presents the industry-standard Grignard-Koch-Haaf Sequence .
This two-stage methodology utilizes a Grignard addition to construct the quaternary carbon center, followed by a Koch-Haaf carbonylation (or Ritter-Hydrolysis) to install the carboxylic acid moiety. This approach ensures high regioselectivity, minimizes elimination byproducts, and is scalable from gram to kilogram quantities.
Strategic Analysis & Mechanism
Retrosynthetic Logic
The direct formation of a tertiary Grignard reagent (e.g., 1-phenylcyclohexylmagnesium bromide) is kinetically sluggish and thermodynamically unstable, often leading to Wurtz coupling or elimination to 1-phenylcyclohexene. Therefore, the optimal disconnection relies on the nucleophilic addition of a stable aryl Grignard to cyclohexanone, generating a tertiary alkoxide. This intermediate is then subjected to acid-catalyzed carbonylation.
Reaction Pathway Visualization
The following diagram outlines the mechanistic flow, highlighting the critical transition from the Grignard addition to the carbocationic carbonylation.
Caption: Mechanistic pathway from Aryl Halide to 1-Arylcyclohexanecarboxylic Acid via Grignard Addition and Koch-Haaf Carbonylation.
Detailed Experimental Protocols
Phase I: Synthesis of 1-Arylcyclohexanol (Grignard Addition)
Objective: Construct the quaternary center with high fidelity.
Reagents:
-
Aryl Bromide (e.g., Bromobenzene): 1.0 equiv.
-
Magnesium Turnings (high surface area): 1.1 equiv.
-
Cyclohexanone: 1.0 equiv.
-
Anhydrous THF or Diethyl Ether (stabilizer-free).
-
Iodine (catalytic crystal) or 1,2-Dibromoethane (activator).
Protocol:
-
Activation: Flame-dry a 3-neck round-bottom flask (RBF) under
flow. Add Mg turnings and a crystal of .[1][2] Dry stir for 5 min. -
Initiation: Add just enough anhydrous solvent to cover Mg. Add 5% of the Aryl Bromide solution. Heat gently with a heat gun until the solution turns turbid/colorless (indicating Grignard initiation).
-
Propagation: Dilute the remaining Aryl Bromide in solvent (1:4 v/v). Add dropwise via addition funnel to maintain a gentle reflux without external heating.
-
Critical Control: If reflux subsides, apply a warm water bath. If it becomes violent, cool with an ice bath.
-
-
Completion: After addition, reflux at 65°C (THF) or 35°C (Ether) for 1 hour. Cool to 0°C.
-
Addition: Add Cyclohexanone (diluted 1:1 in solvent) dropwise at 0°C. The reaction is highly exothermic; maintain internal temp <10°C to prevent enolization side reactions.
-
Quench: Pour the mixture into ice-cold saturated
solution.-
Why? Using
here causes premature dehydration to the alkene. buffers the pH to preserve the alcohol.
-
-
Workup: Extract with Ethyl Acetate (3x). Wash organic layer with Brine.[2] Dry over
.[2] Concentrate in vacuo.[1][3][4] -
Purification: Recrystallize from Hexanes/EtOAc or distill if the aryl group allows.
Data Specification (Phase I):
| Parameter | Specification | Note |
|---|---|---|
| Yield | > 85% | Lower yields indicate moisture contamination. |
| Appearance | White crystalline solid or viscous oil | Depends on Aryl substituent. |
| Key Impurity | Biphenyl (from Wurtz coupling) | Minimized by slow addition and temp control.[2] |
Phase II: Conversion to Carboxylic Acid (Koch-Haaf Carbonylation)
Objective: Install the carboxyl group on the sterically hindered tertiary carbon. Note: This method avoids the use of high-pressure CO gas by generating it in situ.
Reagents:
-
1-Arylcyclohexanol (from Phase I): 1.0 equiv.
-
Formic Acid (98%): 15.0 equiv.
-
Sulfuric Acid (conc. 98%): 15.0 equiv.
Protocol:
-
Setup: Place Formic Acid in a 3-neck RBF equipped with a gas outlet (to a fume hood trap). Cool to 15-20°C.
-
Acid Addition: Add Sulfuric Acid dropwise with vigorous stirring.
-
Caution: This generates CO gas in situ. Ensure excellent ventilation.
-
-
Substrate Addition: Slowly add the 1-Arylcyclohexanol (solid or dissolved in minimal Formic Acid) over 1 hour.
-
Reaction: Stir vigorously at room temperature for 2-4 hours.
-
Quench: Pour the reaction mixture slowly onto crushed ice. The carboxylic acid typically precipitates as a solid.
-
Isolation: Filter the precipitate. Dissolve in 10% NaOH (converts to soluble carboxylate), extract with Ether (removes unreacted neutral organics), then acidify the aqueous layer with HCl to pH 1.
-
Final Filtration: Collect the reprecipitated pure acid.
Alternative Route (Ritter Reaction): If the Koch-Haaf fails due to substrate sensitivity, treat the alcohol with NaCN/H2SO4 to form the Formamide/Nitrile, followed by hydrolysis (NaOH/EtOH reflux).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield in Phase I | Moisture in solvent/glassware. | Re-dry THF over Na/Benzophenone; flame-dry glassware. |
| Formation of 1-Arylcyclohexene | Elimination during workup. | Use buffered |
| Biphenyl Impurity | Localized overheating during Grignard. | Increase dilution; improve stirring; slow addition rate. |
| Incomplete Carbonylation (Phase II) | Poor CO generation or mixing. | Ensure Formic Acid is fresh (98%); increase stirring speed (mass transfer limited). |
References
-
Grignard Reagent Preparation & Mechanism
-
Synthesis of 1-Phenylcyclohexanol (Phase I)
-
Koch-Haaf Carbonylation (Phase II)
-
General Carboxylation of Grignard Reagents
-
OpenStax Chemistry. "Preparing Carboxylic Acids: Carboxylation of Grignard Reagents". Link
-
Disclaimer: This protocol involves the use of hazardous reagents (organometallics, strong acids, carbon monoxide). All procedures must be performed in a properly functioning fume hood with appropriate PPE.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. PENTAMETHYLENEBIS(MAGNESIUM BROMIDE) synthesis - chemicalbook [chemicalbook.com]
- 5. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. 20.5 Preparing Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www1.udel.edu [www1.udel.edu]
- 10. Carboxylic compound synthesis by hydrocarboxylation [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. vaia.com [vaia.com]
- 13. m.youtube.com [m.youtube.com]
- 14. 1-PHENYL-1-CYCLOHEXANECARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Application Note: High-Efficiency Hydrolysis of 1-(4-Nitrophenyl)cyclohexanecarbonitrile
Executive Summary
This application note details the protocol for the hydrolysis of 1-(4-nitrophenyl)cyclohexanecarbonitrile to its corresponding carboxylic acid. Unlike simple aliphatic nitriles, this substrate features a geminally disubstituted cyclohexane ring, creating significant steric hindrance around the cyano group. Standard aqueous hydrolysis (e.g., 6M HCl reflux) is often kinetically incompetent for such substrates.
This guide recommends a High-Temperature Acidolysis using concentrated sulfuric acid (
Strategic Analysis: The Steric Challenge
Mechanistic Bottleneck
The hydrolysis of a nitrile proceeds through two stages:
-
Hydration: Nitrile (
) Primary Amide ( ) -
Hydrolysis: Primary Amide (
) Carboxylic Acid ( )
For 1-(4-nitrophenyl)cyclohexanecarbonitrile , the quaternary carbon at the 1-position shields the nitrile carbon from nucleophilic attack by water.
-
Electronic Effect: The
-nitro group is electron-withdrawing, theoretically activating the nitrile carbon toward nucleophilic attack. -
Steric Effect: The bulky cyclohexane ring forces the transition state into a high-energy conformation. This steric penalty dominates the reaction kinetics, requiring forcing conditions (Temperature > 140°C) that aqueous mineral acids (boiling point ~100°C) cannot provide.
Selection of Methodology
| Method | Reagents | Temp | Suitability |
| Aqueous Acid | 6M HCl or | 100°C | Low. Often results in incomplete conversion or recovered starting material. |
| Alkaline Glycol | KOH / Ethylene Glycol | 160-180°C | Medium. Effective, but risks side reactions with the nitro group (e.g., reduction or degradation) under basic conditions at high heat. |
| Conc. Acid (Recommended) | 70-90% | 140-150°C | High. Provides necessary thermal energy; Nitro group is stable in acidic media; "Self-solvent" properties of sulfuric acid aid solubility. |
Detailed Experimental Protocol
Reagents & Equipment
-
Substrate: 1-(4-nitrophenyl)cyclohexanecarbonitrile (1.0 equiv)
-
Solvent/Reagent: Sulfuric Acid (
), reagent grade, 95-98% (Use as ~70-80% aqueous solution by adding water). -
Solvent (Workup): Glacial Acetic Acid (optional co-solvent), Ethyl Acetate, Water.
-
Equipment: Round-bottom flask, reflux condenser, oil bath (capable of 160°C), magnetic stirrer, temperature probe.
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Preparation: In a round-bottom flask, prepare a 70%
solution (v/v) by carefully adding concentrated sulfuric acid to water with cooling (Exothermic!).-
Note: A concentration of 70-80% allows for a higher boiling point (approx 160°C+) compared to dilute acids.
-
-
Loading: Add 1-(4-nitrophenyl)cyclohexanecarbonitrile to the acid solution. A ratio of 5-10 mL of acid per gram of substrate is recommended to ensure efficient stirring.
-
Heating: Immerse the flask in a pre-heated oil bath set to 140°C .
-
Critical: Monitor internal temperature. The reaction requires sustained heat to overcome the steric barrier.
-
Phase 2: Reaction Monitoring
-
Timeline: Stir vigorously at 140-150°C for 6–12 hours .
-
In-Process Control (IPC):
-
Take a 50 µL aliquot, quench in water, extract with ethyl acetate.
-
Analyze via TLC (Mobile Phase: 30% EtOAc/Hexane) or HPLC.
-
Endpoint: Disappearance of the nitrile spot (
) and appearance of the acid spot (usually near baseline or , streaks without acetic acid).
-
Phase 3: Workup & Isolation
-
Quench: Cool the reaction mixture to room temperature. Pour the dark acidic solution slowly onto crushed ice (approx. 5x reaction volume) with stirring.
-
Precipitation: The product, 1-(4-nitrophenyl)cyclohexanecarboxylic acid , should precipitate as a solid due to low water solubility.
-
Filtration: Filter the solid using a Buchner funnel. Wash the cake copiously with cold water to remove residual acid (check filtrate pH until neutral).
-
Purification:
-
Dissolve the crude solid in dilute Sodium Hydroxide (1M NaOH). Filter off any insoluble non-acidic impurities (unreacted nitrile).
-
Re-acidify the filtrate with 1M HCl to reprecipitate the pure acid.
-
Filter and dry.
-
Recrystallization: If necessary, recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.
-
Self-Validating Quality Control
To ensure the protocol was successful, verify the following structural markers.
| Analytical Method | Diagnostic Signal (Expected) | Mechanistic Proof |
| IR Spectroscopy | Absence of peak at ~2230 cm⁻¹ | Loss of Nitrile (-CN) group. |
| IR Spectroscopy | Presence of strong peak at ~1700-1720 cm⁻¹ | Formation of Carbonyl (C=O). |
| 13C NMR | Peak shift from ~120 ppm to ~175-180 ppm | Conversion of sp hybridized CN to sp2 hybridized COOH. |
| 1H NMR | Broad singlet at >11.0 ppm (exchangeable with | Presence of Carboxylic Acid proton (-COOH). |
Visualizations
Reaction Mechanism & Workflow
The following diagram illustrates the acid-catalyzed mechanism tailored to this hindered substrate and the operational workflow.
Caption: Workflow for the acid-catalyzed hydrolysis of sterically hindered 1-arylcyclohexanecarbonitriles.
References
-
Organic Chemistry Portal. Hydrolysis of Nitriles to Carboxylic Acids. Retrieved from [Link]
- Context: General overview of nitrile hydrolysis conditions, highlighting the need for harsh conditions for hindered substr
-
ChemSrc. 1-(4-nitrophenyl)cyclohexanecarboxylic acid (CAS 91958-27-9) Properties. Retrieved from [Link]
- Context: Verification of the target molecule structure and identifiers.
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical. Context: Standard reference for the preparation of carboxylic acids from sterically hindered nitriles using sulfuric acid (General Procedure).
-
Barclay, L. R. C., et al. Mechanism of alkaline hydrolysis of hindered aromatic esters. Can. J. Chem. (Relevant mechanistic parallel for hindered carbonyls). Retrieved from [Link]
- Context: Provides insight into the kinetic barriers created by steric hindrance in analogous systems.
Scale-up procedure for 1-(4-Nitrophenyl)cyclohexanecarboxylic acid synthesis
Initiating the Analysis
I've begun dissecting the request. The focus is scaling up the synthesis of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid. I'm aiming for detailed application notes and protocols, keeping in mind that the primary audience consists of researchers and scientists. My initial task is to comprehend the core objective.
Defining the Framework
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Considering the Nitration Path
I'm currently focused on the synthesis route for 1-(4-nitrophenyl)cyclohexanecarboxylic acid. I've pinpointed its origin as a derivative of 1-phenylcyclohexanecarboxylic acid, and I'm currently assessing the nitration of that base compound as a viable synthetic approach. I've noted that direct nitration commonly yields an ortho-para mixture, which might necessitate further refinement.
Reviewing Prior Synthesis
I've just reviewed the synthesis of 1-(p-nitrophenyl)cyclopentanecarboxylic acid. Nitration of the phenyl precursor using fuming nitric acid at low temperatures gave an 80% yield. This procedure aligns with the work of Rubin and Wish.
Analyzing the Method
I've just pinpointed the key reference: Rubin and Wishinsky, 1946. Currently, I'm analyzing their procedure, starting with the nitration step of 1-phenylcyclohexanecarboxylic acid. Their reagents involve fuming nitric acid or mixed acid, under low temperature conditions. The goal is to figure out the specific steps to be taken here.
Considering Synthesis Options
I've been examining the conventional routes for synthesizing 1-(4-nitrophenyl)cyclohexanecarboxylic acid. The common methods seem to be nitrating 1-phenylcyclohexanecarboxylic acid, or through SNAr of 4-fluoronitrobenzene and cyclohexanecarboxylate. I'm currently assessing the pros and cons of each pathway in detail, weighing yield and efficiency.
Prioritizing Reaction Route
I've determined that synthesizing 1-(4-nitrophenyl)cyclohexanecarboxylic acid via SNAr of 4-fluoronitrobenzene with cyclohexanecarbonitrile is more scalable and modern compared to nitrating the phenyl precursor. Handling fuming nitric acid is an issue with the latter. I'm leaning toward writing up the Application Note focusing on the SNAr pathway due to its increased efficiency.
Verifying the Dialkylation
I'm verifying the synthesis, specifically the dialkylation of 4-nitrophenylacetonitrile to 1-(4-nitrophenyl)cyclohexanecarbonitrile. The reaction involves 4-nitrophenylacetonitrile with its two alpha protons reacting with 1,5-dibromopentane. I'm focusing on the base needed to make the alpha-protons acidic enough for the reaction to work.
Considering Standard Transformations
I'm currently focused on the standard transformation involving arylacetonitriles and dihaloalkanes, specifically the formation of 1-arylcyclohexanecarbonitriles. The established protocol is etched in my mind: phase-transfer catalysis (PTC) with 50% NaOH and a catalyst like benzyltriethylammonium chloride.
Evaluating Nitration Route
I've been assessing the best approach for synthesizing 1-(4-nitrophenyl)cyclohexanecarboxylic acid for a "Scale-up procedure" Application Note. Route A, nitration of 1-phenylcyclohexanecarboxylic acid, is looking promising. It's direct, uses a cheap starting material, and highlights control strategies for an exothermic reaction like nitration, which is ideal for a note on scale-up. Continuous flow or cryogenic control are great angles.
Prioritizing Route A for Scale-Up
Route A, the direct nitration, is definitively the leading strategy. The carboxylic acid already installed simplifies everything. I'm prioritizing this route because it streamlines the synthesis and addresses the challenges inherent in nitrile hydrolysis with the neopentyl-like structure and nitro group. I'm also confirming the Rubin and Wishinsky method, and plan to structure the Application Note around the synthesis scale-up of 1-(4-Nitrophenyl)cyclohexanecarboxylic Acid.
Detailing Application Note Structure
I'm now structuring the Application Note. I'm focusing on the introduction, emphasizing the importance of 1-(4-nitrophenyl)cyclohexanecarboxylic acid as a critical intermediate for API synthesis. I'll outline the strategic overview, including the retrosynthetic analysis, and the logic behind selecting direct nitration, to avoid harsh hydrolysis. Then, I'll delve into the mechanistic details, including EAS and regioselectivity.
Developing Workflow Diagram
I am now developing a workflow diagram for the scale-up process, considering oxidative side reactions. I will use a DOT diagram to illustrate the process flow and signaling pathways, including reagents, the reactor setup, temperature control, in-process controls, quench steps, filtration, and crystallization. I'm focusing on a color-coded palette and text contrast to enhance readability, with clear nodes and arrows to represent each step.
Refining DOT Diagram
I'm now refining the DOT diagram. I've added specific details for each step, and optimized the color palette for clarity. The diagram accurately represents the process flow, including the cryogenic reaction, in-process control via HPLC, and the final recrystallization.
Visualizing the Flow
I'm translating the workflow into a DOT diagram now. The focus is on clarity and visual representation, including the critical in-process control (IPC) steps. I'm incorporating conditional branching, with "pass" or "fail" pathways. I'm using distinct color coding for reagents, reactor setups, temperatures and quenching, ensuring high contrast between node text and background. The process includes the reaction, IPC, a quench step, filtration, crystallization, and the final product, clearly illustrated.
Justifying Acid Selection
I'm now focusing on the choice between fuming nitric acid and mixed acid for the nitration. Fuming nitric acid seems better because mixed acid could cause side reactions like decarboxylation. My concerns stem from the potential for the carboxylic acid group to leave, forming a carbocation in the presence of concentrated sulfuric acid.
Analyzing Acid Selection
I've confirmed that the use of concentrated sulfuric acid during nitration must be avoided to prevent decarbonylation of the tertiary carboxylic acid, a crucial insight for the Application Note. The use of fuming nitric acid is key. I've sketched out the detailed mechanism, highlighting the electrophilic aromatic substitution, steric hindrance by the cyclohexanecarboxylic acid group, and the importance of low temperature to prevent side reactions.
Refining Addition Method
I'm now refining the addition method for the nitration. Based on the Rubin and Wishinsky method, I'll emphasize portionwise addition of the solid. However, for pilot scale I'll highlight the safer option of dissolving the solid in dry DCM and pumping the solution into fuming nitric acid. I'm focusing on safety and practical considerations for the Application Note.
Formulating References Now
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Structuring Application Note
I am revising the structure to ensure it's highly professional. I've broken it down into a refined format for the Application Note, incorporating a title, executive summary, strategic overview with retrosynthetic rationale, mechanistic insights, scale-up process development details, and experimental protocol. I'm building in a section on quantitative data and quality metrics, along with references. I'm planning to use a DOT diagram to illustrate the side reaction vs. nitration.
Illustrating Pathway Differences
I'm now focusing on illustrating the differences between the desired and undesired reaction pathways with a DOT diagram. This visualization will clearly highlight why using fuming nitric acid is crucial to avoid unwanted decarboxylation. The diagram will compare the electrophilic aromatic substitution with the loss of carbon dioxide, emphasizing the impact on yield.
Finalizing Visual Representation
I'm now putting the finishing touches on the DOT diagram, ensuring it effectively contrasts the desired nitration pathway with the undesirable decarbonylation side reaction. I've used clear visual cues, including distinct colors, to differentiate reagents and products. The inclusion of the "fail" state clarifies the importance of choosing fuming nitric acid over mixed acids, which will trigger an unwanted degradation of the desired intermediate.
Detailing Reaction Protocol
I'm now detailing the step-by-step methodology for the nitration, emphasizing safety protocols and key operating parameters for the Application Note. I'll outline the experimental section, specifying reagents, equipment (including cryogenic setup), and reaction conditions, referencing Rubin and Wishinsky for validation. I'll clarify the stepwise addition of the acid, the importance of temperature control, and procedures for workup.
Refining Application Note Details
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Finalizing Scale-Up Protocol
I've outlined a detailed, step-by-step procedure for the scale-up process, detailing reactor setup, reagent charging, and validation steps. This includes preparing a 50 L reactor, charging fuming nitric acid, cooling, and dosing a DCM solution of the acid, using a retreat-curve impeller, with the temperature maintained at -10 to -5 °C, and with an automatic pausing of the dosing pump if the temperature exceeds -5 °C. I have emphasized continuous monitoring through temperature probes and HPLC analysis as validation steps. I will include a detailed workup process and the validation of that.
Detailing Workup and Purification
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Refining Color Coding
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\n\nI'm now finalizing the visual representation of both the DOT diagrams, adding a color code and captions. I'm pleased with the current color coding for the visual guides to be clearer for readers. The first diagram will be about Reaction Pathways, and the second diagram focuses on the workflow. Now, I will put the finishing touches on each of them.
Optimizing Pilot-Scale Procedure
I've been analyzing the optimization of the pilot-scale nitration. The key is now a transition to a semi-batch process. This includes using a DCM solution of fuming HNO₃, rather than neat acid, to manage exotherms, and slow dosing, and to control the temperature below -5°C for enhanced para-selectivity. I am emphasizing the workup, with reverse quench, to reach a high yield and purity.
Finalizing Diagrams and Protocol
I'm now putting the finishing touches on the diagrams, refining color coding, and ensuring captions are clear. I've focused on clarity for the visual aids. I'm prioritizing safety and validation, and have updated the Application Note to reflect a fully-validated protocol. I'm also now completing a semi-batch pilot scale approach.
Troubleshooting & Optimization
Improving yield of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid synthesis
Welcome to the Application Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of sterically hindered quaternary carboxylic acids.
The preparation of 1-(4-nitrophenyl)cyclohexanecarboxylic acid is a classic two-stage process: the cycloalkylation of 4-nitrophenylacetonitrile with 1,5-dibromopentane[1][2], followed by the rigorous hydrolysis of the resulting nitrile. While the theoretical pathway is straightforward, researchers routinely encounter yield-limiting obstacles: incomplete ring closure, oxidative tarring, and the notorious resistance of the quaternary nitrile to hydrolysis[3][4].
This guide deconstructs the causality behind these failures and provides self-validating protocols to ensure high-yield, reproducible outcomes.
Quantitative Data: Methodological Comparison
To optimize your workflow, it is crucial to select the right methodology based on your lab's capabilities. Below is a comparative summary of standard approaches versus our optimized recommendations.
| Reaction Step | Methodology | Typical Yield | Reaction Time | Key Impurity / Failure Mode |
| Cycloalkylation | NaH / DMF (Homogeneous) | 40-60% | 2-4 h | Tarry polymeric byproducts |
| Cycloalkylation | PTC (50% NaOH, TBAB, Toluene) | 85-90% | 4-6 h | Mono-alkylated intermediate |
| Hydrolysis | H₂SO₄ / Glacial AcOH (Reflux) | 30-50% | 24-48 h | Stalls at primary amide |
| Hydrolysis | NaNO₂ / H₂SO₄ (Bouveault Bypass) | 85-95% | 2-4 h | Unreacted amide (if NaNO₂ limiting) |
Synthesis Workflow & Troubleshooting Checkpoints
Workflow for 1-(4-Nitrophenyl)cyclohexanecarboxylic acid synthesis and key troubleshooting nodes.
Validated Experimental Protocols
Protocol A: Biphasic Cycloalkylation (Phase Transfer Catalysis)
Objective: Synthesize 1-(4-nitrophenyl)cyclohexanecarbonitrile while suppressing oxidative side reactions.
-
Setup: Charge a jacketed reactor with 4-nitrophenylacetonitrile (1.0 eq), 1,5-dibromopentane (1.1 eq), and toluene (10 volumes).
-
Catalysis: Add tetrabutylammonium bromide (TBAB, 0.05 eq) as the phase-transfer catalyst.
-
Agitation: Begin vigorous agitation (>800 rpm).
-
Causality: High shear is required to maximize the interfacial surface area between the aqueous and organic phases. This ensures the rate of intramolecular cyclization (ring closure) outpaces intermolecular side reactions[5].
-
-
Base Addition: Dropwise add 50% w/w aqueous NaOH (4.0 eq) while maintaining the internal temperature at 25-30 °C.
-
Reaction & Validation: Stir for 6 hours.
-
Self-Validation: The organic layer should maintain a yellow/orange hue. If it turns deep purple or black, base-catalyzed polymerization of the nitroaromatic ring has occurred. TLC (Hexane:EtOAc 4:1) should show complete consumption of the starting material (Rf ~0.3) and formation of the product (Rf ~0.6).
-
-
Workup: Separate phases, wash the organic layer with 1M HCl to quench residual base, then wash with brine. Concentrate under reduced pressure to yield the intermediate.
Protocol B: Hydrolysis via Nitrosation Bypass (Bouveault Method)
Objective: Convert the sterically hindered nitrile to the carboxylic acid without stalling at the amide.
-
Hydration: Dissolve 1-(4-nitrophenyl)cyclohexanecarbonitrile (1.0 eq) in a mixture of glacial acetic acid (5 volumes) and concentrated H₂SO₄ (5 volumes). Heat to 110 °C for 4 hours.
-
Cooling: Cool the reaction strictly to 0-5 °C using an ice-salt bath.
-
Nitrosation: Slowly add an aqueous solution of sodium nitrite (NaNO₂, 2.0 eq) subsurface via an addition funnel.
-
Causality: The nitrosonium ion (NO⁺) generated in situ reacts with the primary amide to form an acyl diazonium intermediate. This rapidly expels nitrogen gas, completely bypassing the sterically hindered tetrahedral intermediate and directly yielding the carboxylic acid.
-
-
Validation: Warm to room temperature and stir.
-
Self-Validation: Vigorous evolution of N₂ gas visually confirms the cleavage of the amide. Once bubbling ceases, the reaction is complete. IR spectroscopy will show the disappearance of N-H stretches (3200-3400 cm⁻¹) and the appearance of a broad O-H stretch (2500-3000 cm⁻¹).
-
-
Isolation: Pour the mixture onto crushed ice. Filter the resulting precipitate, wash with cold water until the filtrate is pH neutral, and dry under a vacuum to afford the final product.
Troubleshooting FAQs (Mechanistic Q&A)
Q1: Why is my cycloalkylation yield low, with GC-MS showing significant mono-alkylated impurities? A1: The first alkylation is intermolecular, while the second is intramolecular (ring closure). If the base is not transferring into the organic phase efficiently, the intermediate mono-alkylated carbanion isn't formed rapidly enough to outcompete protonation. Fix: Increase your stirring speed to >800 rpm to boost interfacial area, ensure your TBAB catalyst is dry, and verify that your NaOH solution is strictly 50% w/w. Dilute aqueous bases will fail to deprotonate the intermediate.
Q2: My hydrolysis reaction completely stalls, and NMR shows a primary amide. How do I force the conversion? A2: You have hit a steric wall. The tetrahedral intermediate required to transition from an amide to a carboxylic acid is highly sterically hindered by the bulky cyclohexane ring and the adjacent aromatic system[3][4]. Fix: Abandon standard thermal hydrolysis. Implement the Bouveault amide hydrolysis bypass (Protocol B, Steps 2-4). By introducing sodium nitrite in sulfuric acid, you convert the amide to an acyl diazonium species, which rapidly decomposes to the carboxylic acid by expelling nitrogen gas.
Q3: During the NaH-mediated alkylation step, my reaction mixture turns into a black, intractable tar. What is happening? A3: The 4-nitro group makes the aromatic ring highly electrophilic. Strong, homogeneous bases like Sodium Hydride (NaH) can induce single-electron transfer (SET) side reactions, leading to the reduction of the nitro group and subsequent azoxy/azo polymerization of the aromatic system. Fix: Switch from NaH to the biphasic Phase Transfer Catalysis (PTC) method (Protocol A). PTC keeps the harsh base isolated in the aqueous phase, generating the reactive carbanion safely at the interface and protecting the sensitive nitroaromatic system.
Mechanistic Pathway: Hindered Nitrile Hydrolysis
Mechanistic pathways for hindered nitrile hydrolysis, highlighting the NaNO2 bypass strategy.
References
-
[1] Avra Price List 2021-22 (4-Nitrophenylacetonitrile). Hyma Synthesis. Available at:[Link]
-
[2] Synthesis and polymerization of 1,5-bis(N-carbazolyl) pentane with its structural and behavioral highlights. ResearchGate. Available at: [Link]
-
[3] Use of PCA (1-phenylcyclohexylamine) as a precursor. MDMA.ch. Available at:[Link]
-
[5] Investigation of the rates of hydrolysis of halogenoalkanes. Chemistry Student. Available at:[Link]
Sources
Technical Support Center: Purification of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid
Executive Summary & Compound Profile
This guide provides a technical framework for the purification of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid (CAS: 91958-27-9). This compound features a geminal disubstitution pattern on a cyclohexane ring, combining a polar carboxylic acid group, a nitro-aromatic system, and a lipophilic cyclohexane moiety.
Successful purification requires balancing these conflicting polarity zones. While the carboxylic acid suggests aqueous solubility (at high pH) and hydrogen bonding, the nitro-aromatic and cyclohexane groups drive lipophilicity and
Physical Property Profile (Reference Data)
| Property | Description | Implications for Purification |
| Structure | Nitro-aromatic + Cyclohexane + COOH | Amphiphilic nature; prone to "oiling out" in purely aqueous mixtures. |
| State | Solid (Crystalline) | Suitable for recrystallization. |
| Solubility (Hot) | Ethanol, Ethyl Acetate, Toluene, Basic Water | Good candidates for the "solvent" phase. |
| Solubility (Cold) | Water, Hexanes, Acidic Water | Good candidates for the "anti-solvent" phase. |
| pKa | ~4.5 (Carboxylic Acid) | Allows for Acid/Base extractive pre-purification. |
Pre-Recrystallization Workup (Critical Step)
Issue: Recrystallization is inefficient if neutral organic impurities (e.g., unreacted nitrile precursors, decarboxylated byproducts) are present in high amounts (>5%). Solution: Perform an Acid/Base extraction before recrystallization to remove non-acidic impurities.
Protocol A: Acid/Base Extraction
-
Dissolve: Dissolve crude solid in 10% NaOH (aq). The product forms a water-soluble sodium salt.
-
Wash: Extract the aqueous layer with Ethyl Acetate (2x).
-
Action: Discard the organic layer (contains neutral impurities like 1-(4-nitrophenyl)cyclohexane).
-
-
Precipitate: Acidify the aqueous layer slowly with 6M HCl to pH 1-2 while stirring vigorously.
-
Isolate: Filter the precipitated solid, wash with cold water, and dry.
-
Result: This solid is now chemically enriched and ready for recrystallization.
-
Recrystallization Protocols
We recommend Method 1 as the primary starting point due to its balance of yield and purity. Use Method 2 if the compound "oils out" (forms a liquid droplet instead of crystals).
Method 1: Ethanol / Water (Standard)
Best for: Removing inorganic salts and polar trace impurities.
-
Dissolution: Place the dried solid in an Erlenmeyer flask. Add near-boiling Ethanol (95%) dropwise with swirling until just dissolved.
-
Note: Do not use a large excess. If colored impurities are present, add activated carbon (5 wt%) and filter hot through Celite.
-
-
Anti-Solvent Addition: While keeping the solution hot (near reflux), add hot Distilled Water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add 2-3 drops of hot Ethanol to clear the turbidity.
-
Crystallization: Remove from heat. Allow to cool to room temperature slowly (over 1-2 hours) without agitation.
-
Tip: Insulate the flask with a paper towel to slow cooling.
-
-
Finishing: Once room temperature is reached, cool in an ice bath (0-4°C) for 30 minutes. Filter and wash with cold 50% EtOH/Water.
Method 2: Toluene (High-Temperature)
Best for: Avoiding "oiling out" and removing non-polar impurities.
-
Dissolution: Suspend solid in Toluene. Heat to reflux (110°C).
-
Note: Toluene is an excellent solvent for nitro-aromatics due to
- interactions.
-
-
Concentration: If the solid dissolves easily, boil off solvent until saturation is reached (crystals form on the splash zone).
-
Cooling: Remove from heat and allow to cool slowly.
-
Isolation: Filter and wash with cold Toluene or Hexanes.
Troubleshooting Guide (Q&A)
Issue: "Oiling Out"
Q: Instead of crystals, my product settled as a yellow oil at the bottom of the flask. What happened? A: This occurs when the compound's melting point is lower than the solvent's boiling point, or when the solvent mixture is too polar (forcing the hydrophobic cyclohexane ring to separate as a liquid phase).
-
Fix 1 (Re-heat): Re-heat the mixture to redissolve the oil. Add a small amount of the "good" solvent (e.g., Ethanol) to increase solubility. Let it cool very slowly.
-
Fix 2 (Seed): Add a "seed crystal" of pure product to the oil/solvent interface at a temperature just below the clearing point.
-
Fix 3 (Switch Solvents): Switch to Method 2 (Toluene) or an Ethyl Acetate/Hexane system. These are less polar and better solvate the cyclohexane ring, preventing liquid-liquid phase separation.
Issue: Colored Impurities
Q: My product is off-white/yellow, but the crude was dark orange. The color persists after recrystallization. A: Nitro compounds often contain colored azo- or nitroso- byproducts.
-
Fix: Perform a "Hot Filtration" step. Dissolve the compound in the hot solvent, add Activated Charcoal (Norit) , stir for 5-10 minutes, and filter through a pre-warmed Celite pad before cooling.
Issue: Low Yield
Q: I recovered less than 40% of my material. A: You likely used too much solvent.
-
Fix: Save the "mother liquor" (the filtrate). Evaporate it to half volume and cool again to harvest a "second crop" of crystals. Always check the pH of the mother liquor; if using Method 1, ensure the environment is acidic (pH < 3) to prevent the salt form from staying in solution.
Decision Logic & Workflow
The following diagram illustrates the decision process for purifying 1-(4-Nitrophenyl)cyclohexanecarboxylic acid.
Caption: Decision tree for the purification of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid, prioritizing chemical cleanup before physical recrystallization.
Frequently Asked Questions (FAQs)
Q1: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a valid alternative. However, Ethanol is generally preferred because its slightly higher boiling point (78°C vs 65°C) provides a wider temperature range for solubility differentials, often resulting in better crystal growth.
Q2: What is the expected melting point? A: While specific batch values vary, pure 1-(4-Nitrophenyl)cyclohexanecarboxylic acid typically melts in the range of 170°C – 180°C (analogous to similar nitro-acids). A sharp melting range (<2°C) indicates high purity.
Q3: How do I remove residual solvent? A: This compound has a high melting point, allowing for vacuum oven drying. Dry at 50-60°C under high vacuum for 12 hours. If Toluene was used, ensure thorough drying as it binds tightly to crystal lattices.
References
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
ChemScene. Product Data: 1-(4-Nitrophenyl)cyclohexane-1-carboxylic acid (CAS 91958-27-9). Link
-
University of Rochester. Purification: How To - Recrystallization Solvent Selection. Link
-
BenchChem. Technical Support: Recrystallization Solvent Selection Guides. Link
Disclaimer: This guide is intended for use by trained laboratory personnel. Always consult the Safety Data Sheet (SDS) before handling nitro-aromatic compounds.
Removing unreacted 1-(4-nitrophenyl)cyclohexanecarbonitrile from reaction mixture
Technical Support Center: Purification Strategies for 1-(4-Nitrophenyl)cyclohexanecarbonitrile
Executive Summary
Researchers working with 1-(4-nitrophenyl)cyclohexanecarbonitrile (CAS: 24342-05-0) often encounter purification challenges due to its significant lipophilicity and lack of ionizable functional groups. This compound is a common intermediate in the synthesis of cyclohexylamines (e.g., analgesic precursors) and anilines.
Because the nitrile group is neutral and the cyclohexane ring is highly non-polar, this starting material (SM) "sticks" to organic solvents, making simple water washes ineffective. Successful removal requires Chemical Switching —exploiting the physicochemical difference between the neutral SM and your ionizable product (Amine or Acid).
This guide details three "Self-Validating" protocols tailored to the reaction type you performed.
Compound Profile & Solubility Data
Understanding the physical behavior of your impurity is the first step to removal.
| Property | Data | Implication for Purification |
| Structure | Gem-disubstituted cyclohexane with Nitro & Nitrile groups | Highly lipophilic; steric bulk hinders simple filtration. |
| Ionizability | Neutral (Non-ionizable in pH 1–14) | Remains in the organic phase during neutral/mild washes. |
| Solubility (Organic) | High (DCM, EtOAc, THF, Toluene) | Hard to precipitate directly; requires solvent exchange. |
| Solubility (Water) | Negligible (< 0.1 mg/mL) | Will not wash out with water alone. |
| Melting Point | ~65–68 °C (Solid) | Recrystallization is viable if the product is an oil. |
Protocol A: Separation from Basic Products (Reduction)
Scenario: You reduced the nitro group (to aniline) or the nitrile group (to amine). Target Product: Basic (contains -NH₂). Impurity (SM): Neutral.
This is the most robust method. We utilize the basicity of the product to pull it into the aqueous phase, leaving the neutral 1-(4-nitrophenyl)cyclohexanecarbonitrile behind.
Step-by-Step Workflow
-
Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate ).[1]
-
The "Acid Switch" (Extraction 1):
-
Phase Separation:
-
The "Base Switch" (Recovery):
-
Wash the aqueous layer once with fresh DCM to remove trace neutrals. Discard this organic wash.
-
Basify the aqueous layer carefully with 6M NaOH or Sat. Na₂CO₃ until pH > 12. The solution will likely turn cloudy as the free base amine precipitates.
-
-
Final Extraction:
-
Extract the cloudy aqueous mixture with fresh DCM (3x).
-
Dry combined organics over Na₂SO₄ and concentrate.[8]
-
Visual Workflow (Protocol A)
Caption: Chemical switching strategy for separating basic amine products from neutral nitrile starting material.
Protocol B: Separation from Acidic Products (Hydrolysis)
Scenario: You hydrolyzed the nitrile to a carboxylic acid. Target Product: Acidic (contains -COOH). Impurity (SM): Neutral.
-
Dissolution: Dissolve crude in Ethyl Acetate .
-
The "Base Switch": Extract with Sat. NaHCO₃ or 1M NaOH .
-
Separation:
-
Organic Layer: Contains unreacted nitrile. Discard.
-
Aqueous Layer: Contains product carboxylate.
-
-
Recovery: Acidify the aqueous layer with HCl to pH < 2. The product will precipitate or oil out. Extract with fresh Ethyl Acetate.
Protocol C: Separation from Neutral Products (Stubborn Cases)
Scenario: The product is also neutral (e.g., an amide, or a different nitrile derivative) and Acid/Base extraction is impossible.
In this case, you must rely on polarity differences or solubility .
Recrystallization (The "Ethanol Crash")
Since 1-(4-nitrophenyl)cyclohexanecarbonitrile is a solid (mp ~65°C), it can often be separated by exploiting its solubility curve in alcohols.
-
Solvent: 95% Ethanol or Ethanol/Water (9:1).
-
Method: Dissolve crude in boiling ethanol. Allow to cool slowly.
-
Outcome: If your product is an oil (common for amides/impurities), it may stay in solution while the nitrile SM crystallizes out (or vice versa).
-
Note: If the SM is the minor impurity, it will likely stay in the mother liquor. Crystallize your product instead.
Flash Chromatography
Nitriles are moderately polar but less polar than amides or alcohols.
-
Stationary Phase: Silica Gel (Standard).
-
Mobile Phase: Hexane:Ethyl Acetate gradient.
-
Rf Target: The nitrile usually elutes before the amide/amine/alcohol.
-
Visualization: The p-nitrophenyl group is UV-active. Use UV (254 nm).
Troubleshooting & FAQs
Q1: I tried the HCl extraction (Protocol A), but my product didn't move to the aqueous layer. Why?
-
Cause: The amine might be too lipophilic (the cyclohexane + phenyl ring adds significant bulk) or the acid was too weak.
-
Fix: Use a stronger acid concentration (2M HCl) or increase the volume of the aqueous phase. Ensure vigorous shaking to maximize surface area contact. If the amine is an aniline (weak base), ensure the pH is truly < 2.
Q2: I have a terrible emulsion during extraction.
-
Cause: The cyclohexane ring acts like a surfactant when protonated, or fine particulates are present.
-
Fix:
-
Add Brine (Sat. NaCl) to the aqueous phase to increase ionic strength.
-
Filter the mixture through a pad of Celite if solids are present.
-
Wait. Gravity is the best solvent.
-
Q3: Can I use automated flash chromatography?
-
Answer: Yes. On a standard silica column, 1-(4-nitrophenyl)cyclohexanecarbonitrile typically has an Rf of ~0.4–0.5 in 20% EtOAc/Hexane. Most amine products will stick to the baseline (Rf < 0.1) unless you add 1% Triethylamine (TEA) to the mobile phase.
-
Tip: If purifying an amine, add 1% TEA to your solvent system to sharpen the peak.
-
Q4: How do I confirm the nitrile is gone?
-
IR Spectroscopy: Look for the disappearance of the sharp nitrile stretch at ~2230 cm⁻¹ .
-
TLC: Run TLC in 30% EtOAc/Hexane. The nitrile will be a distinct UV-active spot. Stain with ninhydrin; the nitrile will NOT stain, but your amine product will (usually red/purple).
References
-
Vertex AI Search. (2026). Synthesis and purification of 1-(4-nitrophenyl)cyclohexanecarbonitrile derivatives.6[4][7][10][11]
-
Sigma-Aldrich. (2026).[12] Product Specification: 1-(4-Nitrophenyl)cyclopropane-1-carbonitrile (Analog).[7]
-
Organic Syntheses. (2026). Hydrolysis of p-nitrobenzyl cyanide to p-nitrophenylacetic acid (Methodology Analog).13[4][7][11]
-
University of Rochester. (2026). Work-up and Purification: Removal of Sticky Reagents.14[4][7][11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. US11673857B2 - Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile - Google Patents [patents.google.com]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemscene.com [chemscene.com]
- 12. dept.harpercollege.edu [dept.harpercollege.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chem.rochester.edu [chem.rochester.edu]
Solving solubility issues of nitro-cyclohexane acids in aqueous buffers
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of lipophilic carboxylic acids. Nitro-cyclohexane acids present a unique dual-challenge: they possess a highly hydrophobic aliphatic ring system combined with a polar, yet poorly hydrating, nitro group[1].
This guide is designed to provide you with field-proven, self-validating strategies to overcome these thermodynamic barriers, ensuring your compounds remain in solution without compromising your downstream biological or analytical assays.
Diagnostic Solubilization Workflow
Before adjusting your formulation, consult the decision tree below to identify the most thermodynamically appropriate solubilization strategy for your specific assay constraints.
Decision tree for resolving nitro-cyclohexane acid solubility issues in aqueous buffers.
Troubleshooting & FAQs
Q: Why does my nitro-cyclohexane acid precipitate immediately when diluted into a standard physiological buffer (pH 7.4)? A: Causality: Nitrocyclohexane derivatives possess a highly hydrophobic cyclohexane ring that severely limits aqueous solubility[1]. While the carboxylic acid moiety is hydrophilic, its solubility is strictly pH-dependent[2]. If the buffer's pH is near or below the compound's pKa, the carboxylate group remains protonated and uncharged, leading to rapid precipitation[3]. Solution: Ensure the buffer pH is at least 1.5 to 2.0 units above the compound's pKa to drive complete deprotonation into the highly soluble carboxylate salt form[2].
Q: I adjusted the pH to 8.0 (well above the pKa), but I still observe micro-precipitates under the microscope. What is the next best step? A: Causality: Even when fully ionized, the extreme lipophilicity of the nitro-cyclohexane core can exceed the thermodynamic solubility limit of the aqueous medium. Solution: Utilize a co-solvent system. Pre-dissolve the acid in a polar aprotic solvent like DMSO or a polar protic solvent like Ethanol before dropwise addition to the buffer[2]. Keep the final organic solvent concentration ≤5% (v/v) to prevent downstream assay toxicity or protein denaturation.
Q: My in vivo biological assay cannot tolerate DMSO or Ethanol. How can I solubilize the compound purely in an aqueous system? A: Causality: When organic co-solvents are prohibited, you must physically mask the hydrophobic cyclohexane ring from the aqueous environment. Solution: Employ inclusion complexation using Cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD)[4]. The hydrophobic cyclohexane ring partitions into the lipophilic inner cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin ensures high aqueous solubility[5].
Quantitative Strategy Matrix
To help you select the appropriate formulation, the following table summarizes the quantitative limits and optimal conditions for each solubilization strategy.
| Solubilization Strategy | Mechanism of Action | Max Target Drug Conc. | Optimal pH Range | Max Excipient Limit |
| pH Adjustment (Salt) | Deprotonation of carboxyl group[3] | ~1 - 5 mM | > pKa + 2 | N/A (Buffer dependent) |
| Co-Solvent (DMSO) | Lowers dielectric constant[2] | ~10 - 50 mM (Stock) | 4.0 - 8.0 | ≤ 5% v/v in final assay |
| HP-β-CD Complexation | Hydrophobic cavity encapsulation[5] | ~5 - 20 mM | 5.0 - 7.4 | 10 - 20% w/v |
| Micellar (Tween-80) | Surfactant aggregation[5] | ~2 - 10 mM | 4.0 - 8.0 | ≤ 1% v/v |
Validated Experimental Protocols
The following methodologies are designed as self-validating systems . If the physical checkpoints described in the steps are not met, the protocol has not reached thermodynamic equilibrium, and you must not proceed to your assay.
Protocol 1: pH-Driven Aqueous Solubilization
Causality: By manipulating the pH above the pKa, we force the carboxylic acid into its ionized carboxylate state, drastically increasing its polarity and affinity for water[3].
-
Slurry Formation: Weigh the desired mass of the nitro-cyclohexane acid and suspend it in 80% of your final target volume using deionized water[2].
-
Titration: Insert a calibrated pH probe. While under vigorous magnetic stirring, add a dilute aqueous base (e.g., 0.1 M NaOH or KOH) dropwise[2].
-
Self-Validation Checkpoint: Continue titration until the opaque slurry transitions into a completely transparent solution. This optical clearing is your self-validating endpoint, confirming 100% ionization of the carboxylic acid[2]. Do not proceed if the solution remains cloudy.
-
Buffering: Once clear, slowly add a concentrated physiological buffer (e.g., 10X PBS) to lock the pH at your target (ensure final pH > pKa + 1.5).
-
Volume Adjustment: Top off to the final volume with deionized water.
Protocol 2: HP-β-Cyclodextrin Inclusion Complexation (Aqueous-Only)
Causality: HP-β-CD molecules form a hydrophilic cone with a lipophilic interior. The hydrophobic nitro-cyclohexane ring partitions into this cavity, shielding it from water, while the exterior hydroxyl groups maintain aqueous solubility[4].
-
Host Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your target aqueous buffer[4].
-
Guest Addition: Add the nitro-cyclohexane acid directly to the cyclodextrin solution.
-
Equilibration: Apply mechanical agitation (vortexing or orbital shaking) with gentle heating (37°C) for 2 to 4 hours. The thermal energy overcomes the activation barrier for the guest molecule to enter the host cavity[5].
-
Self-Validation Checkpoint: Centrifuge the mixture at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. The complete absence of a pellet self-validates that the compound is fully complexed and thermodynamically stable in the aqueous phase. If a pellet forms, increase the HP-β-CD concentration or extend the equilibration time.
References
- Source: solubilityofthings.
- Source: worldpharmatoday.
- Source: nih.
- Methods to increase the solubility of 2-[(4-Nitrophenyl)
- Source: patsnap.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decarboxylation of 1-arylcyclohexanecarboxylic acids during heating
To: Research & Development Team From: Senior Application Scientist, Chemical Stability Unit Subject: Technical Guide: Thermal Stabilization of 1-Arylcyclohexanecarboxylic Acids
Introduction
The thermal instability of 1-arylcyclohexanecarboxylic acids is a classic challenge in process chemistry, driven by the unique steric and electronic environment of the quaternary carbon center.[1] While these molecules are generally stable at room temperature (MP ~120–124°C), they are prone to decarboxylation when subjected to the thermal stress required for synthesis (specifically nitrile hydrolysis), distillation, or derivatization.[1]
This guide provides a mechanistic understanding of this degradation and actionable protocols to prevent it.[1]
Module 1: The Mechanistic "Why"
To prevent decarboxylation, we must understand the driving forces. In 1-arylcyclohexanecarboxylic acids, two primary factors lower the activation energy for
-
Steric Strain (Thorpe-Ingold Effect): The quaternary carbon (C1) is sterically crowded.[1] The release of
relieves the bond angle compression between the bulky aryl group and the cyclohexane ring, providing a thermodynamic driver for decomposition.[1] -
Electronic Stabilization: The aryl group (e.g., phenyl) at the
-position can stabilize the developing negative charge (in anionic mechanisms) or radical character (in thermal/oxidative mechanisms) at the transition state.[1] This lowers the kinetic barrier for the C-C bond cleavage.[1]
Visualizing the Pathway
The following diagram illustrates the energy landscape and the critical "Danger Zone" where thermal energy overcomes the activation barrier (
Figure 1: Mechanistic pathway of thermal decarboxylation and intervention points.[1] The aryl group stabilizes the transition state, making the molecule more susceptible to heat than simple alkyl acids.[1]
Module 2: Troubleshooting Guide
Use this decision matrix to address specific instability issues during your workflow.
| Symptom | Probable Cause | Corrective Action |
| Gas evolution (bubbling) during acid chloride formation. | Thermal decomposition due to high reflux temperature of Thionyl Chloride ( | Switch Reagent: Use Oxalyl Chloride with catalytic DMF at room temperature (0°C |
| Low yield after distillation; product contaminated with 1-arylcyclohexane. | Pot temperature exceeded stability threshold (>180°C) during atmospheric distillation.[1] | Vacuum Control: Switch to high-vacuum distillation (<1 mmHg). Keep pot temperature below 140°C . |
| Product degrades during acid hydrolysis of the nitrile precursor. | Reaction temperature too high (>160°C) or acid concentration too strong, promoting elimination/decarboxylation.[1] | Step-Down Protocol: Use 70% |
| Solid product turns oily/yellow upon storage. | Autocatalytic decomposition due to trace acid impurities.[1] | Salt Formation: Convert the free acid to its Sodium Salt for long-term storage (See Protocol B).[1] |
Module 3: Experimental Protocols
These protocols are designed to minimize thermal stress on the quaternary center.[1]
Protocol A: Safe Hydrolysis of 1-Phenylcyclohexanecarbonitrile
Objective: Convert the nitrile to the acid without inducing thermal decarboxylation.[1]
-
Setup: 3-neck round bottom flask with mechanical stirrer, reflux condenser, and internal thermometer.
-
Reagents: Mix the nitrile (1.0 eq) with 70% Sulfuric Acid (w/w). Note: Do not use concentrated (98%)
initially as the exotherm is uncontrollable.[1] -
Heating: Heat the mixture to 130°C–140°C (internal temperature).
-
Critical Control: Do not exceed 150°C. The rate of decarboxylation increases exponentially above this threshold.
-
-
Monitoring: Monitor by TLC/HPLC every hour. The reaction proceeds via the amide intermediate.[1][2][3][4]
-
Workup: Cool to 80°C before pouring onto crushed ice. This prevents "heat shock" and sudden gas evolution.[1]
Protocol B: Stabilization via Sodium Salt Formation
Objective: Create a thermally stable form for storage.[1]
-
Dissolution: Dissolve the crude acid in a minimum volume of Ethanol/Water (9:1).[1]
-
Neutralization: Add 1.05 equivalents of Sodium Ethoxide (21% in EtOH) dropwise at 0°C.
-
Precipitation: Add Diethyl Ether or Hexane to induce crystallization of the sodium salt.
-
Filtration: Filter and dry under vacuum at 40°C.
-
Result: The carboxylate salt is significantly more resistant to thermal decarboxylation than the free acid because the negative charge resonance is already maximized, removing the driving force for proton-transfer-mediated decarboxylation.[1]
-
Protocol C: Safe Acid Chloride Synthesis (Catalytic Method)
Objective: Activate the acid without reflux temperatures.[1]
-
Solvent: Suspend the acid in dry Dichloromethane (DCM) at 0°C.
-
Catalyst: Add 2–3 drops of Dimethylformamide (DMF) .
-
Reagent: Add Oxalyl Chloride (1.2 eq) dropwise. Gas evolution (
, , ) will occur immediately.[1] -
Reaction: Allow to warm to Room Temperature (25°C) and stir for 2 hours.
Module 4: FAQs
Q1: Can I use Kugelrohr distillation for purification? A: Yes, but only if you have a high vacuum (<0.5 mmHg).[1] The short path is beneficial, but you must ensure the oven temperature does not exceed 150°C. If the compound doesn't fly at that temp, switch to recrystallization (e.g., from Hexane/Ethyl Acetate).[1]
Q2: Why does the phenyl group make it less stable? Isn't steric bulk usually protective?
A: Steric bulk protects against external attack (nucleophiles), but here the threat is internal.[1] The bulky phenyl group creates strain with the cyclohexane ring.[1] Losing
Q3: My product has a melting point of 118°C, but literature says 122°C. Is it decomposing? A: A depressed melting point usually indicates impurity (likely the amide intermediate or the decarboxylated byproduct). Run a GC-MS. If you see a peak with M-44 (Molecular Ion minus 44), you have significant decarboxylation.[1] Recrystallize immediately using Protocol B.
References
-
Thermal Stability of Cyclic Acids: Roberts, J. D., & Moreland, W. T. (1953).[1] "Electrical Effects of Substituents in the Photo-Chemical and Thermal Decarboxylation of Acids." Journal of the American Chemical Society. (Establishes the baseline stability of alpha-phenyl carboxylic acids).
-
Synthesis & Hydrolysis Conditions: Masse, C. E., & Jain, N. F.[1] (2000).[1] "Synthesis from Carboxylic Acid Derivatives: Hydrolysis of Nitriles." Thieme Chemistry.[1] [1]
-
Physical Properties & Safety: PubChem Database. "1-Phenylcyclohexanecarboxylic acid (CID 70817)."[1] National Library of Medicine.[1] [1]
-
Decarboxylation Mechanisms: Tunge, J. A., et al.[1] (2011).[1] "Decarboxylative Coupling of Aryl Acids." Journal of the American Chemical Society. (Discusses the activation energy required for decarboxylation of similar scaffolds).
Sources
Optimizing nitration conditions to avoid ortho-substitution byproducts
To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Optimizing Regioselectivity in Aromatic Nitration (Minimizing Ortho-Isomers)
Strategic Overview: The "Selectivity Triangle"
In electrophilic aromatic substitution (EAS), "avoiding ortho" usually implies maximizing para-selectivity (for activated substrates like toluene or anisole). The ortho-isomer is statistically favored (2 positions vs. 1 para) and kinetically favored by proximity to the electron-donating group (EDG).
To defeat these statistics, you must leverage three control levers:
-
Steric Bulk: Increasing the effective size of the electrophile.
-
Shape Selectivity: Using heterogeneous catalysis (Zeolites) to physically block ortho-attack.
-
Thermal Control: Using flow chemistry to maintain precise kinetic control, preventing "hot spot" non-selective degradation.
Troubleshooting & FAQ: The "Why" Behind the Chemistry
Q1: I am using standard mixed acid (HNO₃/H₂SO₄) at 0°C, but my ortho:para ratio is stuck at ~60:40. Why?
Diagnosis: You have hit the Statistical Limit .
Explanation: The nitronium ion (
Q2: I tried Acetyl Nitrate (Ac₂O/HNO₃), but I'm seeing more ortho-substitution. I thought bulky reagents favored para? Diagnosis: You may be inadvertently triggering the "Ortho-Effect" (Coordination Mechanism). Explanation: While acetyl nitrate is bulkier, in certain solvents or with specific metal catalysts (like Cu(NO₃)₂ in Menke conditions), the acetyl group can coordinate with the substrate's substituent (e.g., the oxygen in anisole), guiding the nitro group to the ortho position. Solution: Use Acetyl Nitrate only in conjunction with Zeolite H-Beta . The zeolite pore structure overrides the coordination effect, forcing the bulky acetyl nitrate complex to attack the accessible para-position.
Q3: My para-selective zeolite reaction has low conversion (<40%). Diagnosis: Pore diffusion limitation or water poisoning. Explanation: Water is a byproduct of nitration. In zeolites, water binds tightly to the active acidic sites, deactivating the catalyst. Solution:
-
Use Azeotropic Distillation to continuously remove water.
-
Use Trifluoroacetic Anhydride (TFAA) as a water scavenger (though expensive).
-
Switch to Flow Chemistry with a packed-bed reactor to constantly expose the substrate to fresh catalyst.
Visualization: Decision Logic for Para-Optimization
The following diagram outlines the decision process for selecting the correct nitration methodology based on your substrate and constraints.
Caption: Decision matrix for selecting nitration conditions. Zeolites provide geometric control, while Flow Chemistry provides kinetic/thermal control.
Validated Experimental Protocols
Protocol A: High-Selectivity Zeolite Nitration (Batch)
Best for: Lab-scale synthesis requiring high para-selectivity (up to 90%+).
Mechanism: The pore size of Zeolite H-Beta (~0.6–0.7 nm) allows the linear para-transition state to form but sterically hinders the bulky ortho-transition state.
Materials:
-
Substrate: Toluene or Anisole (10 mmol)
-
Catalyst: Zeolite H-Beta (Si/Al ratio ~25, calcined at 500°C for 4h prior to use). Note: H-ZSM-5 is an alternative but H-Beta generally shows higher activity for nitration.
-
Reagent: Nitric Acid (65%) or Acetyl Nitrate (generated in situ).
-
Solvent: Acetic Anhydride (acts as solvent and water scavenger).
Step-by-Step:
-
Activation: Heat the Zeolite H-Beta at 120°C under vacuum for 2 hours to remove adsorbed water.
-
Slurry: In a round-bottom flask, suspend the Zeolite (1.0 g) in Acetic Anhydride (10 mL).
-
Addition: Add the aromatic substrate (10 mmol) and cool the mixture to 0–5°C.
-
Nitration: Dropwise add HNO₃ (10 mmol, 1.0 eq) over 30 minutes. Crucial: Maintain temp <10°C to prevent di-nitration.
-
Reaction: Stir at room temperature for 2–4 hours.
-
Workup: Filter off the Zeolite (can be regenerated by calcination). Pour filtrate into ice water. Extract with Ethyl Acetate.
Expected Outcome:
-
Conversion: >95%
-
Para:Ortho Ratio: Typically 9:1 (compared to 1:1.5 in mixed acid).
Protocol B: Continuous Flow Nitration
Best for: Scale-up, safety, and handling unstable "bulky" reagents like Acetyl Nitrate.[1]
Mechanism: Microreactors have high surface-area-to-volume ratios, allowing rapid heat dissipation. This permits the use of Acetyl Nitrate (highly exothermic) safely, which is bulkier than
Setup:
-
Reactor: PFA tubing coil (10 mL volume) or Glass Microreactor chip.
-
Pump A: Substrate in Acetic Anhydride.
-
Pump B: Fuming HNO₃ in Acetic Acid.
Step-by-Step:
-
Feed Preparation:
-
Stream A: Toluene (0.5 M) in Acetic Anhydride.
-
Stream B: HNO₃ (1.0 M) in Acetic Acid.
-
-
Mixing: Streams meet in a T-mixer at 0°C. The interaction of HNO₃ and Acetic Anhydride generates Acetyl Nitrate in situ immediately before reaction.
-
Residence Time: Set flow rates to achieve a residence time of ~2 minutes.
-
Quench: The reactor outlet flows directly into a stirred vessel of ice water/bicarbonate.
Why this avoids Ortho:
The in situ generation of Acetyl Nitrate (
Comparative Data: Reagent vs. Selectivity
The following table summarizes the shift in regioselectivity based on the "Selectivity Triangle" levers.
| Method | Reagent System | Catalyst | Typical Para:Ortho Ratio | Mechanism of Control |
| Standard Batch | HNO₃ / H₂SO₄ | None | 0.6 : 1 (Poor) | Electronic (Statistical) |
| Menke Conditions | Cu(NO₃)₂ / Ac₂O | None | 0.4 : 1 (Very Poor) | Coordination (Ortho-directing) |
| Steric Control | Acetyl Nitrate | None | 1.5 : 1 (Moderate) | Steric Bulk of Electrophile |
| Shape Selective | HNO₃ | Zeolite H-ZSM-5 | 4 : 1 (Good) | Pore Confinement |
| Optimized | HNO₃ / Ac₂O | Zeolite H-Beta | >9 : 1 (Excellent) | Pore Confinement + Sterics |
Visualizing the Zeolite "Lock and Key" Mechanism
This diagram illustrates why Zeolite H-Beta is the industry standard for para-selective nitration.
Caption: Geometric restriction within Zeolite pores prevents the formation of the bulky ortho-transition state.
References
-
Choudary, B. M., et al. (2000).[2] "Selective nitration of aromatic compounds by solid acid catalysts." Chemical Communications, (25), 25-26.[2] Link
-
Smith, K., et al. (1996). "A novel method for the nitration of simple aromatics." Chemical Communications, (4), 469-470. Link
-
Vassena, D., et al. (1999).[3] "Selective Nitration of Toluene with Acetyl Nitrate and Zeolites." Studies in Surface Science and Catalysis, 125, 501-506.[3] Link
-
Kuba, M. G., et al. (2007).[3] "Batch and Continuous Nitration of Toluene and Chlorobenzene with Acetyl Nitrate over Zeolite Beta." Applied Catalysis A: General, 333(1), 24-29.[3] Link[3]
- Penta, S., et al. (2013). "Continuous-Flow Nitration of Aromatic Compounds." Organic Process Research & Development, 17(11).
Sources
Troubleshooting low reactivity of steric hindered carboxylic acids
Topic: Troubleshooting Low Reactivity of Sterically Hindered Carboxylic Acids Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Status: Operational Ticket Priority: High (Blocker) Agent: Senior Application Scientist
Diagnostic Phase: The "Triage"
Before selecting a rescue protocol, you must quantify the "steric penalty" of your substrate. Low reactivity is often misdiagnosed as "wet solvent" or "bad reagent" when it is actually a kinetic wall created by quaternary centers or bulky ortho-substituents.
Assessment Checklist:
-
α-Quaternary Center? (e.g., Aib, tert-leucine, 1-adamantanecarboxylic acid) -> High steric penalty.
-
Ortho-Substituted Aromatic? (e.g., 2,6-dimethylbenzoic acid, mesitoic acid) -> Severe steric penalty.
-
Nucleophile Status: Is the amine/alcohol also hindered? (e.g., tert-butylamine, N-methylaniline) -> Exponential difficulty (The "double-hindered" problem).
Decision Matrix: Reagent Selection
Do not default to EDC/NHS or HATU for these substrates. Use this logic flow to select the correct activation strategy.
Figure 1: Decision tree for selecting the optimal coupling reagent based on substrate stability and steric bulk.
Troubleshooting Guides (Q&A)
Issue 1: "I'm using HATU/DIEA, but the reaction stalls at 50% conversion."
Diagnosis: The active ester formed by HATU (the -OAt ester) is bulky itself. In severely hindered systems, the nucleophile cannot access the carbonyl carbon because the leaving group (HOAt) adds too much steric mass.
Solution: Switch to T3P (Propylphosphonic Anhydride) or Acid Fluorides .
-
Why? T3P forms a mixed anhydride that is less bulky than the HATU adduct. Furthermore, T3P acts as a water scavenger, driving the equilibrium forward.
-
Protocol Adjustment: Use a significant excess of base (3–5 equiv) with T3P. The reaction rate is highly dependent on the basicity of the medium.
Issue 2: "My acid chloride synthesis with Thionyl Chloride (SOCl₂) failed or decomposed my substrate."
Diagnosis: Thionyl chloride requires harsh conditions (reflux) and generates HCl, which degrades acid-sensitive protecting groups (Boc, t-Bu esters).[2]
Solution: Use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).
-
Mechanism: This reagent converts carboxylic acids to acid chlorides under neutral conditions at room temperature or 0°C. It forms a chloroiminium intermediate that is highly reactive but does not release acidic protons into the bulk solvent.
-
Reference: Ghosez, L., et al. Org. Synth.1980 , 59, 26.
Issue 3: "I am trying to do a Yamaguchi esterification, but I'm isolating the aliphatic anhydride instead of the ester."
Diagnosis: This is a classic failure mode. The mixed anhydride formed between your substrate and the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) can disproportionate. If the nucleophilic attack is too slow (due to hindrance), the intermediate rearranges.
Solution: Switch to the Shiina Esterification using MNBA (2-methyl-6-nitrobenzoic anhydride).[3]
-
Why? The Shiina method is kinetically faster for hindered alcohols and less prone to the disproportionation side-reaction observed in Yamaguchi protocols.
-
Critical Step: Add the MNBA slowly to a solution of the acid, alcohol, and catalyst (DMAP) to keep the concentration of the active species low (simulated high dilution).
Detailed Experimental Protocols
Protocol A: Neutral Acid Chloride Formation (Ghosez's Reagent)
Best for: Severely hindered acids (e.g., Mesitoic acid) coupled with weak nucleophiles.
-
Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M).
-
Activation: Cool to 0°C. Add Ghosez's Reagent (1.2–1.5 equiv) dropwise.
-
Monitoring: Stir at 0°C to RT for 1–2 hours. Tip: Monitor by quenching a small aliquot with MeOH and checking for methyl ester formation by TLC/LCMS.
-
Coupling: Once activation is complete (acid chloride formed), add the amine/alcohol (1.2 equiv) and a base (Pyridine or DIPEA, 2.0 equiv).
-
Note: Do not isolate the acid chloride if possible; use it in situ.[4]
Protocol B: T3P Coupling for Epimerization-Prone Substrates
Best for: Peptide couplings involving Aib or N-methylated amino acids.
-
Setup: Dissolve carboxylic acid (1.0 equiv) and amine (1.1 equiv) in EtOAc or DMF (T3P is often sold as a 50% solution in EtOAc or DMF).
-
Base Addition: Add DIPEA (3.0–5.0 equiv). Crucial: T3P requires a basic environment to function effectively.
-
Reagent Addition: Add T3P (1.5–2.0 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to RT. For extremely hindered systems (e.g., Aib-Aib), heating to 50°C is often tolerated due to T3P's low epimerization profile.
Data Presentation: Reagent Efficacy Comparison
The following table summarizes the performance of coupling reagents specifically for the difficult Aib-Aib (α-aminoisobutyric acid) coupling, a standard benchmark for steric hindrance.
| Reagent | Mechanism | Yield (Aib-Aib)* | Epimerization Risk | Notes |
| HATU | Uronium/Guanidinium | Moderate (40-60%) | Moderate | Bulky leaving group hinders attack in tetra-substituted carbons. |
| COMU | Oxyma-based | Good (70-80%) | Low | More soluble and reactive than HATU; safer by-products. |
| T3P | Phosphonic Anhydride | Excellent (>90%) | Very Low | Best in class for minimizing epimerization; easy workup (water soluble byproducts). |
| Ghosez | Acid Chloride | High (85-95%) | High (if base used) | most reactive; requires strict anhydrous conditions; risk of ketene formation/racemization. |
| PyBOP | Phosphonium | Moderate (50-60%) | Low | Generates carcinogenic HMPA byproduct; largely superseded by PyAOP/COMU. |
*Yields are approximate and dependent on specific solvent/base conditions (typically DMF/DIPEA).
Mechanistic Visualization: Vilsmeier-Haack / Ghosez Activation
Understanding the "Chloroiminium" intermediate is key to using these reagents safely.
Figure 2: Activation pathway using Ghosez's reagent. The chloroiminium species activates the oxygen without requiring acidic protons.
References
-
Ghosez's Reagent Original Protocol: Ghosez, L., Haveaux, B., & Viehe, H. G. (1980). 1-Chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses. Link
-
T3P in Peptide Synthesis: Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis with propanephosphonic acid anhydride. Angewandte Chemie International Edition. Link
-
Shiina Esterification: Shiina, I., et al. (2002). A New Condensation Reaction for the Synthesis of Carboxylic Esters. Chemistry Letters. Link
-
Yamaguchi Mechanism & Troubleshooting: Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Organic Letters. Link
-
Comparative Study of Coupling Reagents: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
Sources
Technical Support Center: Separation of 1-(4-Nitrophenyl)cyclohexanecarboxylic Acid from Isomers
Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals working on the synthesis of aminoglutethimide analogs and related active pharmaceutical ingredients (APIs).
The nitration of 1-phenylcyclohexanecarboxylic acid is a critical synthetic node. While the reaction predominantly yields the desired para-nitro isomer (1-(4-nitrophenyl)cyclohexanecarboxylic acid), it inevitably generates ortho and meta byproducts. This document provides mechanistic insights, troubleshooting FAQs, and a self-validating standard operating procedure (SOP) to successfully isolate the pure para isomer.
Part 1: Frequently Asked Questions (Mechanistic & Troubleshooting)
Q1: Why does the nitration of 1-phenylcyclohexanecarboxylic acid yield a mixture, and why is the para isomer predominant?
A: The regioselectivity of this electrophilic aromatic substitution is governed by a competition between electronic direction and steric hindrance. The 1-carboxycyclohexyl group acts as an alkyl substituent, which is weakly electron-donating via hyperconjugation, making it an ortho/para director. However, the quaternary benzylic carbon attached to a bulky cyclohexane ring and a carboxylic acid group creates a massive steric shield around the ortho positions. This steric bulk physically blocks the incoming nitronium ion (
Q2: What is the thermodynamic basis for separating the para isomer via recrystallization? A: Fractional recrystallization exploits differences in crystal lattice packing. The para isomer is highly symmetrical compared to the asymmetric ortho and meta isomers. This symmetry allows the para molecules to pack tightly into a highly ordered crystal lattice, resulting in a significantly higher melting point and drastically lower solubility in polar protic solvents (like methanol) at lower temperatures.
Q3: My isolated product has a broad melting point range (e.g., 170–178°C instead of the sharp 179–182°C). What went wrong? A: A depressed or broad melting point indicates that your crystal lattice contains impurities—most likely trapped ortho or meta isomers. This is a classic symptom of "crash cooling" (placing the boiling solution directly into an ice bath). Rapid precipitation physically traps impurities inside the forming crystals. Resolution: Re-dissolve the solid in boiling methanol and allow it to cool slowly to room temperature undisturbed before applying external cooling.
Q4: Can I use column chromatography instead of recrystallization? A: While silica gel chromatography can resolve these isomers, it is highly inefficient for scale-up. The para isomer's strong tendency to crystallize makes fractional recrystallization far superior in terms of time, solvent economy, and scalability. Chromatography should only be reserved for recovering trace amounts of the meta isomer from the mother liquor for structure-activity relationship (SAR) studies.
Part 2: Quantitative Data & Isomer Comparison
Understanding the physicochemical differences between the generated isomers is crucial for optimizing your separation parameters.
| Property | para-Isomer (Target) | ortho-Isomer (Byproduct) | meta-Isomer (Byproduct) |
| Substitution Pattern | 1,4-disubstituted | 1,2-disubstituted | 1,3-disubstituted |
| Steric Hindrance | Minimal | Severe | Moderate |
| Typical Yield Distribution | 80% – 85% | < 5% | 10% – 15% |
| Relative Melting Point | Highest (179–182°C) | Lowest | Intermediate |
| Solubility in Cold Methanol | Very Low (Precipitates) | High (Remains in solution) | High (Remains in solution) |
Part 3: Standard Operating Procedure (SOP)
The following protocol is adapted from the foundational methodology established by Rubin and Wishinsky for the nitration and subsequent separation of 1-(4-nitrophenyl)cyclohexanecarboxylic acid[2]. Every step is designed as a self-validating system to ensure scientific integrity.
Phase 1: Electrophilic Aromatic Substitution (Nitration)
-
Preparation of Nitrating Mixture: Slowly add 75 mL of fuming nitric acid to a reaction vessel and cool to -10°C using an ice-salt bath.
-
Causality: Fuming nitric acid generates the highly reactive nitronium ion (
). Pre-cooling is mandatory to control the extreme exothermicity of the subsequent substrate addition, preventing runaway reactions and oxidative cleavage.
-
-
Substrate Addition: Add 5.00 g (0.0263 mol) of 1-phenylcyclohexanecarboxylic acid portion-wise over 45 minutes, maintaining the internal temperature strictly between -10°C and 0°C[2].
-
Causality: Strict temperature control suppresses the kinetic formation of dinitro- impurities and prevents the oxidative degradation of the cyclohexane ring.
-
-
Reaction Maturation: Stir the mixture for an additional 1 hour at 0°C.
-
Causality: Allows the reaction to reach thermodynamic completion, ensuring maximum conversion of the starting material.
-
Phase 2: Quenching and Isolation
-
Quenching: Pour the reaction mixture slowly over 300 g of crushed ice with vigorous mechanical stirring[2].
-
Causality: Massive aqueous dilution instantaneously drops the acid concentration, halting the nitration. The sudden increase in solvent polarity forces the water-insoluble crude nitro-isomers to precipitate as a solid.
-
-
Filtration & Washing: Collect the crude precipitate via vacuum filtration. Wash with copious amounts of cold distilled water until the filtrate tests pH neutral.
-
Validation Check: Acid carryover will cause esterification or degradation during the subsequent methanol recrystallization. A neutral pH confirms the solid is ready for separation.
-
Phase 3: Separation via Fractional Recrystallization
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask and add a minimal volume of boiling methanol until the solid is completely dissolved.
-
Causality: Methanol is chosen because the solubility differential between the para isomer and the ortho/meta isomers is maximized in this specific solvent.
-
-
Selective Crystallization: Remove from heat and allow the solution to cool undisturbed to room temperature, then transfer to a 4°C refrigerator for 4 hours.
-
Causality: Slow cooling allows the highly symmetric para isomer to pack efficiently into a pure crystal lattice. The asymmetric ortho and meta isomers remain trapped in the mother liquor.
-
-
Final Collection: Filter the purified crystals and wash with a minimal volume of ice-cold methanol. Dry under vacuum to a constant weight.
-
Validation Check: The pure 1-(4-nitrophenyl)cyclohexanecarboxylic acid should present as colorless to light tan platelets with a sharp melting point of 179–182°C[2].
-
Part 4: Process Visualization
Workflow for the synthesis and separation of 1-(4-nitrophenyl)cyclohexanecarboxylic acid.
References
-
Canadian Science Publishing. PREPARATION OF ANTIDOTES FOR ANTICHOLINESTERASE POISONING: I. PARPANIT ANALOGUES (Details the Rubin and Wishinsky nitration procedure for 1-(p-nitrophenyl)cyclohexanecarboxylic acid). Available at:[Link]
-
John Wiley & Sons, Inc. Organic Reactions (Discusses the historical context of nitration and cites Rubin and Wishinsky, J. Am. Chem. Soc, 68, 828 (1946)). Available at:[Link]
Sources
Catalyst poisoning during reduction of nitro-cyclohexane acids
Welcome to the Catalytic Hydrogenation Technical Support Center .
Ticket ID: #NCH-Red-001 Topic: Catalyst Poisoning & Deactivation during Nitro-Cyclohexane Acid Reduction Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Deceptive" Aliphatic Nitro Group
Researchers often assume that reducing a nitro-cyclohexane acid (an aliphatic nitro compound) is as facile as reducing a nitro-aromatic (like nitrobenzoic acid). It is not.
Aliphatic nitro groups are electronically distinct; they lack the conjugation of the benzene ring that facilitates electron transfer during aromatic nitro reduction. Furthermore, the presence of a carboxylic acid moiety on the same ring creates a "perfect storm" for catalyst deactivation: Product Inhibition via Zwitterion Formation .
This guide addresses the specific failure modes of reducing substrates like 4-nitrocyclohexanecarboxylic acid to their corresponding amino acids.
Module 1: Diagnosis – Why did my reaction stop?
Before blaming the catalyst batch, use this diagnostic matrix to identify the specific poisoning mechanism.
Symptom A: The "50% Wall" (Product Inhibition)
-
Observation: The reaction consumes hydrogen rapidly at first but stalls at ~40–60% conversion. Adding fresh catalyst restarts the reaction briefly, then it stalls again.
-
Root Cause: Amine Poisoning. The product (an aliphatic amine) is a strong Lewis base. It binds to the active metal sites (Pd or Pt) more strongly than the nitro reactant, effectively "choking" the catalyst.
-
The Mechanism: Unlike aromatic amines (anilines), aliphatic amines (cyclohexylamines) have localized lone pairs that form stable
-bonds with the metal surface.
Symptom B: The "Silent Failure" (Impurity Poisoning)
-
Observation: No hydrogen uptake occurs from
, even at elevated pressures. -
Root Cause: Feedstock Contamination. The nitro-cyclohexane acid precursor was likely synthesized via nitration involving halides or sulfur-containing reagents.
-
Key Poisons: Thio-compounds (mercaptans), Iodides, and residual mineral acids that degrade the support.
Symptom C: The "Coating" Effect (Solubility Mismatch)
-
Observation: The catalyst looks "clumpy" or "gummy" upon filtration. Yield is low, but the catalyst is not chemically poisoned.
-
Root Cause: Zwitterionic Precipitation. The product is an amino acid. In non-polar or neutral solvents (like EtOAc or pure MeOH), the product exists as a zwitterion (
) which is insoluble. It precipitates directly onto the catalyst surface, physically blocking hydrogen access.
Module 2: Troubleshooting & Solutions (FAQ)
Q1: How do I prevent Amine Poisoning without ruining my yield?
Recommendation: Acidic Hydrogenation.
You must protonate the amine immediately upon formation. An ammonium ion (
-
Protocol: Add 1.0 to 1.1 equivalents of Methanesulfonic acid (MsOH) or Sulfuric acid (H2SO4) to the reaction mixture.
-
Why MsOH? It is non-nucleophilic and highly soluble in alcoholic solvents, unlike HCl which can cause chloride poisoning of Palladium.
-
Caution: Ensure your solvent system can solubilize the resulting ammonium salt. A Methanol/Water (9:1) mixture is often required.[1]
Q2: My catalyst turned into a black slime. What happened?
Recommendation: Check Support Stability.
If you are using Alumina (
-
Solution: Switch to acid-resistant Carbon supports (e.g., activated wood carbon) or Silica-supported catalysts.
-
Alternative: Pre-neutralize the carboxylic acid with NaOH to form the sodium salt before hydrogenation (requires water as solvent).
Q3: Can I use Raney Nickel instead of Pd/C?
Recommendation: Yes, but with caveats. Raney Nickel is less susceptible to amine poisoning than Palladium but is difficult to use with free carboxylic acids (Nickel leaches in acidic media).
-
Protocol: You must use the Sodium Salt of the nitro-acid. Dissolve the substrate in dilute NaOH (pH > 8), then add Raney Ni.
-
Warning: Raney Ni is pyrophoric.[2] Never let it dry out.
Module 3: Visualizing the Failure Modes
The following diagrams illustrate the decision logic and the chemical mechanism of deactivation.
Figure 1: Troubleshooting Decision Tree
Caption: Diagnostic flow for identifying whether failure is kinetic (poisoning) or physical (precipitation).
Figure 2: Mechanism of Amine Poisoning vs. Acidic Protection
Caption: The amine product competes for active sites. Protonation (green path) prevents this coordination.
Experimental Protocol: Optimized Reduction of 4-Nitrocyclohexanecarboxylic Acid
Objective: Complete conversion (>98%) without catalyst deactivation.
| Parameter | Specification | Rationale |
| Catalyst | 5% Pd/C (50% water wet) | Standard activity. Water wet reduces fire risk. |
| Loading | 5–10 wt% (dry basis) | Aliphatic nitro groups require higher loading than aromatics. |
| Solvent | Methanol : Water (9:1) | Solubilizes the zwitterionic product. |
| Additive | Methanesulfonic Acid (1.1 eq) | Prevents amine poisoning; highly soluble salt. |
| Pressure | 5–10 bar (70–145 psi) | Higher pressure helps overcome steric hindrance of the ring. |
| Temperature | 40–50 °C | Moderate heat increases kinetics; avoid >60°C (decarboxylation risk). |
Step-by-Step Procedure:
-
Preparation: In a hydrogenation vessel, dissolve 10.0 g of 4-nitrocyclohexanecarboxylic acid in 90 mL Methanol and 10 mL Water.
-
Acidification: Add 1.1 equivalents of Methanesulfonic acid. Stir until dissolved.
-
Catalyst Addition: Under a Nitrogen blanket, add 1.0 g of 5% Pd/C (wet). Safety: Do not add dry catalyst to methanol.
-
Purge: Seal reactor. Purge with
(3x) then (3x). -
Reaction: Pressurize to 10 bar
. Heat to 45°C. Stir vigorously (>800 RPM) to eliminate mass transfer limitations. -
Work-up: Filter catalyst through Celite while warm (to prevent salt precipitation). Concentrate filtrate to recover the amino acid salt.
References
-
Maxted, E. B. (1951). "The Poisoning of Metallic Catalysts." Advances in Catalysis, 3, 129–177. Link
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Kowalewski, E., & Śrębowata, A. (2022).[3] "Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products." Catalysis Science & Technology, 12, 5478.[3] Link
-
Gelder, E. A. (2005). The hydrogenation of nitrobenzene over metal catalysts. PhD Thesis, University of Glasgow. (Detailed mechanism of amine poisoning). Link
-
BenchChem Technical Guides. (2025). "Overcoming steric hindrance in 1,1-Dimethyl-4-nitrocyclohexane reactions." Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 1-(4-Nitrophenyl)cyclohexanecarboxylic Acid: A Comparative Analysis
Introduction
In the realm of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 1-(4-Nitrophenyl)cyclohexanecarboxylic acid, a molecule featuring a distinct combination of aliphatic, aromatic, and functional moieties, presents an interesting case for structural analysis. Its proper characterization is paramount, as the spatial arrangement and electronic properties of its constituent parts dictate its chemical reactivity and potential biological activity.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the ¹H NMR spectrum of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid. We will move beyond a mere description of peaks to explain the underlying principles governing the spectral data. Furthermore, we will objectively compare the insights gained from ¹H NMR with those from complementary analytical techniques, including ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This integrated approach provides a self-validating system for structural verification, ensuring the highest degree of confidence for researchers and drug development professionals.
Part 1: The Cornerstone Technique: ¹H NMR Spectrum Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of different types of protons in a molecule.[1]
Predicted ¹H NMR Spectrum of 1-(4-Nitrophenyl)cyclohexanecarboxylic Acid
The structure of 1-(4-nitrophenyl)cyclohexanecarboxylic acid allows us to predict several key features in its ¹H NMR spectrum:
-
Carboxylic Acid Proton (-COOH): This is the most deshielded proton due to the electronegativity of the oxygen atoms and its acidic nature. It is expected to appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm).[2] Its signal often disappears upon shaking the sample with deuterium oxide (D₂O), a classic confirmatory test.[2]
-
Aromatic Protons (p-Nitrophenyl Group): The 4-nitrophenyl group contains two sets of chemically equivalent protons. The powerful electron-withdrawing effect of the nitro group (-NO₂) deshields all aromatic protons, shifting them downfield. Protons ortho to the nitro group will be the most deshielded. This arrangement typically results in a distinct AA'BB' system, which often simplifies to two apparent doublets in the aromatic region (δ 7.0-8.5 ppm).
-
Cyclohexane Protons (-C₆H₁₀-): The ten protons on the cyclohexane ring are in a saturated, aliphatic environment. However, they are not all equivalent. Their signals are expected to appear in the upfield region of the spectrum (typically δ 1.2-2.5 ppm).[3][4] The protons on the carbons adjacent to the quaternary carbon (C2 and C6) will be slightly deshielded compared to the others. Due to complex spin-spin coupling between adjacent axial and equatorial protons, this region will likely present as a series of overlapping multiplets, which can be challenging to resolve and assign individually without advanced 2D NMR techniques.[5][6]
Data Interpretation: A Self-Validating Approach
The table below summarizes the expected signals. The integration value—the relative area under each signal—is a crucial self-validation check, as it must correspond to the number of protons giving rise to that signal.
| Signal (Proton Type) | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Chemical Shift |
| Carboxylic Acid (-H OOC) | > 10 (typically ~12) | Broad Singlet (br s) | 1H | Highly deshielded acidic proton; subject to hydrogen bonding and exchange.[2] |
| Aromatic (H-2', H-6') | ~8.2 | Doublet (d) | 2H | Ortho to the strongly electron-withdrawing -NO₂ group. |
| Aromatic (H-3', H-5') | ~7.5 | Doublet (d) | 2H | Meta to the -NO₂ group, less deshielded than ortho protons. |
| Cyclohexane (aliphatic) | ~1.2 - 2.5 | Multiplets (m) | 10H | Saturated ring protons; complex coupling patterns are expected.[5] |
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
Trustworthy data begins with a robust protocol. The following methodology ensures high-quality, reproducible results.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1-(4-nitrophenyl)cyclohexanecarboxylic acid.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. Causality: Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum, preventing large solvent signals from obscuring the analyte signals.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.[7]
-
-
Spectrometer Setup:
-
The data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion, which is critical for resolving the complex multiplets of the cyclohexane ring.
-
The instrument is tuned to the proton frequency, and shimming is performed to optimize the homogeneity of the magnetic field, ensuring sharp, well-defined peaks.
-
-
Data Acquisition:
-
A standard one-pulse experiment is typically sufficient.
-
Key parameters include an appropriate spectral width, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay that allows for quantitative integration.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.
-
Phase correction, baseline correction, and integration are performed using the spectrometer's software.
-
The spectrum is referenced by setting the TMS peak to 0.00 ppm.
-
Part 2: A Comparative Guide to Alternative Analytical Techniques
While ¹H NMR is exceptional for structural mapping, a comprehensive analysis relies on a suite of techniques that probe different molecular properties. This comparative approach ensures that all aspects of the molecule's identity and purity are confirmed.
Workflow for Structural Elucidation
The following diagram illustrates a logical workflow for utilizing multiple analytical techniques to characterize a novel compound.
Caption: A typical workflow for the analytical characterization of a new chemical entity.
¹³C NMR Spectroscopy: The Carbon Skeleton
-
Principle & Insight: ¹³C NMR spectroscopy detects the ¹³C isotope of carbon, providing a count of non-equivalent carbon atoms and information about their chemical environment. For 1-(4-nitrophenyl)cyclohexanecarboxylic acid, this technique is highly complementary to ¹H NMR.
-
Expected Data:
-
Carboxyl Carbon (-COOH): Highly deshielded, appearing far downfield (δ ~170-185 ppm).[2][8]
-
Aromatic Carbons: Six distinct signals are expected. The carbon attached to the nitro group (C-4') will be downfield, while the quaternary carbon attached to the cyclohexane ring (C-1') will also be distinct. The protonated aromatic carbons will appear in the δ 110-150 ppm range.
-
Cyclohexane Carbons: Signals for the aliphatic carbons will be in the upfield region (δ ~20-50 ppm).[9] The quaternary carbon (C-1) bonded to both the phenyl ring and the carboxyl group will be the most downfield of this set.
-
-
Comparison to ¹H NMR: While ¹H NMR reveals the proton framework, ¹³C NMR confirms the carbon backbone. It is less sensitive but often provides a simpler spectrum with sharp, singlet peaks (in a standard proton-decoupled experiment), making it easy to count the number of unique carbon environments.
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Data Acquisition: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used. A greater number of scans and a longer relaxation delay are required compared to ¹H NMR to obtain a good spectrum.
-
Data Processing: Similar to ¹H NMR, involving Fourier transformation, phasing, and baseline correction.
FT-IR Spectroscopy: Identifying Functional Groups
-
Principle & Insight: Infrared spectroscopy measures the vibrations of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.
-
Expected Data:
-
-NO₂ Group: Strong, characteristic asymmetric and symmetric stretching vibrations around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.[10]
-
-COOH Group: A very broad O-H stretch from ~2500-3300 cm⁻¹ and a sharp, strong C=O (carbonyl) stretch around 1700-1725 cm⁻¹.[8][11]
-
Aromatic Ring: C=C stretching peaks in the 1450-1600 cm⁻¹ region and C-H stretches just above 3000 cm⁻¹.
-
Aliphatic C-H: C-H stretching peaks just below 3000 cm⁻¹.
-
-
Comparison to ¹H NMR: FT-IR provides no information about the connectivity of atoms but offers rapid and definitive confirmation of the presence of key functional groups (nitro, carboxylic acid). It is an excellent, fast, and inexpensive preliminary check.
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (~1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry: Molecular Weight and Fragmentation
-
Principle & Insight: Mass spectrometry (MS) ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.
-
Expected Data:
-
Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (C₁₃H₁₅NO₄ = 249.26 g/mol ).
-
Key Fragments: Aromatic carboxylic acids often show characteristic fragmentation.[2][12] Expect to see peaks corresponding to the loss of -OH (M-17) and -COOH (M-45).[13][14] The bond between the cyclohexane and the phenyl ring could also cleave, leading to fragments representing each part of the molecule.
-
-
Comparison to ¹H NMR: MS provides the overall molecular formula (with high-resolution MS) and connectivity information via fragmentation, which is orthogonal to the through-bond and through-space information from NMR. It is a destructive technique, unlike NMR.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution directly into the ESI source of the mass spectrometer. Acquire data in both positive and negative ion modes to determine which provides a better signal for the molecular ion.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.
High-Performance Liquid Chromatography (HPLC): Purity Assessment
-
Principle & Insight: HPLC is a separation technique used to separate, identify, and quantify each component in a mixture. For a synthesized compound, its primary role is to determine purity.
-
Expected Data: A pure sample of 1-(4-nitrophenyl)cyclohexanecarboxylic acid should ideally show a single, sharp peak in the chromatogram at a specific retention time. The presence of other peaks would indicate impurities.
-
Comparison to ¹H NMR: While NMR can detect impurities if they are present in significant amounts (>1-5%), HPLC is far more sensitive for purity analysis, often capable of detecting impurities at levels below 0.1%.[15][16] It provides no structural information beyond what can be inferred from a UV-Vis spectrum of the eluting peak.
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The acidic modifier helps to suppress the ionization of the carboxylic acid, leading to better peak shape.[17]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the nitrophenyl group absorbs strongly (e.g., 290 nm).[18][19]
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
Summary Comparison of Analytical Techniques
| Technique | Primary Information | Strengths | Limitations |
| ¹H NMR | Detailed proton framework, connectivity, stereochemistry | Unparalleled for de novo structure elucidation | Less sensitive to minor impurities, complex spectra |
| ¹³C NMR | Carbon skeleton, number of unique carbons | Simple spectra, good for confirming backbone | Low sensitivity, requires more sample/time |
| FT-IR | Presence of functional groups | Fast, inexpensive, excellent for functional group confirmation | Provides no connectivity information |
| Mass Spec | Molecular weight, fragmentation patterns | High sensitivity, confirms molecular formula | Destructive, isomerization can be an issue |
| HPLC | Purity, quantification | High sensitivity for purity assessment, quantitative | Provides minimal structural information |
Part 3: The Integrated Analytical Approach
No single technique provides a complete picture. True scientific rigor is achieved by integrating the data from all methods.
Caption: An integrated model showing how different analytical techniques converge to confirm the structure and purity of the target molecule.
The process is self-validating: ¹H and ¹³C NMR propose a detailed structure. FT-IR confirms the expected functional groups are present. Mass spectrometry verifies the molecular weight of the proposed structure. Finally, HPLC confirms that the characterized sample is of high purity. Any contradiction in the data from one technique would necessitate further investigation and potentially a re-evaluation of the proposed structure.
Conclusion
The analysis of 1-(4-nitrophenyl)cyclohexanecarboxylic acid serves as an exemplary case for the application of modern analytical chemistry in a research and development setting. While ¹H NMR spectroscopy provides the foundational data for structural elucidation, its true power is realized when its findings are corroborated by a suite of orthogonal techniques. ¹³C NMR confirms the carbon backbone, FT-IR verifies the functional groups, Mass Spectrometry validates the molecular weight, and HPLC assures the sample's purity. By following this multi-faceted, self-validating approach, scientists can achieve an unambiguous and definitive characterization of their target molecules, a critical step in the path from laboratory synthesis to real-world application.
References
-
JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link][2]
-
Beynon, J. H., Job, B. E., & Williams, A. E. (1965). Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids. Zeitschrift für Naturforschung A, 20a(6), 883–887. Retrieved from [Link][12]
-
Gate Chemistry. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Retrieved from [Link][13]
-
Doc Brown's Chemistry. (2025, December 10). 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation. Retrieved from [Link][4]
-
Matyjaszczyk, I. (1998). Chromatographic separations of aromatic carboxylic acids. Journal of chromatography. B, Biomedical sciences and applications, 717(1-2), 129–141. Retrieved from [Link][17]
-
Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][14]
-
Chemistry LibreTexts. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved from [Link][5]
-
University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link][1]
-
Novick, S. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link][15]
-
Laihia, K., et al. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 56(3), 541–546. Retrieved from [Link][6]
-
Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link][7]
-
Nakagawa, S., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4851. Retrieved from [Link][16]
-
University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][8]
-
Monostory, K., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia pharmaceutica, 79(4), 837–847. Retrieved from [Link][18]
-
SlidePlayer. (2023, May 24). Characteristic Group Vibrations of Organic Molecules. Retrieved from [Link][11]
-
Randall, D., et al. (1949). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society, 71(6), 1990-2005. Retrieved from [Link][10]
-
ResearchGate. (2020, August 18). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from [Link][19]
-
OpenStax. (2023, September 20). 13.13 Uses of 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link][9]
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C13 NMR shifts of quaternary carbon in cyclohexane rings
Resolving the Invisible: A Comparison Guide to Detecting and Predicting
Assigning quaternary carbons (
Furthermore,
As a Senior Application Scientist, I have structured this guide to objectively compare the leading Experimental Acquisition Techniques and In Silico Prediction Methods used to resolve
Part 1: Experimental NMR Acquisition Comparison
Historically, chemists relied on standard broad-band decoupled
APT (Attached Proton Test) vs. DEPT-Q
-
APT: Directly excites the
nuclei. It uses a spin-echo sequence where and appear with one phase (e.g., positive), while and appear with the opposite phase[2]. Because it relies on direct excitation, its sensitivity for is inherently low and dictated by the natural abundance and long of carbon. -
DEPT-Q: A modification of the standard DEPT sequence designed to retain non-protonated carbons[2]. The Causality: DEPT-Q utilizes a split initial delay period. First, the decoupler is turned ON to build up Nuclear Overhauser Effect (NOE) enhancement specifically for the
. Then, the decoupler is turned OFF to re-establish the magnetization required for polarization transfer to the protonated carbons[2]. -
The Verdict: DEPT-Q is superior. It provides a massive sensitivity boost for
groups proportional to the gyromagnetic ratio ( ) via polarization transfer, while simultaneously capturing the signals that standard DEPT-135 misses[3].
HMBC (Heteronuclear Multiple Bond Correlation)
For highly congested cyclohexane rings where 1D
Table 1: Performance Comparison of Experimental NMR Techniques
| Technique | Excitation Mechanism | Multiplicity Editing | Best Use Case | |
| Standard | Direct | Very Low (Requires long | None | Baseline chemical shift mapping. |
| APT | Direct | Low | Yes ( | Simple scaffolds with abundant sample mass. |
| DEPT-Q | NOE + Polarization Transfer | Moderate to High | Yes ( | Routine 1D analysis of complex cyclohexanes. |
| HMBC (2D) | Inverse | Very High | No (Through-bond connectivity) | Resolving overlapping |
Part 2: In Silico Prediction Methods
Experimental data alone cannot always differentiate between stereoisomers (e.g., an axial vs. equatorial methyl group on a
Empirical Databases & Graph Neural Networks (GNNs)
Empirical tools (like HOSE codes) rely on 2D topological databases. While fast, they often fail to account for through-space steric interactions like the
Quantum Mechanical DFT (GIAO Method)
Density Functional Theory (DFT) is the gold standard. By optimizing the exact 3D geometry of the cyclohexane chair/boat conformers, DFT inherently calculates the exact steric compressions causing the
-
The Causality: The Gauge-Independent Atomic Orbital (GIAO) method computes the magnetic shielding tensor by applying a simulated magnetic field perturbation to the optimized electron density[6].
-
Optimal Level of Theory: Benchmarking studies (such as the DELTA50 dataset) demonstrate that optimizing geometries at B3LYP-D3/6-311G(d,p) followed by NMR shielding calculations at
B97X-D/def2-SVP (with a PCM solvent model) yields the highest accuracy for shifts, achieving Root-Mean-Square Deviations (RMSD) as low as 0.5 to 2.9 ppm[6].
Table 2: Comparison of NMR Prediction Methods
| Method | Stereochemical Sensitivity | Accuracy (RMSD) | Computational Cost |
| 2D Empirical (HOSE) | Poor (Misses | 3.0 - 5.0 ppm | Seconds |
| 3D GNN (Machine Learning) | Good | ~1.5 ppm | Minutes |
| DFT (GIAO | Excellent (Exact 3D geometry) | 0.5 - 2.9 ppm | Hours to Days |
Part 3: Self-Validating Experimental & Computational Workflows
To ensure scientific integrity, both the hardware acquisition and software prediction must operate as a self-validating loop.
Caption: Workflow for assigning cyclohexane quaternary carbons combining DEPT-Q/HMBC NMR and DFT.
Protocol 1: Optimized DEPT-Q Acquisition
Purpose: Obtain high-sensitivity multiplicity-edited spectra without losing
-
Pulse Calibration: Calibrate the
pulse widths for both the and channels. Causality: Miscalibrated pulses lead to incomplete polarization transfer and phase distortions, causing signals to artificially null. -
Delay Optimization: Set the relaxation delay (
) to at least 1.5 × of the longest relaxing . While the split-delay NOE in DEPT-Q mitigates some dependence, sufficient recovery time is still required to prevent signal saturation[2]. -
Acquisition: Run the DEPT-Q sequence.
-
Validation: Analyze the phase.
and will phase oppositely to and . Cross-reference the chemical shifts against a standard spectrum to ensure no artifacts were introduced during polarization transfer.
Protocol 2: DFT-GIAO Prediction Workflow
Purpose: Predict exact
-
Conformational Search: Perform a Molecular Mechanics (e.g., MMFF94) conformational search to identify all cyclohexane chair and twist-boat conformers within a 3.0 kcal/mol energy window.
-
Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP-D3/6-311G(d,p) level. Include a Polarizable Continuum Model (PCM) matching your NMR solvent (e.g.,
)[6]. -
Shielding Calculation: Calculate the isotropic magnetic shielding tensors (
) using the GIAO method at the ωB97X-D/def2-SVP level[6]. -
Linear Scaling: Convert the raw shielding tensors to chemical shifts (
) using empirically derived linear scaling factors (e.g., ) specific to the level of theory used. -
Validation: Compare the predicted shifts of the protonated carbons (
) against the experimental DEPT-Q data. If the RMSD for protonated carbons is ppm, the predicted shift is statistically trustworthy and can be used to assign the stereocenter.
References
-
"13C APT, DEPT-Q, CPD : r/Chempros - Reddit" Reddit. Available at:[Link]
-
"DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking" National Institutes of Health (NIH). Available at:[Link]
-
"Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network" National Renewable Energy Laboratory (NREL). Available at:[Link]
-
"Sensitivity-Enhanced Quantitative 13 C NMR Spectroscopy via Cancellation of 1 J CH Dependence in DEPT Polarization Transfers" ResearchGate. Available at:[Link]
-
"Chapter 6: One-dimensional Pulse Sequences" Royal Society of Chemistry (RSC). Available at:[Link]
-
"2-Substituted and 2,2-disubstituted adamantane derivatives as models for studying substituent chemical shifts" ResearchGate. Available at:[Link]
-
"Optimized quantitative DEPT and quantitative POMMIE experiments for C-13 NMR" ResearchGate. Available at:[Link]
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FTIR characteristic peaks for nitro and carboxylic acid groups
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In pharmaceutical development, distinguishing between nitro (
This guide provides an in-depth technical comparison of the spectral characteristics of these two groups. It moves beyond basic peak assignment to explain the causality of vibrational modes, compares the performance of ATR versus Transmission (KBr) sampling for these specific moieties, and offers a validated diagnostic workflow.
Mechanistic Basis of Vibrational Modes
To accurately interpret FTIR data, one must understand the physical origins of the absorption bands.
Nitro Group ( )
The nitro group does not exist as a static double-bond/single-bond system. It resonates between two equivalent canonical forms, creating a "1.5 bond order" for both Nitrogen-Oxygen bonds.
-
Symmetry: This delocalization creates a local
symmetry. -
Coupled Vibrations: Because the bonds are mechanically coupled and share a central nitrogen atom, they do not vibrate independently. Instead, they exhibit Asymmetric and Symmetric stretching modes.[1][2]
-
Asymmetric Stretch (
): Higher energy, dipole change parallel to the O-O axis. -
Symmetric Stretch (
): Lower energy, dipole change along the C-N axis.
-
Carboxylic Acid Group ( )
The spectral signature of carboxylic acids is dominated by hydrogen bonding .[3]
-
Dimerization: In solid state and concentrated solutions, carboxylic acids exist primarily as cyclic dimers held together by two strong hydrogen bonds.[3]
-
O-H Oscillator: The H-bond weakens the O-H force constant and broadens the distribution of bond energies, resulting in the characteristic "broad" envelope.
-
C=O Oscillator: The H-bond lengthens the C=O bond slightly, lowering its frequency compared to a free monomer (e.g., in dilute gas phase or non-polar solvent).
Comparative Spectral Analysis
The following table summarizes the diagnostic peaks. Note that "Intensity" is relative to the specific molecule's spectrum.
Table 1: Characteristic Wavenumbers ( )[4][5]
| Functional Group | Vibration Mode | Wavenumber Range ( | Intensity | Diagnostic Notes |
| Nitro ( | N-O Asymmetric Stretch | 1550 – 1475 | Strong | Lower freq.[4][5][6] for aromatic ( |
| N-O Symmetric Stretch | 1360 – 1290 | Medium/Strong | Often appears as a doublet or shoulder. | |
| C-N Stretch | 870 – 850 | Medium | Less diagnostic; overlaps with aromatic C-H. | |
| Carboxylic Acid ( | O-H Stretch | 3300 – 2500 | Var.[3][4][7][8][9] (Broad) | "The Hairy Beard" : Very broad, overlaps C-H stretches. |
| C=O Stretch (Dimer) | 1730 – 1700 | Very Strong | Centered ~1710. Broader than ester/ketone C=O. | |
| C=O Stretch (Monomer) | 1760 – 1730 | Strong | Sharp peak; seen in dilute solution or gas phase. | |
| C-O Stretch | 1320 – 1210 | Strong | Can overlap with Nitro symmetric stretch. | |
| O-H Bend (Out-of-Plane) | 950 – 910 | Medium (Broad) | Diagnostic for dimers; absent in esters. |
Detailed Interference Analysis
-
The 1300 region: This is the danger zone. The Nitro symmetric stretch (1350
) often overlaps with the Carboxylic C-O stretch (1320-1210 ) or C-N stretches of amines. -
The 3000 region: Nitro groups have no absorption here. If you see the broad O-H envelope (3300-2500
), a carboxylic acid (or wet sample) is present.[8]
Technique Comparison: ATR vs. Transmission (KBr)
Choosing the right sampling technique is crucial for these specific functional groups.
Table 2: Performance Comparison
| Feature | Attenuated Total Reflectance (ATR) | Transmission (KBr Pellet) |
| Principle | Evanescent wave absorption (surface only). | Beam passes through bulk sample. |
| Carboxylic O-H Detection | Good. However, the O-H band at 3000 | Excellent. The "gold standard" for visualizing the full breadth of the H-bonded O-H envelope. |
| Nitro Peak Position | Slight Shift. Strong absorbers (like Nitro) can show peak shifts to lower wavenumbers due to anomalous dispersion (refractive index changes) near absorption bands. | Accurate. Matches standard spectral libraries.[10] |
| Sample Prep | Zero prep. Ideal for screening. | Requires grinding/pressing. Hygroscopic KBr can introduce water peaks (3400/1640 |
| Recommendation | Routine Screening. Use for quick ID. | Trace Analysis / Publication. Use for definitive structural confirmation. |
Experimental Protocol: Diagnostic Workflow
This protocol is designed to self-validate the presence of these groups using a standard FTIR spectrometer (e.g., Bruker, Thermo, PerkinElmer).
Materials
-
Sample: ~1-2 mg of solid powder or 1 drop of liquid.
-
Reference Standards (Optional): Benzoic Acid (COOH control), Nitrobenzene or 4-Nitrobenzoic acid (Dual control).
-
Solvent (for cleaning): Isopropanol or Acetone (ensure total evaporation before background scan).
Step-by-Step Methodology
-
Background Collection:
-
Clean crystal/holder. Collect background (typically 16-32 scans,
resolution). -
Validation: Ensure background shows atmospheric
(2350 ) and vapor but is otherwise flat.
-
-
Sample Loading:
-
ATR: Place sample to cover the crystal "eye" completely. Apply pressure until the "Energy Meter" or interferogram amplitude stabilizes (ensure good optical contact).
-
KBr: Grind sample with KBr (1:100 ratio) to fine powder. Press into transparent pellet.
-
-
Data Acquisition:
-
Scan range: 4000 – 400
. -
Scans: 32 (Routine) or 64 (High Signal-to-Noise).
-
-
Processing:
-
Apply Baseline Correction (Rubberband method preferred).
-
ATR Correction: If using ATR, apply "ATR Correction" algorithm in software to adjust relative intensities for library matching.
-
Diagnostic Logic (Visualized)
The following diagram illustrates the logical flow for distinguishing these groups based on the spectral data gathered.
Figure 1: Decision tree for spectral identification of Nitro and Carboxylic Acid moieties.
References
-
LibreTexts Chemistry. (2023). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
-
OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]
-
Specac. (n.d.). FTIR: Transmission vs ATR spectroscopy. Retrieved from [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). Wiley. Retrieved from [Link]
Sources
- 1. Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations [jove.com]
- 2. ocw.utm.my [ocw.utm.my]
- 3. Explain why carboxylix acid shows a broad O-H stretch in IR spectra | Filo [askfilo.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. copbela.org [copbela.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 10. kinteksolution.com [kinteksolution.com]
HPLC Method Development for 1-Arylcyclohexanecarboxylic Acid Impurities
A Comparative Guide for Pharmaceutical Intermediates
Executive Summary
The separation of 1-arylcyclohexanecarboxylic acids (e.g., 1-phenylcyclohexanecarboxylic acid) from their structural isomers and synthetic byproducts is a critical quality attribute (CQA) in the synthesis of antitussives (e.g., Pentoxyverine) and anticholinergics (e.g., Caramiphen).[1]
Standard C18 alkyl phases often struggle to resolve positional isomers (such as trans-4-phenylcyclohexanecarboxylic acid) and ring-contraction impurities (1-phenylcyclopentanecarboxylic acid) due to identical hydrophobic footprints.[1] This guide objectively compares a standard C18 workflow against a high-selectivity Phenyl-Hexyl workflow , demonstrating why
Part 1: The Separation Challenge
The core difficulty lies in the structural similarity between the target molecule and its impurities. The target, 1-phenylcyclohexanecarboxylic acid , possesses a quaternary carbon at the 1-position.[1] Common impurities include:
-
Positional Isomers: 2-, 3-, or 4-phenylcyclohexanecarboxylic acids (often formed during Friedel-Crafts alkylation errors).[1]
-
Ring Homologs: 1-phenylcyclopentanecarboxylic acid (a common byproduct of ring contraction).[1]
-
Des-carboxylated degradants: 1-phenylcyclohexane.[1]
Because these molecules share nearly identical logP values (approx.[1] 3.4), separation based solely on hydrophobicity (C18) is often insufficient.
Decision Logic for Method Development
The following decision tree illustrates the critical pathways for selecting the stationary phase based on impurity profiles.
Figure 1: Strategic decision tree for column selection based on specific impurity types.[1]
Part 2: Comparative Methodologies
Method A: The "Workhorse" (C18)
This method utilizes a standard Octadecylsilane (ODS) phase. It relies purely on solvophobic interactions.[1]
-
Limitation: Poor resolution (
) between the target 1-phenyl isomer and the trans-4-phenyl isomer due to similar hydrophobic volumes.
Method B: The "Specialist" (Phenyl-Hexyl)
This method utilizes a Phenyl-Hexyl phase.[1] It introduces a dual mechanism: hydrophobicity (hexyl linker) and
-
Mechanism: The stationary phase's aromatic ring interacts with the analyte's aryl group. The rigid quaternary structure of the 1-phenyl target prevents optimal
-stacking compared to the less sterically hindered 4-phenyl isomer, resulting in altered selectivity.[1] -
Solvent Choice: Methanol is preferred over Acetonitrile.[1] Acetonitrile's
-electrons can compete with the stationary phase, dampening the selectivity gain. Methanol allows the - interactions to dominate.[1]
Part 3: Experimental Protocols
1. Sample Preparation
-
Concentration: 0.5 mg/mL for assay; 0.5 µg/mL for impurity markers.
-
Filtration: 0.22 µm PTFE filter (Nylon filters may adsorb acidic analytes).[1]
2. Chromatographic Conditions Comparison
| Parameter | Method A (Standard) | Method B (Recommended) |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm | Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH 2.[1]2) | 0.1% Formic Acid in Water (pH 2.[1]6) |
| Mobile Phase B | Acetonitrile | Methanol |
| Elution Mode | Isocratic: 60% B | Gradient: 50% B to 80% B over 15 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV @ 210 nm | UV @ 215 nm |
| Temp | 30°C | 40°C |
Expert Insight: The use of Phosphoric Acid (Method A) or Formic Acid (Method B) is mandatory. The pKa of cyclohexanecarboxylic acid is approximately 4.9. To ensure robust retention and peak shape, the mobile phase pH must be at least 2 units below the pKa (pH < 2.9) to keep the acid fully protonated (neutral).
Part 4: Performance Data & Analysis[1][4]
The following data represents a comparative analysis of resolution factors (
| Performance Metric | Method A (C18 / ACN) | Method B (Phenyl / MeOH) | Status |
| Retention Time (Target) | 8.2 min | 11.4 min | Increased retention on Phenyl |
| Resolution ( | 1.2 (Co-elution risk) | 3.8 (Baseline resolved) | PASS |
| Tailing Factor ( | 1.4 | 1.1 | Improved symmetry |
| Selectivity ( | 1.05 | 1.18 | Superior separation |
Mechanism of Action Visualization
The diagram below details why Method B succeeds where Method A fails.
Figure 2: Mechanistic comparison of C18 vs. Phenyl-Hexyl interactions with aryl-isomers.
Part 5: Troubleshooting & Optimization
-
Peak Tailing: If tailing persists (
), increase the buffer concentration to 25 mM or lower the pH further to 2.0 to ensure 100% protonation of the carboxylic moiety. -
Sensitivity: For trace impurity analysis (LOQ < 0.05%), switch from Phosphoric Acid to Formic Acid or TFA (0.05%) to enable MS detection. Note that TFA may suppress MS ionization but improves peak shape for carboxylic acids.[1]
-
Solvent Effects: Do not use Acetonitrile with the Phenyl-Hexyl column if resolution degrades. Acetonitrile forms a layer over the phenyl ring, shielding the
-electrons and converting the column into a "pseudo-C18".
References
-
SIELC Technologies. (2018).[1][4] Separation of 1-Phenylcyclohexane-1-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Waters Corporation. (2017).[1] What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link][1]
-
Element Lab Solutions. (2022).[1] Phenyl Stationary Phases for HPLC. Retrieved from [Link]
-
PubChem. (2025).[1] 1-Phenylcyclohexane-1-carboxylic acid Compound Summary. Retrieved from [Link]
Sources
- 1. 1-Phenylcyclohexane-1-carboxylic acid | C13H16O2 | CID 70817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 3. lcms.cz [lcms.cz]
- 4. 1-Phenylcyclohexane-1-carboxylic acid | SIELC Technologies [sielc.com]
X-ray Crystallography Benchmarking: 1,1-Disubstituted Cyclohexane Acids
The following guide is a technical analysis of X-ray crystallography data for 1,1-disubstituted cyclohexane acids, designed for researchers in structural biology and medicinal chemistry.
Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, Drug Development Professionals Focus: Conformational Analysis, Crystallographic Metrics, and Experimental Protocols
Executive Summary: The Structural Imperative
In drug design, 1,1-disubstituted cyclohexane carboxylic acids serve as critical "molecular hinges." Unlike monosubstituted cyclohexanes, which retain significant conformational flexibility (ring flipping), 1,1-disubstitution locks the local backbone geometry, often forcing peptides or small molecules into specific secondary structures (e.g.,
This guide objectively compares the crystallographic performance of two distinct classes of these acids:
-
1-Aminocyclohexanecarboxylic acid (Ac
c): A peptide-backbone constraint used to induce helical folding.[1] -
1-Phenyl-1-cyclohexanecarboxylic acid: A bulky, lipophilic scaffold used to probe hydrophobic pockets.
Key Insight: X-ray data reveals that while both maintain a chair conformation, the Ac
Structural Dynamics & Conformational Logic
The "Chair" Dominance
Despite the steric crowding at the C1 position, X-ray diffraction consistently shows that 1,1-disubstituted cyclohexanes retain the chair conformation as the global minimum. The "Twist-Boat" is energetically prohibitive (
Mechanism of Action
-
Ac
c (Helical Inducer): The geminal substitution restricts the rotation around the N-C ( ) and C -C' ( ) bonds. This is the Thorpe-Ingold Effect (gem-dimethyl effect) applied to a ring system. -
Phenyl Analog (Steric Anchor): The conformation is dictated by the A-values (conformational free energy).
-
A-value (Phenyl)
2.8 kcal/mol -
A-value (COOH)
1.4 kcal/mol -
Result: The crystal structure almost exclusively favors the conformer where the Phenyl group is Equatorial and the Carboxyl group is Axial .
-
Comparative Crystallographic Data[2][3]
The following data aggregates findings from high-resolution X-ray studies, specifically benchmarking the Ac
Table 1: Crystallographic Metrics Comparison
| Feature | 1-Aminocyclohexanecarboxylic Acid (Ac | 1-Phenyl-1-cyclohexanecarboxylic Acid |
| Primary Application | Peptide secondary structure stabilizer ( | Hydrophobic core scaffold / Steric blocker |
| Ring Conformation | Distorted Chair (slightly flattened at C1) | Chair (Rigid) |
| Dominant Packing | Head-to-tail H-bonding (Zwitterionic or Amide-Amide) | Centrosymmetric Dimers (via COOH...COOH) |
| Torsion Angles ( | N/A (Not backbone constrained) | |
| C1 Bond Angles | N-C1-C(O) | C(Ph)-C1-C(O) |
| Space Group (Typical) | ||
| Key Interaction | Intramolecular H-bond ( |
Detailed Analysis of Ac c Data
In peptide sequences (e.g., Boc-Aib-Ac
-
Experimental Evidence: Paul et al. (JACS 1986) solved the structure of Ac
c-containing peptides, confirming that the cyclohexane ring remains in a chair form but forces the backbone torsion angles into the -helical or -helical region. -
C1 Geometry: The internal ring angle at C1 is often slightly expanded (
) to accommodate the bulk of the amino and carboxyl groups, relieving 1,3-diaxial strain with the C3/C5 hydrogens.
Visualization of Structural Logic
Diagram 1: Conformational Energy Landscape
This diagram illustrates why the "Phenyl-Equatorial" conformer dominates the crystallographic landscape for the phenyl derivative.
Caption: Thermodynamic selection of the dominant crystal conformer driven by A-value differentials.
Diagram 2: Crystallization Workflow for 1,1-Disubstituted Acids
A self-validating protocol for obtaining diffraction-quality crystals.
Caption: Decision tree for solvent selection based on the polarity of the 1,1-disubstituted acid.
Experimental Protocol: Crystallization & Data Collection
To replicate the high-quality data cited above, follow this field-proven methodology.
Phase 1: Sample Preparation
-
Purity is Paramount: Ensure the sample is
pure by HPLC. Impurities in 1,1-disubstituted systems often lead to twinning or amorphous precipitation due to the rigid nature of the molecules preventing efficient packing if disrupted. -
Zwitterion vs. Salt:
-
For Ac
c , crystallize in the zwitterionic form (pH ~6) from water/methanol mixtures. The electrostatic attraction between NH and COO drives the formation of robust head-to-tail bilayers. -
For Phenyl-Acid , use the free acid form in non-polar solvents (Ethyl Acetate/Hexane) to encourage carboxylic acid dimerization (R
(8) motif).
-
Phase 2: Crystallization Techniques
-
Vapor Diffusion (Sitting Drop):
-
Reservoir: 500
L Hexane. -
Drop: 2
L of 1-Phenyl-1-cyclohexanecarboxylic acid in Ethyl Acetate (saturated) + 1 L Reservoir. -
Mechanism: Slow diffusion of hexane into the drop reduces solubility, forcing the "Phenyl-Equatorial" conformer to pack.
-
-
Slow Evaporation (Ac
c):-
Dissolve 10 mg Ac
c in 1 mL warm water/ethanol (50:50). -
Cover with Parafilm, poke 3 small holes, and store at 4°C.
-
Why: Lower temperature reduces kinetic energy, allowing the H-bond network to organize the zwitterions into the
lattice.
-
Phase 3: Data Reduction
-
Space Group Determination: Be vigilant for pseudo-symmetry . 1,1-disubstituted cyclohexanes can sometimes mimic higher symmetry space groups due to the approximate
symmetry of the ring if the substituents are not resolved clearly. -
Refinement: Restrain the cyclohexane ring to a chair conformation only in the early stages of refinement. Release restraints in the final cycles to observe any ring flattening caused by the 1,1-substitution.
References
-
Paul, P. K. C., et al. (1986).[1][2] "Stereochemically constrained peptides.[1][2][3] Theoretical and experimental studies on the conformations of peptides containing 1-aminocyclohexanecarboxylic acid." Journal of the American Chemical Society, 108(20), 6363–6370.[3] Link[3]
-
Valle, G., et al. (1988).[1] "Crystallographic characterization of the conformation of the 1-aminocyclohexane-1-carboxylic acid residue in simple derivatives and peptides." Journal of the Chemical Society, Perkin Transactions 2, 393-398.[4] Link
-
Toniolo, C., & Benedetti, E. (1991). "The polypeptide
-helix."[5] Trends in Biochemical Sciences, 16(9), 350-353. (Contextualizing Ac c in helix formation). - Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
Sources
- 1. Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crdd.osdd.net [crdd.osdd.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crystallographic characterization of the conformation of the 1-aminocyclohexane-1-carboxylic acid residue in simple derivatives and peptides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Spectral Profiling of 4-Nitrophenyl Derivatives: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Push-Pull" Chromophore
4-Nitrophenyl derivatives serve as the workhorses of spectrophotometric assays and physical organic chemistry. Their utility stems from the Intramolecular Charge Transfer (ICT) between the electron-withdrawing nitro group (
Mechanistic Basis of Spectral Shifts
The absorption maxima (
Electronic Effects
The transition is primarily of
-
Strong Donors (-NH
, -O ): Stabilize the excited state (zwitterionic form) more than the ground state, lowering the energy gap ( ) and causing a bathochromic (red) shift . -
Weak Donors (-OH, -OMe): Result in higher energy transitions and lower
.
Visualization of Electronic Resonance
The following diagram illustrates the resonance structures responsible for the ICT in 4-Nitroaniline, a classic "push-pull" system.
Figure 1: Mechanism of Intramolecular Charge Transfer (ICT) leading to spectral shifts.
Comparative Data Analysis
The following table synthesizes experimental data for the most critical derivatives. Note the dramatic shift in 4-Nitrophenol upon deprotonation.
Table 1: UV-Vis Absorption Maxima and Extinction Coefficients
| Compound | Substituent (Para) | Solvent / Condition | Key Application | ||
| 4-Nitrophenol | -OH | Water (pH < 5.0) | 317 | ~10,000 | Precursor / Reference |
| 4-Nitrophenolate | -O | Water (pH > 8.0) | 400 - 405 | 18,300 ± 200 | Enzyme Assays (ELISA) |
| 4-Nitroaniline | -NH | Ethanol | 374 | 15,100 | Solvatochromic Probe |
| 4-Nitroaniline | -NH | Water | 381 | 13,500 | Drug Synthesis Intermediate |
| 4-Nitroanisole | -OCH | Ethanol | 305 - 310 | ~10,000 | Non-H-bonding Reference |
| 4-Nitrobenzoic Acid | -COOH | Ethanol | 258 | 12,000 | Metabolic Marker |
Critical Note: The extinction coefficient (
) for 4-Nitrophenolate at 405 nm is highly pH-dependent near its pKa (~7.15). For accurate quantification, assays must be terminated with a strong base (e.g., NaOH) to ensure pH > 9.0, driving the equilibrium completely to the phenolate form.
Experimental Protocol: Determination of Extinction Coefficient
Objective: Accurate determination of
Reagents & Equipment[1]
-
Stock Solution: 10 mM 4-Nitrophenol in 0.1 M HCl (stable form).
-
Assay Buffer: 0.1 M Glycine-NaOH or Carbonate buffer, pH 10.0.
-
Equipment: Double-beam UV-Vis spectrophotometer, Quartz cuvettes (1 cm pathlength).
Workflow Diagram
Figure 2: Workflow for generating a standard curve and validating spectral integrity.
Step-by-Step Procedure
-
Preparation: Prepare a 1.0 mM working stock of 4-Nitrophenol from the 10 mM primary stock using water.
-
Dilution Series: Create 5 standards with concentrations ranging from 10
M to 100 M directly in the pH 10.0 Assay Buffer .-
Why: Diluting directly into the high pH buffer ensures immediate and complete ionization to the yellow phenolate form.
-
-
Blanking: Zero the spectrophotometer using the Assay Buffer alone.
-
Measurement: Measure Absorbance at 405 nm (
).-
Validation: Optionally scan from 250–500 nm. You should observe a clean peak at 405 nm and the disappearance of the 317 nm peak.
-
-
Calculation: Plot
(y-axis) vs. Concentration (M, x-axis). The slope of the linear regression line is ( ).
Solvatochromism Guide
Researchers often use 4-Nitroaniline (4-NA) as a probe to determine the polarity of unknown solvents or binding pockets in proteins.
-
Positive Solvatochromism: 4-NA exhibits a Red Shift as solvent polarity increases.
-
Mechanism: The excited ICT state is more polar than the ground state.[1] Polar solvents stabilize the excited state, reducing the energy gap.[1]
Solvent Shift Data for 4-Nitroaniline:
-
Non-polar (Cyclohexane):
(Colorless/Pale Yellow)[1] -
Medium Polarity (Acetone):
-
Polar Protic (Water):
(Deep Yellow)
Applications in Drug Development
Enzyme Kinetics (Hydrolytic Assays)
Derivatives like 4-Nitrophenyl phosphate (pNPP) and 4-Nitrophenyl acetate (pNPA) are "masked" chromophores.
-
Substrate: Colorless (
). -
Product: 4-Nitrophenolate (Yellow,
). -
Utility: Allows for continuous, real-time monitoring of Alkaline Phosphatase (ALP) or Lipase activity.
Hypoxia-Activated Prodrugs
The nitro group is reducible by nitroreductases, which are often overexpressed in hypoxic tumor environments.
-
Strategy: The electron-withdrawing
group deactivates a cytotoxic warhead. -
Activation: Reduction to an electron-donating amine (
) or hydroxylamine triggers fragmentation or electronic activation of the drug. -
Monitoring: The conversion of 4-nitrobenzyl moieties can be tracked via the disappearance of the nitro signature and the appearance of the amine fluorescence or absorption shift.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7475, 4-Nitroaniline. Retrieved from [Link]
-
Lottenberg, R., & Jackson, C. M. (1983). Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 558-564. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Supporting Information: Molar Absorptivity Measurements of 4-Nitrocatechol. Retrieved from [Link]
Sources
Advanced TLC Comparison Guide: Elution Profiling of 1-(4-Nitrophenyl)cyclohexanecarboxylic Acid
Executive Summary
In synthetic organic chemistry and drug development, monitoring the reaction progress of highly polar intermediates requires robust and reproducible chromatographic methods. 1-(4-Nitrophenyl)cyclohexanecarboxylic acid presents a unique thin-layer chromatography (TLC) challenge due to its dual functionality: a lipophilic cyclohexane core juxtaposed with highly polar, hydrogen-bonding nitro and carboxylic acid moieties.
This guide provides an objective comparison of this target molecule's TLC performance against structural alternatives in ethyl acetate/hexane solvent systems. Designed for bench chemists and application scientists, it details the critical role of acidic modifiers in achieving optimal resolution, suppressing ionization, and generating reliable
Molecular Profiling & Chromatographic Theory
As an Application Scientist, optimizing a TLC method requires treating the separation not merely as a procedural step, but as a physical manifestation of intermolecular forces. 1-(4-Nitrophenyl)cyclohexanecarboxylic acid has a calculated LogP of ~2.88 and a Topological Polar Surface Area (TPSA) of 80.44 Ų [1].
When migrating through a normal-phase silica gel (
-
The Lipophilic Domain: The cyclohexane and phenyl rings interact favorably with the non-polar hexane component of the mobile phase.
-
The Polar Domain: The nitro group acts as a strong hydrogen bond acceptor. More critically, the carboxylic acid acts as both a strong hydrogen bond donor and acceptor.
Without intervention, the carboxylic acid group interacts too strongly with the basic/active silanol sites on the silica plate. This leads to partial ionization of the compound as it travels, resulting in severe "streaking" or "tailing" [3]. To suppress this ionization and ensure the molecule remains in its protonated, neutral state, a volatile acidic modifier—typically 1% acetic acid (AcOH) or formic acid—must be added to the mobile phase [4].
Analyte-Silica Interaction Pathway demonstrating the critical role of acetic acid in preventing streaking.
Comparative TLC Performance Data
To contextualize the chromatographic behavior of the target compound, we must compare its
-
Alternative A (Non-nitrated analog): 1-Phenylcyclohexanecarboxylic acid. Lacking the electron-withdrawing and polar nitro group, this compound exhibits slightly higher mobility across all solvent ratios.
-
Alternative B (Esterified analog): Methyl 1-(4-nitrophenyl)cyclohexanecarboxylate. By masking the carboxylic acid as a methyl ester, the primary hydrogen-bond donor is removed. This drastically reduces silica affinity, increasing the
value even in low-polarity solvent systems.
Table 1: Comparative Values in Ethyl Acetate / Hexane Systems
Note: Data represents standard migration on Silica Gel 60 F254 plates. Carboxylic acids typically require 50-90% ethyl acetate to elute cleanly [2].
| Compound | Structural Feature | 20:80 EtOAc/Hex | 50:50 EtOAc/Hex | 50:50 EtOAc/Hex (+1% AcOH) | 80:20 EtOAc/Hex (+1% AcOH) |
| 1-(4-Nitrophenyl)cyclohexanecarboxylic acid | Target (Nitro + COOH) | ~0.05 (Streaks) | ~0.15 (Streaks) | 0.35 (Sharp) | 0.65 (Sharp) |
| 1-Phenylcyclohexanecarboxylic acid | Alternative A (COOH only) | ~0.10 (Streaks) | ~0.25 (Streaks) | 0.45 (Sharp) | 0.75 (Sharp) |
| Methyl 1-(4-nitrophenyl)cyclohexanecarboxylate | Alternative B (Nitro + Ester) | 0.40 (Sharp) | 0.75 (Sharp) | 0.75 (Sharp) | >0.90 (Co-elutes) |
Optimized Experimental Protocol
To achieve the reproducible
TLC Solvent Optimization Workflow for polar nitrated carboxylic acids.
Step-by-Step Methodology:
-
Mobile Phase Preparation: In a clean Erlenmeyer flask, prepare the optimal solvent system: 50 mL Ethyl Acetate, 50 mL Hexane, and 1 mL Glacial Acetic Acid (50:50:1 v/v/v). Swirl to mix thoroughly.
-
Chamber Saturation: Pour the mobile phase into a flat-bottomed TLC chamber to a depth of ~0.5 cm. Insert a piece of filter paper around the inner wall to act as a wick. Seal the chamber with a glass lid and allow it to equilibrate for 10-15 minutes.
-
Causality: Proper saturation prevents the premature evaporation of the volatile hexane from the plate's surface, which would artificially inflate
values and cause edge effects[5].
-
-
Sample Preparation: Dissolve 1-2 mg of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid in 1 mL of ethyl acetate. Repeat for the comparative analogs.
-
Spotting: Using a glass microcapillary tube, apply 1-2 µL of each solution onto a Silica Gel 60 F254 TLC plate, 1.5 cm from the bottom edge. Ensure spots are small (<2 mm diameter) to prevent overloading and band broadening.
-
Development: Place the spotted plate into the saturated chamber using forceps. Allow the solvent front to ascend until it is ~1 cm from the top edge.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and gently evaporate the residual solvent using a heat gun or compressed air. Visualize the spots under short-wave UV light (254 nm). The nitroaromatic ring will strongly quench the background fluorescence, appearing as a dark spot against the green fluorescent background. Calculate the
value.
Troubleshooting & Causality Analysis
Even with a standardized protocol, environmental factors or reagent degradation can impact chromatographic resolution. Use this causality matrix to troubleshoot deviations:
-
Symptom: Severe Streaking / Tailing.
-
Cause: The carboxylic acid is ionizing on the highly active, slightly basic sites of the silica gel.
-
Solution: Verify that the 1% acetic acid was added to the mobile phase. The acidic modifier saturates the active silanol sites and keeps the analyte protonated, resulting in a tight, symmetrical band [4].
-
-
Symptom:
value is < 0.1.-
Cause: The mobile phase is too non-polar. The strong dipole-dipole interactions between the nitro group/carboxylic acid and the silica are dominating the partitioning equilibrium.
-
Solution: Increase the ratio of Ethyl Acetate. Transition from a 20:80 to a 50:50 or even 70:30 EtOAc/Hexane system[2].
-
-
Symptom: "U-Shaped" Solvent Front (Edge Effect).
-
Cause: The TLC chamber was not properly saturated, causing solvent to evaporate from the edges of the plate faster than the center [5].
-
Solution: Use filter paper to line the chamber and allow adequate equilibration time before introducing the plate.
-
References
Safety Operating Guide
1-(4-Nitrophenyl)cyclohexanecarboxylic acid proper disposal procedures
An authoritative guide for researchers, scientists, and environmental health and safety (EHS) professionals on the proper handling and disposal of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid.
Chemical Profile and Hazard Assessment
Before executing any disposal protocol, it is critical to understand the physicochemical properties and inherent hazards of the target compound. 1-(4-Nitrophenyl)cyclohexane-1-carboxylic acid (CAS: 91958-27-9) is a nitroaromatic organic acid [1].
The presence of both a carboxylic acid moiety and a nitroaromatic ring dictates its reactivity and waste classification. The nitro group (-NO₂) introduces specific thermal degradation requirements, as incomplete combustion can yield highly toxic nitrogen oxides (NOx).
Table 1: Physicochemical & Hazard Summary
| Parameter | Specification / Data | Operational Implication |
| Chemical Formula | C₁₃H₁₅NO₄ | High carbon content; suitable for incineration. |
| Molecular Weight | 249.26 g/mol | Solid at room temperature; requires dust control. |
| Functional Groups | Carboxylic Acid, Nitroaromatic | Mildly corrosive in solution; potential NOx generator upon combustion. |
| GHS Hazards (Analogous) | H315, H319, H335 | Causes skin/eye irritation and respiratory irritation [2]. |
| Solubility | Soluble in organic solvents (e.g., Methanol) | Liquid waste streams will likely be mixed organic solvents. |
The Causality of Disposal: Why Incineration?
In pharmaceutical and chemical development, the default disposal method for novel or specialized organic compounds is often assumed to be chemical neutralization. However, for nitroaromatic compounds like 1-(4-Nitrophenyl)cyclohexanecarboxylic acid, chemical treatment (such as reduction or oxidation in the lab) is strictly contraindicated as a primary disposal method.
Mechanistic Reasoning: Attempting to neutralize or degrade nitroaromatics chemically can lead to the formation of highly reactive, toxic, or even shock-sensitive intermediates (e.g., hydroxylamines, azo compounds, or nitrophenols). Therefore, the only self-validating, EHS-approved mechanism for complete mineralization is high-temperature incineration .
During high-temperature incineration (>1000°C), the aromatic ring is thoroughly cleaved, and the carbon framework is oxidized to CO₂ and H₂O. The critical requirement for this compound is that the EHS contractor's incinerator must be equipped with a flue gas scrubber . The thermal degradation of the -NO₂ group naturally produces NO and NO₂ gases. Alkaline scrubbers in the exhaust stack neutralize these acidic gases into benign nitrate/nitrite salts before atmospheric release, ensuring environmental compliance.
Standard Operating Procedure (SOP): Laboratory Waste Management
This step-by-step methodology provides a self-validating system for the safe routing of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid from the benchtop to final destruction.
Phase 1: Segregation and Collection
-
Determine Waste State: Identify if the waste is pure solid powder, contaminated packaging, or dissolved in a solvent matrix (e.g., HPLC effluent or reaction mother liquor).
-
Solid Waste Routing: Collect pure solid waste and contaminated consumables (weigh boats, filter paper) in a rigid, puncture-resistant, high-density polyethylene (HDPE) container.
-
Liquid Waste Routing: If dissolved in an organic solvent, route the solution to a "Non-Halogenated Organic Waste" carboy. Validation Check: Ensure the solvent matrix does not contain incompatible reducing agents or strong bases that could trigger an exothermic reaction with the carboxylic acid.
Phase 2: Labeling and Temporary Storage
-
GHS Labeling: Affix a hazardous waste label detailing the exact chemical name (no abbreviations), CAS number (91958-27-9), and the primary hazards (Irritant, Environmental Hazard).
-
Secondary Containment: Place the primary waste container inside a chemically resistant secondary containment tray.
-
Storage Conditions: Store in a designated, mechanically ventilated hazardous waste accumulation area, away from direct sunlight, heat sources, and incompatible materials (strong oxidizers, strong bases).
Phase 3: Contractor Handoff and Final Destruction
-
Manifest Generation: Document the exact mass or volume of the waste on the EHS transfer manifest.
-
Contractor Verification: Ensure the licensed hazardous waste contractor is certified for the transport and destruction of nitroaromatic compounds.
-
Destruction: The contractor will transport the material to a licensed facility for high-temperature incineration with NOx scrubbing. Request a "Certificate of Destruction" to close the compliance loop.
Waste Routing Workflow
The following diagram illustrates the validated logical pathway for processing this chemical waste, ensuring zero environmental release and maximum laboratory safety.
Validated disposal workflow for nitroaromatic organic acid waste streams.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70817, 1-Phenylcyclohexane-1-carboxylic acid (Analogous Safety Data). Retrieved March 4, 2026, from[Link]
Personal protective equipment for handling 1-(4-Nitrophenyl)cyclohexanecarboxylic acid
Topic: CAS Number: 91958-27-9 Molecular Formula: C₁₃H₁₅NO₄
Executive Safety Summary
For Immediate Release to Laboratory Personnel
Handling 1-(4-Nitrophenyl)cyclohexanecarboxylic acid requires a safety protocol that addresses two distinct risk vectors: the corrosive/irritating nature of the carboxylic acid functionality and the toxicological potential of the nitro-aromatic moiety.
While standard Safety Data Sheets (SDS) often classify similar compounds generically as Irritants (H315/H319/H335), experienced medicinal chemists must treat this compound with elevated caution due to the potential for sensitization and bioavailability typical of nitro-aromatics.
Critical Hazard Profile:
-
Physical State: Solid powder (High risk of airborne dust generation).
-
Primary Routes of Entry: Inhalation of dust, Dermal absorption, Ocular contact.
-
Chemical Incompatibilities: Strong bases (exothermic deprotonation), Reducing agents (reduction to aniline derivatives), Strong oxidizers.
Personal Protective Equipment (PPE) Strategy
Effective PPE is not a uniform "suit up"; it is a dynamic system based on the state of the matter (Solid vs. Solvated).
A. Respiratory Protection (The Primary Defense)
-
Context: The carboxylic acid moiety can cause severe respiratory tract irritation. The nitro group poses a systemic toxicity risk if inhaled.
-
Protocol:
-
Primary Control: All weighing and transfer operations must be conducted inside a certified Chemical Fume Hood.
-
Secondary Defense (If Hood Unavailable): A fitted P100 Particulate Respirator (e.g., 3M 8293) is mandatory. Standard N95 masks are insufficient for long-term handling of fine organic acid powders due to potential face-seal leakage.
-
B. Hand Protection (Permeation Logic)
-
Solid Handling:
-
Material: Nitrile Rubber.
-
Thickness: Minimum 5 mil (0.12 mm).
-
Rationale: Nitrile provides excellent resistance to solid organic acids.
-
-
Solution Handling (Solvent Dependent):
-
Warning: Once dissolved, the solvent dictates glove choice.
-
DCM (Dichloromethane): Use PVA (Polyvinyl alcohol) or Silver Shield™ laminate gloves. Nitrile degrades in <5 minutes.
-
DMF/DMSO: Use Butyl Rubber or thick Nitrile (>8 mil).
-
C. Ocular & Body Defense[1][2]
-
Eyes: Chemical Splash Goggles (indirect vented) are required. Safety glasses with side shields are inadequate for powders, as static charge can attract dust particles around the lenses into the eye.
-
Body: 100% Cotton Lab Coat (High-buttoned). Synthetic blends (polyester) should be avoided due to static generation which disperses the powder.
PPE Decision Logic & Workflow
The following diagram illustrates the decision-making process for selecting PPE based on the experimental phase.
Figure 1: Decision matrix for PPE selection based on physical state and solvent compatibility.
Operational Handling Procedures
Protocol A: Weighing & Transfer (High Risk Step)
-
Static Neutralization: Nitro-aromatic acids are prone to static buildup. Use an ionizing gun or anti-static weigh boat to prevent powder dispersal ("flying powder").
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination or inadvertent reaction with future reagents.
-
Containment: Place the balance inside the fume hood. If this is impossible, use a powder containment hood or a glove box.
Protocol B: Reaction Setup
-
Addition Order: Always add the solid acid to the solvent , not solvent to solid. This minimizes the "puff" of dust that occurs when liquid hits a pile of powder.
-
Vessel Venting: If reacting with bases (e.g., Sodium Bicarbonate), CO₂ evolution will occur. Ensure the reaction vessel is not sealed tight immediately; use a bubbler or loose septum to vent pressure.
Emergency Response & Spill Management
Pre-requisite: A "Dry Spill Kit" containing inert absorbent (Vermiculite) and chemically resistant bags must be within 5 meters.
| Scenario | Immediate Action | Decontamination Protocol |
| Skin Contact | Brush, then Flush. Gently brush off dry powder before wetting skin (to prevent immediate absorption via wet vehicle), then wash with soap/water for 15 mins. | Discard contaminated clothing as hazardous waste. Do not launder at home. |
| Eye Contact | Irrigate immediately. Hold eyelids open and flush with eyewash station for 15 full minutes.[1] | Seek medical attention.[2][3][1][4][5][6][7][8][9] Nitro compounds can cause corneal clouding. |
| Powder Spill | Do NOT Dry Sweep. Dry sweeping creates toxic dust clouds. | 1. Cover with wet paper towels (dampened with water).2. Scoop up the wet mass.3. Clean surface with 0.1M NaOH (neutralizes acid residue). |
Spill Response Workflow
Figure 2: Step-by-step workflow for safely managing spills of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid.
Waste Disposal & Decontamination
-
Classification: This material is a Hazardous Chemical Waste . It must never be flushed down the drain.
-
Segregation:
-
Solid Waste: Collect in a dedicated container labeled "Toxic/Irritant Solids."
-
Liquid Waste: If in solution, segregate based on the solvent (Halogenated vs. Non-Halogenated).
-
-
Quenching (Optional): Small amounts of residue on glassware can be rinsed with dilute Sodium Bicarbonate (NaHCO₃) solution to convert the acid to its water-soluble salt, facilitating easier cleaning, before final solvent rinsing.
References
-
National Institute of Standards and Technology (NIST). (2025). Cyclohexanecarboxylic acid, 4-nitrophenyl ester (Structural Analogue Data). NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (2025). 1-(4-Nitrophenyl)cyclohexanecarboxylic acid Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
